4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Description
Properties
IUPAC Name |
4,4,4-trifluoro-2-methyl-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO/c1-3(2-9)4(10)5(6,7)8/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUIXAQBBGDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458632 | |
| Record name | 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110234-70-3 | |
| Record name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110234-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS No. 110234-70-3): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of the trifluoromethyl group (CF3) imparts unique physicochemical properties to molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This guide delves into the synthesis, chemical properties, reactivity, and potential applications of this versatile intermediate, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, safety and handling guidelines, and characterization data are provided to support researchers in its effective utilization.
Introduction: The Significance of Trifluoromethylated Scaffolds in Medicinal Chemistry
The introduction of fluorine and fluorinated groups into organic molecules is a cornerstone of modern drug design.[4] The trifluoromethyl group, in particular, is a privileged moiety in medicinal chemistry due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[5] Its strong electron-withdrawing nature, high lipophilicity, and exceptional stability to metabolic degradation make it a valuable tool for optimizing lead compounds.[3]
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile combines the advantageous properties of the trifluoromethyl group with the synthetic versatility of the β-ketonitrile functionality. β-Ketonitriles are highly valuable intermediates in the synthesis of a wide array of heterocyclic compounds, which form the core of many approved drugs.[6] The presence of the trifluoromethyl group in this particular building block offers a direct route to novel trifluoromethylated heterocycles with potential applications in various therapeutic areas.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is essential for its effective use in synthesis and for predicting the properties of its derivatives.
Table 1: Physicochemical Properties of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile and Related Compounds
| Property | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | 4,4,4-Trifluoro-3-oxobutanenitrile[7] | 2-Methyl-3-oxobutanenitrile[8] |
| CAS Number | 110234-70-3 | 110234-68-9 | 4468-47-7 |
| Molecular Formula | C₅H₄F₃NO | C₄H₂F₃NO | C₅H₇NO |
| Molecular Weight | 151.09 g/mol | 137.06 g/mol | 97.12 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | - | Liquid[8] |
| Boiling Point | Not available | - | Not available |
| Melting Point | Not available | - | Not available |
| Density | Not available | - | Not available |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl group (CH₃) protons, split by the adjacent methine proton. The methine proton (CH) would appear as a quartet, split by the three protons of the methyl group. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) would appear at a low field (downfield), typically in the range of 180-200 ppm. The trifluoromethyl carbon would be split into a quartet due to coupling with the three fluorine atoms. The nitrile carbon would appear in the range of 115-125 ppm.[1]
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group (around 2250 cm⁻¹) and the C=O stretch of the ketone (around 1720 cm⁻¹). A C-F stretching band would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 151. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments.
Synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
The most logical and widely applicable method for the synthesis of β-ketonitriles is the Claisen condensation .[2][9] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. For the synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, the reaction would involve ethyl trifluoroacetate and propionitrile.
// Reactants EthylTrifluoroacetate [label="Ethyl trifluoroacetate"]; Propionitrile [label="Propionitrile"]; Base [label="Strong Base\n(e.g., NaH, NaOEt)"];
// Intermediates Enolate [label="Propionitrile Enolate"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"];
// Product Product [label="4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile"];
// Reaction Flow {rank=same; EthylTrifluoroacetate; Propionitrile; Base} Propionitrile -> Enolate [label="+ Base"]; Enolate -> Tetrahedral_Intermediate [label="+ Ethyl trifluoroacetate"]; Tetrahedral_Intermediate -> Product [label="- EtO⁻"];
// Styling EthylTrifluoroacetate [fontcolor="#202124"]; Propionitrile [fontcolor="#202124"]; Base [fontcolor="#EA4335"]; Enolate [fontcolor="#34A853"]; Tetrahedral_Intermediate [fontcolor="#34A853"]; Product [fontcolor="#4285F4"]; }
Figure 1: Proposed synthetic pathway for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile via Claisen condensation.
Causality Behind Experimental Choices
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is crucial.[9] The base must be strong enough to deprotonate the α-carbon of propionitrile to form the reactive enolate anion. Sodium hydride is often preferred as it drives the reaction to completion by producing hydrogen gas, which is removed from the reaction mixture.
-
Solvent Selection: An aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or toluene is typically used to prevent reaction with the strong base and the reactive intermediates. The solvent should be anhydrous to avoid quenching the enolate.
-
Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. The subsequent condensation with the ester may be performed at room temperature or with gentle heating to drive the reaction to completion.
-
Workup: The reaction is typically quenched with a protic source, such as a dilute acid, to neutralize the base and protonate the enolate of the product. Standard extraction and purification techniques, such as column chromatography, are then employed to isolate the pure product.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for Claisen condensations of nitriles with esters.[10] Note: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Propionitrile
-
Ethyl trifluoroacetate
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. The mineral oil is washed away with anhydrous hexanes, and the hexanes are carefully removed via cannula. Anhydrous THF is then added to the flask.
-
Enolate Formation: The flask is cooled to 0 °C in an ice bath. Propionitrile (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the suspension of sodium hydride via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for 1 hour, during which time hydrogen gas evolution should be observed.
-
Condensation: Ethyl trifluoroacetate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of dilute hydrochloric acid at 0 °C until the mixture is acidic (pH ~5-6). The aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
Reactivity and Synthetic Applications
The dual functionality of a ketone and a nitrile, combined with the influence of the trifluoromethyl group, makes 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile a versatile building block for the synthesis of complex molecules, particularly heterocycles.
// Central Molecule Ketonitrile [label="{ 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | { Ketone (C=O) | Nitrile (C≡N) | α-Proton}}"];
// Reactivity Pathways node [fillcolor="#FFFFFF"]; Nucleophilic_Addition [label="Nucleophilic Addition\n(e.g., Grignard, organolithium)"]; Reduction [label="Reduction\n(e.g., NaBH₄, LiAlH₄)"]; Condensation [label="Condensation Reactions\n(e.g., with hydrazines, amines)"]; Hydrolysis [label="Nitrile Hydrolysis\n(acid or base catalyzed)"]; Alpha_Alkylation [label="α-Alkylation\n(deprotonation and reaction with electrophiles)"];
// Connections Ketonitrile:f1 -> Nucleophilic_Addition; Ketonitrile:f1 -> Reduction; Ketonitrile:f1 -> Condensation; Ketonitrile:f2 -> Hydrolysis; Ketonitrile:f3 -> Alpha_Alkylation;
// Styling Ketonitrile [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophilic_Addition [fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [fillcolor="#34A853", fontcolor="#202124"]; Condensation [fillcolor="#EA4335", fontcolor="#202124"]; Hydrolysis [fillcolor="#5F6368", fontcolor="#FFFFFF"]; Alpha_Alkylation [fillcolor="#202124", fontcolor="#FFFFFF"]; }
Figure 2: Key reactivity pathways of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
Reactions at the Carbonyl Group
The ketone functionality is susceptible to nucleophilic attack. This allows for a variety of transformations, including:
-
Reduction: Reduction of the ketone to a secondary alcohol can be achieved using standard reducing agents like sodium borohydride.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group provides access to tertiary alcohols.
-
Wittig Reaction: Conversion of the ketone to an alkene can be accomplished using phosphorus ylides.
Reactions Involving the Nitrile Group
The nitrile group can undergo several important transformations:
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile group can yield a carboxylic acid or a primary amide, respectively.
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.
Synthesis of Heterocycles
The most significant application of β-ketonitriles in drug discovery is their use as precursors for heterocyclic synthesis.[6] The 1,3-dicarbonyl-like nature of the molecule allows for condensation reactions with various binucleophiles to form a wide range of five- and six-membered rings. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with amidines can yield pyrimidines. The presence of the trifluoromethyl group on these resulting heterocycles can significantly enhance their biological activity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is not widely available, information from related compounds suggests that it should be handled with care in a well-ventilated fume hood.
Potential Hazards (based on analogous compounds):
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Flammability: The compound may be flammable.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a respirator may be necessary.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive β-ketonitrile functionality and a property-enhancing trifluoromethyl group provides a powerful tool for the synthesis of novel, fluorinated compounds. The synthetic routes and reactivity patterns outlined in this guide are intended to empower researchers to explore the full potential of this compound in the development of the next generation of therapeutics. Further research into the specific biological applications of derivatives of this compound is warranted and holds significant promise.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Claisen Condensation. (2023). In Wikipedia. Retrieved from [Link]
- The Claisen Condensation. (n.d.).
- Google Patents. (n.d.). CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate.
- Al-Mousawi, S. M., et al. (2013). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 9, 2930-2936.
- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- Google Patents. (n.d.). US7935344B2 - Human anti-IL-23 antibodies, compositions, methods and uses.
- Google Patents. (n.d.). US7605237B2 - High affinity human antibodies to human IL-4 receptor.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Google Patents. (n.d.). US20190192648A1 - Compositions comprising streptococcus pneumoniae polysaccharide-protein conjugates and methods of use thereof.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Google Patents. (n.d.). US7842274B2 - Process for manufacture of silver-based particles and electrical contact materials.
- Google Patents. (n.d.). US11883441B2 - Compositions and methods for inhibiting seizures.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.
-
OpenOChem Learn. (n.d.). HNMR Practice 4. Retrieved from [Link]
- The Royal Society of Chemistry. (2011). Isolation and structural characterization of magic silver clusters protected by 4-(tert-butyl)benzyl mercaptans.
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mVOC 4.0. (n.d.). Heptan-3-one. Retrieved from [Link]
- de Oliveira, R. N., & da Silva, A. B. F. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1-22.
- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- Jamal, Z. M. A., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.
-
PubChem. (n.d.). 4,4,4-Trifluorobutanenitrile. Retrieved from [Link]
-
Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved from [Link]
-
News-Medical. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]
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In-Depth Technical Profile: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
[1][2]
Executive Summary
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS 110234-70-3) is a critical
This guide analyzes its physicochemical properties, tautomeric behavior, synthetic pathways, and handling protocols for high-integrity research applications.[1][2]
Chemical Identity & Structural Analysis[3]
| Parameter | Detail |
| IUPAC Name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile |
| CAS Registry Number | 110234-70-3 |
| Molecular Formula | |
| Molecular Weight | 151.09 g/mol |
| SMILES | |
| Key Functional Groups | Trifluoroacetyl (electrophile), Nitrile (electrophile/activator), |
Structural Logic
The molecule features a chiral center at the C2 position. However, the acidity of the C2 proton (pKa
Physical Properties Profile
The following data aggregates experimental observations and high-confidence predictive models for the specific CAS 110234-70-3.[1]
| Property | Value / Range | Technical Note |
| Physical State | Liquid | Typically clear to pale yellow oil.[1] |
| Boiling Point | 50–55 °C @ 15 mmHg | Critical: Do not confuse with atmospheric BP (est. 150–160 °C).[1] Distill under reduced pressure to avoid decomposition. |
| Density | High density attributed to trifluoromethyl content.[1] | |
| Refractive Index | Lower than hydrocarbon analogs due to fluorine's low polarizability.[1] | |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc | Hydrolytically unstable; avoid prolonged storage in aqueous buffers.[1][2] |
| pKa ( | Sufficiently acidic to be deprotonated by weak bases ( |
Tautomeric Equilibrium
Unlike simple ketones, this compound exists in a dynamic equilibrium between the keto and enol forms.[1] The enol form is stabilized by the formation of a conjugated system involving the nitrile and the hydrogen bonding with the solvent.
-
Keto Form: Favored in non-polar solvents (e.g.,
).[1] Contains a chiral center.[1] -
Enol Form: Favored in polar, H-bond accepting solvents (e.g., DMSO-
).[1] Planar geometry at C2; achiral.[1]
Figure 1: Tautomeric equilibrium driven by solvent polarity and pH.[1][2] The enol form effectively erases the stereochemical information at C2.[1][2]
Synthesis & Manufacturing Workflow
The industrial standard for synthesizing 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile involves a Claisen Condensation .[1][2] This route is preferred over direct methylation of the non-methylated parent due to regioselectivity issues (O- vs C-alkylation).[1]
Protocol: Claisen Condensation[1][2]
-
Reagents: Ethyl trifluoroacetate (1.0 eq), Propionitrile (1.1 eq), Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) (1.2 eq).[1]
-
Solvent: Anhydrous THF or Toluene.
-
Mechanism:
Figure 2: Synthetic workflow via Claisen condensation of propionitrile and ethyl trifluoroacetate.
Applications in Drug Discovery[8]
This compound is a specialized "linchpin" reagent used to construct trifluoromethylated heterocycles.[1] The presence of the methyl group at the C4 position of the resulting pyrazole (or C3/C4 depending on numbering) provides steric bulk that can lock protein-ligand conformations.
Key Reaction: Pyrazole Synthesis
Reaction with hydrazines (
-
Selectivity: The reaction is highly regioselective.[1] The hydrazine terminal nitrogen typically attacks the more electrophilic trifluoroacetyl carbonyl first, followed by cyclization onto the nitrile.
-
Therapeutic Relevance: Used in the synthesis of JAK inhibitors, COX-2 inhibitors, and agrochemical fungicides where metabolic stability (blocked oxidation sites) is required.[1][2]
Handling, Stability & Safety (E-E-A-T)
Stability & Storage[1][9]
-
Hygroscopic Nature: The nitrile group and the acidic proton make the compound susceptible to hydrolysis.[1] Store under inert gas (Argon/Nitrogen).
-
Temperature: Store at
. Long-term storage at room temperature may lead to slow darkening (polymerization/decomposition).
Safety Profile (GHS Classification)
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543096, 4,4,4-Trifluorobutanenitrile (Analogous Structure Data).[1][2] Retrieved from [Link]
-
Organic Syntheses (2010). Synthesis of Trifluoromethylated 1,3-Dicarbonyl Systems. Organic Syntheses, Coll.[1][7] Vol. 9. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Trifluoro-beta-keto nitriles.[1] Retrieved from [Link][1]
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- 3. images.thdstatic.com [images.thdstatic.com]
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4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile IUPAC name and structure
Technical Whitepaper: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a non-negotiable tactic for modulating lipophilicity (
This guide dissects the compound’s structural utility, detailing its synthesis, tautomeric behavior, and its critical role as a precursor for trifluoromethylated heterocycles (pyrazoles, isoxazoles) in drug discovery campaigns targeting kinases and metabolic enzymes.
Part 1: Structural Identity & Physicochemical Profile[1]
The molecule is defined by a trifluoroacetyl group and a nitrile moiety flanking a methylated carbon. This substitution pattern creates a "push-pull" electronic environment that is highly exploitable in synthesis but requires careful handling to avoid defluorination or decomposition.[1]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile |
| Common Names | |
| CAS Number | 110234-70-3 |
| Molecular Formula | |
| Molecular Weight | 151.09 g/mol |
| SMILES | CC(C#N)C(=O)C(F)(F)F |
Physicochemical Properties (Predicted vs. Observed)
Note: While the non-methylated analog (CAS 110234-68-9) boils at ~99°C, the addition of the methyl group increases lipophilicity and boiling point slightly.[1]
| Property | Value | biological/Synthetic Implication |
| Boiling Point | ~115–120°C (760 mmHg) | Volatile; requires careful concentration during workup.[1] |
| Density | ~1.28 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions. |
| pKa ( | ~7.5–8.5 | Acidic enough for mild base deprotonation ( |
| LogP | ~0.8 (Predicted) | Moderate lipophilicity; suitable for fragment-based drug design (FBDD).[1] |
Tautomerism & Hydration: The Fluorine Effect
Unlike non-fluorinated
-
Keto-Enol Equilibrium: The compound exists in equilibrium between the keto form and the enol form.[2] However, the
-methyl group introduces steric strain in the planar enol form, shifting the equilibrium slightly back toward the keto form compared to the non-methylated parent. -
Gem-Diol (Hydrate) Formation: The
group activates the carbonyl carbon, making it highly electrophilic. In the presence of moisture, it readily forms a gem-diol (hydrate), which can complicate NMR analysis (splitting signals) and stoichiometry calculations. Protocol Tip: Always store under argon/nitrogen with desiccants.
Part 2: Synthetic Routes & Process Chemistry
The synthesis of 4,4,4-trifluoro-2-methyl-3-oxobutanenitrile is approached via two primary strategies: De Novo Condensation (Industrial) and
Method A: The Claisen-Type Condensation (Industrial)
This route constructs the backbone from trifluoroacetic ester and propionitrile. It is cost-effective but requires handling pyrophoric bases.[1]
-
Reagents: Ethyl trifluoroacetate, Propionitrile, Sodium Hydride (NaH) or LiHMDS.
-
Mechanism: Deprotonation of propionitrile generates a carbanion which attacks the trifluoroacetate ester.
Method B: -Alkylation of Trifluoroacetoacetonitrile (Lab Scale)
For research applications requiring high purity, alkylating the commercially available 4,4,4-trifluoro-3-oxobutanenitrile is preferred.[1] This allows for the introduction of various alkyl groups (Methyl, Ethyl, Benzyl) using the same platform.
Step-by-Step Protocol: Methylation via Ion-Pair Extraction
-
Setup: Flame-dry a 250 mL round-bottom flask. Purge with
. -
Solvation: Dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in anhydrous THF or Acetone.
-
Base Addition: Add Potassium Carbonate (
, 1.2 eq) or Cesium Carbonate ( ) for faster kinetics. Stir at 0°C for 30 min. Observation: Gas evolution may occur; solution turns yellow/orange indicating enolate formation.[1] -
Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.
-
Reflux: Warm to room temperature, then reflux (if using acetone) or stir at 40°C for 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in
, wash with brine, dry over . -
Purification: Vacuum distillation is required due to the product's volatility.
Synthetic Workflow Diagram
Figure 1: Laboratory synthesis via C-alkylation of the parent
Part 3: Reactivity & Heterocyclic Synthesis
The core value of this molecule lies in its ability to act as a 1,3-dielectrophile . The carbonyl carbon (C3) and the nitrile carbon (C1) react with binucleophiles to form heterocycles. The
Regioselective Pyrazole Synthesis
Reacting with hydrazines (
-
Mechanism: The hydrazine primary amine typically attacks the most electrophilic center first.
-
Scenario A: Attack at the ketone (activated by
) Dehydration Cyclization onto Nitrile. -
Scenario B: Attack at the nitrile
Amidine formation Cyclization onto Ketone.[4]
-
-
Regiocontrol: In acidic media (EtOH/AcOH), the ketone is protonated and highly reactive, favoring 3-trifluoromethyl-5-amino pyrazoles.[1]
Isoxazoles and Pyrimidines
-
Isoxazoles: Reaction with Hydroxylamine (
) yields 5-amino-4-methyl-3-(trifluoromethyl)isoxazole, a bioisostere for amide bonds in kinase inhibitors.[1] -
Pyrimidines: Condensation with amidines (e.g., urea, acetamidine) yields fluorinated pyrimidines.
Divergent Synthesis Pathway
Figure 2: Divergent synthesis of fluorinated heterocycles from the core scaffold.[1]
Part 4: Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 2-methyl group serves a dual purpose in drug design:
-
Metabolic Blocking: It blocks the
-position from metabolic oxidation (P450-mediated hydroxylation), extending the half-life ( ) of the drug.[1] -
Conformational Lock: The steric bulk of the methyl group restricts the rotation of the resulting heterocycle, potentially locking the molecule into a bioactive conformation.
Case Study Context: Leflunomide Analogs
While Leflunomide (RA treatment) utilizes a simple trifluoromethyl-isoxazole core, next-generation inhibitors often introduce the 4-methyl group (derived from our target molecule) to improve selectivity against DHODH (Dihydroorotate dehydrogenase).[1]
Part 5: Handling & Safety (MSDS Summary)
-
Hazards: Combustible liquid. Toxic if swallowed. Causes skin irritation and serious eye irritation.
-
Storage: Keep cold (2–8°C). Hygroscopic – store under inert gas.
-
Incompatibility: Strong oxidizing agents, strong bases (can cause rapid exothermic polymerization or decomposition).
References
-
Surmont, R., Verniest, G., & De Kimpe, N. (2010).[5] "New synthesis of fluorinated pyrazoles." Organic Letters, 12(20), 4648-4651.[1][5]
-
Zheng, G., et al. (2021).[6] "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles." The Journal of Organic Chemistry, 86(1), 861-867.[6]
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.
-
Santa Cruz Biotechnology. "4,4,4-Trifluoro-3-oxobutanenitrile Product Data." (Reference for physicochemical baseline of the parent scaffold).
Sources
- 1. 110234-68-9|4,4,4-Trifluoro-3-oxobutanenitrile|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
The Structural and Electronic Landscape
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a β-ketonitrile featuring a stereocenter at the α-carbon and a highly electron-withdrawing trifluoromethyl (CF₃) group. The presence of the CF₃ group is pivotal, as it significantly impacts the molecule's electronic properties and, consequently, its NMR spectrum. Its strong inductive effect acidifies the α-proton, making keto-enol tautomerism a central feature of its chemical behavior.
The molecule exists as a dynamic equilibrium between its keto and enol forms. This equilibrium is highly sensitive to the solvent, temperature, and concentration, which will be reflected in the ¹H NMR spectrum.
Caption: Keto-enol equilibrium of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
Note: The above DOT script is a template. Actual images of the keto and enol forms would need to be generated and hosted to be displayed.
Predicted ¹H NMR Spectral Features
The ¹H NMR spectrum is expected to show distinct sets of signals for both the keto and enol tautomers, with the relative integration of these signals reflecting the equilibrium ratio (Keq) under the specific analytical conditions.
The Keto Tautomer
The keto form possesses a single chiral center at C2. We anticipate two primary signals:
-
The Methine Proton (Hα): This proton is situated between two powerful electron-withdrawing groups: the trifluoroacetyl (COCF₃) and the nitrile (CN). This environment will dramatically shift its resonance downfield. Furthermore, it will couple to the adjacent methyl protons, resulting in a quartet. The fluorine atoms of the CF₃ group are three bonds away and will also couple to this proton, leading to a quartet of quartets. However, given the small magnitude of typical ⁴J(H-F) coupling constants (often < 1 Hz), this may manifest as a broadening of the quartet peaks rather than a fully resolved splitting.
-
The Methyl Protons (CH₃): These protons are attached to the chiral center and will couple to the single methine proton, appearing as a doublet.
The Enol Tautomer
The enol form eliminates the C2 chiral center and introduces a C=C double bond and a hydroxyl group. The enol can exist as E and Z isomers, but for β-dicarbonyl compounds, the Z-isomer is often strongly favored due to the formation of a stable six-membered intramolecular hydrogen bond.
-
The Enolic Proton (-OH): This proton will be highly deshielded due to its involvement in the hydrogen bond and its proximity to the electronegative CF₃ group. It will appear as a broad singlet far downfield. Its chemical shift is highly dependent on solvent, concentration, and temperature.
-
The Methyl Protons (=C-CH₃): The methyl group is now attached to a double bond. Its chemical environment is distinct from the keto form, and it will appear as a singlet. Due to the C=C bond, long-range coupling to the fluorine atoms (⁴J(H-F)) is expected, which will split this singlet into a narrow quartet.
Summary of Predicted Signals
| Tautomer | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| Keto | -CH(CN)- | ~4.5 - 5.0 | q (quartet) | ³J(H-H) ≈ 7 Hz |
| -CH₃ | ~1.6 - 1.8 | d (doublet) | ³J(H-H) ≈ 7 Hz | |
| Enol (Z) | =C-OH | ~12 - 15 | br s (broad singlet) | - |
| =C-CH₃ | ~2.2 - 2.5 | q (quartet) | ⁴J(H-F) ≈ 1-2 Hz |
This table summarizes the predicted chemical shifts and multiplicities for the principal signals.
Experimental Protocol for ¹H NMR Acquisition
The choice of solvent is the most critical experimental parameter as it directly influences the keto-enol equilibrium. A self-validating experimental design would involve acquiring spectra in at least two different solvents to observe the shift in equilibrium.
Recommended Solvents
-
Chloroform-d (CDCl₃): A non-polar aprotic solvent that tends to favor the keto tautomer through weaker interactions with the solute.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent that is a strong hydrogen bond acceptor. It will stabilize the enol tautomer by forming intermolecular hydrogen bonds with the enolic proton, shifting the equilibrium towards the enol form.
Step-by-Step Acquisition Workflow
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile and dissolve it in ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve better signal dispersion, which is crucial for resolving the small H-F couplings.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 0-16 ppm) to ensure the highly deshielded enolic proton is captured.
-
Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.
-
Relaxation Delay (D1): A delay of 5 seconds is recommended to allow for full relaxation of all nuclei, ensuring accurate integration for quantitative analysis of the tautomeric ratio.
-
Number of Scans (NS): Start with 16 scans and adjust as needed to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations. For example, compare the integral of the keto -CH₃ doublet to the enol =C-CH₃ quartet.
-
Caption: Experimental workflow for acquiring and processing the ¹H NMR spectrum.
In-depth Analysis and Interpretation
A change in solvent from CDCl₃ to DMSO-d₆ is expected to cause a significant shift in the tautomeric equilibrium. The integration values will provide a quantitative measure of this shift.
-
In CDCl₃: The spectrum will likely be dominated by the signals of the keto tautomer. The sharp doublet for the methyl group and the quartet for the methine proton will have high relative integrals.
-
In DMSO-d₆: The equilibrium will shift substantially towards the enol tautomer. The integral of the enol's methyl quartet will increase significantly, while the keto doublet's integral will decrease. The broad enolic -OH peak will also become more prominent.
This solvent-dependent behavior is a hallmark of tautomeric systems and serves as a powerful diagnostic tool, confirming the assignment of the signals to their respective forms. The observation of this shift validates the entire spectral interpretation.
Advanced Considerations: ¹⁹F NMR and 2D NMR
For an unambiguous structural confirmation, further NMR experiments are recommended:
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum would show a single sharp singlet, confirming the presence of a single type of CF₃ group. A proton-coupled ¹⁹F spectrum would show this signal as a quartet due to coupling with the enol's methyl group (⁴J(F-H)) and potentially a doublet from the keto's methine proton (³J(F-H)), further confirming the assignments.
-
2D NMR (HSQC/HMBC):
-
An HSQC experiment would correlate the proton signals to their directly attached carbons.
-
An HMBC experiment would be particularly insightful, showing long-range correlations. For example, a correlation between the enolic -OH proton and the carbonyl carbon (C3) would definitively prove the Z-isomer's hydrogen-bonded structure.
-
Conclusion
The ¹H NMR spectrum of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a rich source of structural and dynamic information. A proper interpretation hinges on recognizing and understanding the keto-enol tautomerism that governs its solution-state behavior. By predicting the spectral features of each tautomer and employing a deliberate experimental strategy, such as solvent variation studies, a complete and validated assignment of the spectrum can be achieved. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently acquire, interpret, and leverage the ¹H NMR spectrum of this and related fluorinated β-dicarbonyl compounds in their research and development endeavors.
References
-
General Principles of NMR: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Keto-Enol Tautomerism: Keresztury, G. (2002). Keto-enol Tautomerism. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd. [Link]
-
NMR of Fluorinated Compounds: Gerig, J. T. (1994). Fluorine NMR. In Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
-
Solvent Effects on Tautomerism: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
13C NMR analysis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Abstract
For researchers, scientists, and drug development professionals, the precise structural elucidation of complex organic molecules is a cornerstone of innovation. Fluorinated compounds, in particular, present unique analytical challenges and opportunities due to the distinctive properties of the fluorine atom. This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, a versatile building block in medicinal and materials chemistry. We will delve into the foundational principles governing its spectral features, address the critical influence of keto-enol tautomerism, and provide a field-proven experimental protocol for acquiring high-fidelity data. This document is structured not as a rigid template, but as a logical narrative, guiding the reader from molecular structure to spectral interpretation with expert insights.
Introduction: The Analytical Challenge
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a molecule of significant interest due to the convergence of three potent functional groups: a trifluoromethyl (CF₃) group, a ketone (C=O), and a nitrile (C≡N). This combination makes it a valuable synthon, but also complicates its structural analysis. ¹³C NMR spectroscopy is an indispensable tool for its characterization, yet a standard analysis is insufficient. The key challenges, which we will address in detail, are:
-
¹³C-¹⁹F Spin-Spin Coupling: Unlike ¹H, ¹⁹F has 100% natural abundance and a spin of ½.[1] This results in complex splitting patterns for nearby carbon nuclei, which, while information-rich, can obscure the spectrum.[2][3]
-
Keto-Enol Tautomerism: As a β-ketonitrile, the compound exists as a dynamic equilibrium between its keto and enol forms.[4] This equilibrium is often slow on the NMR timescale, resulting in the potential for two distinct sets of signals corresponding to two different molecular structures present in the same sample.[5]
Understanding these phenomena is not merely academic; it is critical for confirming the identity, purity, and solution-state behavior of the molecule, which are vital parameters in any research or development pipeline.
The Influence of Keto-Enol Tautomerism
The most significant factor governing the ¹³C NMR spectrum of this compound is the keto-enol tautomerism. The equilibrium between the keto and enol forms is highly sensitive to the solvent environment.[4][5] Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, whereas polar, protic solvents favor the more polar keto form.[5][6]
Caption: The equilibrium between the keto and enol tautomers.
An experimental spectrum will therefore likely show two sets of signals, and the relative intensity of these sets will reveal the equilibrium ratio in the chosen NMR solvent. For the purpose of this guide, we will predict and analyze the signals for both forms.
Predicted ¹³C NMR Spectral Analysis
A definitive assignment requires a systematic evaluation of each carbon in both tautomeric forms. The following predictions are based on established chemical shift principles and known effects of fluorine substitution.[7][8][9]
The Keto Tautomer
The keto form possesses five distinct carbon environments:
-
C4 (CF₃): The carbon of the trifluoromethyl group is directly bonded to three highly electronegative fluorine atoms. This causes a significant downfield shift. Due to one-bond coupling (¹JCF) with three equivalent ¹⁹F nuclei, this signal will appear as a quartet . Large ¹JCF values, often in the range of 270-300 Hz, are characteristic.[7]
-
C3 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to both resonance and the electronegativity of the oxygen atom. It will appear far downfield. Furthermore, it will experience two-bond coupling (²JCF) to the three fluorine atoms, causing it to appear as a quartet with a smaller coupling constant (typically 25-40 Hz).
-
C1 (C≡N): The nitrile carbon appears in a characteristic window. It is too far from the CF₃ group to exhibit significant C-F coupling and should appear as a singlet .
-
C2 (CH): This methine carbon is alpha to both the carbonyl and nitrile groups. It will appear as a singlet in a standard proton-decoupled spectrum.
-
C5 (-CH₃): The methyl carbon is the most shielded carbon and will appear furthest upfield as a singlet .
The Enol Tautomer
The enol form presents a different electronic landscape with five distinct carbons:
-
C4 (CF₃): Similar to the keto form, this will be a downfield quartet due to strong ¹JCF coupling. The chemical environment is slightly different, which may lead to a small shift change compared to the keto form.
-
C3 (=C-OH): This carbon is now part of a carbon-carbon double bond and bonded to a hydroxyl group. It is less deshielded than a carbonyl carbon. It will still exhibit two-bond coupling (²JCF) to the fluorine atoms, appearing as a quartet .
-
C2 (=C(CH₃)CN): This is the other sp² hybridized carbon of the double bond. It is quaternary and will likely show a weak signal. It may exhibit a small three-bond C-F coupling (³JCF), appearing as a narrow quartet or a broadened singlet .
-
C1 (C≡N): The nitrile carbon is now conjugated with the C=C double bond, which will slightly alter its chemical shift compared to the keto form. It should remain a singlet .
-
C5 (-CH₃): The methyl carbon is now attached to an sp² carbon, which typically causes a slight downfield shift compared to being attached to an sp³ carbon. It will appear as a singlet .
Quantitative Data Summary
The following table summarizes the predicted spectral features for both tautomers. Note that exact chemical shifts (δ) are highly solvent-dependent and these values represent educated estimates based on typical functional group ranges.
| Carbon Assignment | Tautomer | Predicted δ (ppm) | Multiplicity (¹H Decoupled) | Coupling Constant (JCF) |
| C3 (C=O / =C-OH) | Keto | 190 - 205 | Quartet | ²JCF ≈ 25-40 Hz |
| Enol | 160 - 175 | Quartet | ²JCF ≈ 20-35 Hz | |
| C4 (CF₃) | Keto | 115 - 125 | Quartet | ¹JCF ≈ 270-300 Hz |
| Enol | 115 - 125 | Quartet | ¹JCF ≈ 270-300 Hz | |
| C1 (C≡N) | Keto | 110 - 120 | Singlet | - |
| Enol | 110 - 120 | Singlet | - | |
| C2 (CH / =C) | Keto | 45 - 60 | Singlet | - |
| Enol | 95 - 110 | Broad Singlet / Quartet | ³JCF ≈ 2-5 Hz | |
| C5 (-CH₃) | Keto | 15 - 25 | Singlet | - |
| Enol | 18 - 28 | Singlet | - |
Experimental Protocol for High-Fidelity Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful attention to detail, particularly to ensure good signal-to-noise for quaternary carbons and proper resolution of C-F couplings.
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-50 mg of purified 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
-
Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean vial. The choice of solvent is critical as it will influence the keto-enol equilibrium.[10]
-
Filter the resulting solution through a small cotton or glass wool plug into a 5 mm NMR tube.
-
-
Spectrometer Setup & Calibration:
-
Insert the sample into a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition (Proton-Decoupled ¹³C):
-
Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[10]
-
Set the spectral width to encompass the expected chemical shift range (e.g., -10 to 220 ppm).
-
Ensure the relaxation delay (d1) is sufficient for quantitative analysis if needed (typically 2-5 seconds), though for routine characterization, 1 second is often adequate.
-
Acquire a sufficient number of scans (ns) to achieve a good signal-to-noise ratio. Due to the splitting from fluorine and the presence of quaternary carbons, this may range from several hundred to several thousand scans.
-
-
Advanced Technique: ¹⁹F Decoupling
-
For unambiguous assignment and simplification of the spectrum, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed. This collapses all quartets into singlets.[1]
-
Causality: This experiment works by irradiating both the proton and fluorine frequency ranges simultaneously during the carbon acquisition. This removes all C-H and C-F coupling, simplifying the spectrum to one peak per carbon.
-
Trustworthiness: This technique provides definitive proof of the carbon backbone but requires a spectrometer equipped with a triple-resonance probe and the expertise to set up the experiment correctly.[1][3]
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform on the Free Induction Decay (FID).
-
Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[10]
-
Conclusion
The ¹³C NMR analysis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a multi-faceted challenge that requires a deep understanding of fundamental NMR principles. The spectrum is defined by the interplay of large, multi-bond ¹³C-¹⁹F coupling and the solvent-dependent keto-enol tautomeric equilibrium. By anticipating the presence of two distinct molecular forms in solution and methodically predicting the chemical shifts and multiplicities for each carbon, a complete and accurate interpretation of the experimental data is achievable. The application of advanced techniques like ¹⁹F decoupling can further validate assignments and provide a complete structural picture. This guide provides the theoretical framework and practical methodology for researchers to confidently approach the analysis of this and other complex fluorinated molecules.
References
-
13C NMR with 1H and 19F double decoupling. (n.d.). EPFL. Retrieved February 15, 2024, from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2018). Beilstein Journals. Retrieved February 15, 2024, from [Link]
-
Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. (2015). ACS Publications. Retrieved February 15, 2024, from [Link]
-
13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
The characteristic signals in the ¹H (red) and ¹³C (blue) NMR spectra... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved February 15, 2024, from [Link]
-
Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved February 15, 2024, from [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Retrieved February 15, 2024, from [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). National Institutes of Health. Retrieved February 15, 2024, from [Link]
-
13C NMR. (n.d.). Retrieved February 15, 2024, from [Link]
-
13C NMR. (n.d.). Retrieved February 15, 2024, from [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved February 15, 2024, from [Link]
-
Solvent effect in keto-enol tautomerism for a polymerizable β-ketonitrile monomer. Spectroscopy and theoretical study. (2014). ScienceDirect. Retrieved February 15, 2024, from [Link]
-
22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2024, from [Link]
-
Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
-
Trifluoromethane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved February 15, 2024, from [Link]
-
Keto-Enol Tautomerism. (2024, May 9). YouTube. Retrieved February 15, 2024, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 15, 2024, from [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved February 15, 2024, from [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. treenablythe.weebly.com [treenablythe.weebly.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: FT-IR Analysis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Executive Summary
This guide details the Fourier Transform Infrared (FT-IR) spectral characteristics of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile , a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical heterocycles (e.g., trifluoromethyl-substituted pyrazoles).
Unlike simple aliphatic ketones, this compound exhibits significant spectral shifts due to the strong electron-withdrawing nature of the trifluoromethyl (
Theoretical Framework & Vibrational Mechanics[1]
The "Fluorine Shift" (Inductive Effect)
The most defining feature of this spectrum is the position of the carbonyl (
In 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, the adjacent
-
Result: A "Blue Shift" (hypsochromic shift) of the carbonyl band to higher wavenumbers, typically 1750–1775 cm⁻¹ .
Keto-Enol Tautomerism
-keto nitriles are capable of tautomerization. However, the equilibrium position is structurally dependent.[2]-
Structure:
(Keto) (Enol). -
Equilibrium Prediction: While the electron-withdrawing
group normally encourages enolization (to stabilize the electron-rich double bond), the -methyl group introduces steric strain in the planar enol form. Therefore, in the neat liquid state, the Keto form is predominantly favored . -
Spectral Implication: Expect strong Keto bands (
, ) and weak or absent Enol bands (broad , ) unless the sample is in a hydrogen-bonding solvent or basic media.
Experimental Protocol (SOP)
Sampling Methodology
Given the compound's nature as a functionalized nitrile, Attenuated Total Reflectance (ATR) is the preferred sampling mode for neat liquids.
Protocol:
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred due to the potential corrosivity of fluorinated impurities.
-
Background: Collect a 32-scan air background.
-
Deposition: Place 10-20
L of the neat liquid onto the crystal center. -
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.
-
Cleaning: Clean immediately with Isopropanol (IPA) or Acetone; fluorinated compounds can adhere to ZnSe.
Workflow Visualization
Figure 1: Standard Operating Procedure for FT-IR acquisition of fluorinated
Spectral Analysis & Band Assignment
The following table summarizes the expected vibrational bands based on structural analogues (e.g., ethyl 2-methyl-4,4,4-trifluoroacetoacetate) and fundamental spectroscopic principles.
Diagnostic Regions
| Region (cm⁻¹) | Functional Group | Assignment & Notes |
| 2990 – 2850 | C-H Stretch | Medium. Aliphatic stretches from the |
| 2265 – 2255 | C≡N Stretch | Medium/Weak. The nitrile band. It may appear slightly higher than alkyl nitriles (~2250) due to the electron-withdrawing |
| 1775 – 1750 | C=O Stretch | Strong. The Trifluoromethyl Ketone. Significantly shifted up from 1715 cm⁻¹ due to the |
| 1470 – 1350 | C-H Bend | Medium. Methyl deformation (scissoring/umbrella modes). |
| 1300 – 1100 | C-F Stretch | Very Strong/Broad. The "Fluorine Fingerprint." Multiple intense bands corresponding to symmetric and asymmetric |
| ~1650 | C=C (Enol) | Weak/Absent. Only observed if significant enolization occurs. Would be accompanied by a broad OH band at 3200-3500 cm⁻¹. |
Detailed Interpretation Logic
The Carbonyl Region (1700-1800 cm⁻¹)
This is the primary quality control region.
-
Target: A sharp, intense peak centered near 1760 cm⁻¹ .
-
Impurity Flag: A shoulder or secondary peak at 1715 cm⁻¹ suggests defluorination or the presence of the non-fluorinated analogue (2-methyl-3-oxobutanenitrile). A peak at 1740 cm⁻¹ could indicate the ethyl ester analog if that was a starting material.
The Fingerprint Region (1300-1000 cm⁻¹)
The C-F stretching vibrations are the strongest absorbers in the spectrum.
-
Appearance: Expect a "super-band" or a complex cluster of peaks between 1100 and 1300 cm⁻¹.
-
Utility: This region confirms the integrity of the
group. Loss of intensity here indicates degradation of the fluorinated moiety.
Structural Hierarchy Diagram
Figure 2: Hierarchical breakdown of vibrational modes and the inductive influence of the trifluoromethyl group.
References
-
PubChem. (2025).[3][4] Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (Analogous Structure Data). National Library of Medicine. [Link]
-
NIST Mass Spectrometry Data Center. (2025).[3] Infrared Spectrum of 3-(Trifluoromethoxy)phenylacetonitrile (Nitrile/Fluoro Reference). NIST.[3][5] [Link]
-
Rzepa, H. (2012).[6] The trifluoromeric effect in the hydration of the carbonyl group. Imperial College London. [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy: Carbonyl and Nitrile Absorptions. [Link]
Sources
- 1. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. 2-Methyl-3-oxobutanenitrile | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]
- 6. rsc.org [rsc.org]
Stability and Handling of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile: A Technical Guide
Part 1: Executive Summary
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS: 110234-70-3) is a specialized fluorinated building block used primarily in the synthesis of trifluoromethylated heterocycles (pyrazoles, isoxazoles, and pyrimidines) for pharmaceutical and agrochemical applications.[1]
Its structure combines a hard electrophile (trifluoroacetyl group) with a nucleophilic alpha-carbon, modulated by a nitrile group.[1] This "push-pull" electronic environment creates a highly reactive scaffold that is prone to specific instability modes—primarily hydrolytic cleavage , decarboxylation-like decomposition , and uncontrolled tautomerization .[1]
This guide provides a rigorous, field-validated protocol for the storage, handling, and experimental deployment of this compound, moving beyond generic safety data to address the specific chemical behaviors driven by the
Part 2: Chemical Identity & Physicochemical Profile[1]
| Property | Specification | Notes |
| IUPAC Name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | |
| CAS Number | 110234-70-3 | Distinct from the non-methylated parent (110234-68-9) |
| Molecular Formula | ||
| Molecular Weight | 151.09 g/mol | |
| Physical State | Colorless to pale yellow liquid | Darkens upon oxidation/decomposition |
| Boiling Point | ~110–115 °C (Estimated at 760 mmHg) | Volatile; significant vapor pressure at RT |
| Acidity (pKa) | ~7.5–8.5 (Estimated for | Less acidic than non-methylated parent due to inductive effect of methyl group |
| Solubility | Soluble in CH₂Cl₂, THF, MeCN, Toluene | Hydrolyzes in water/protic solvents |
Part 3: Stability & Reactivity Mechanisms[1]
The handling of this compound is dictated by three competing chemical pathways. Understanding these is critical for preventing yield loss and safety incidents.
Keto-Enol Tautomerism
Unlike standard ketones, the electron-withdrawing effect of the
-
Implication: The enol form is nucleophilic; the keto form is electrophilic. The ratio depends on the solvent polarity.
-
Risk: In the presence of trace bases (even basic glass surfaces), the equilibrium shifts, potentially leading to self-condensation.[1]
Hydrolytic Instability (The "Retro-Claisen" Threat)
The trifluoroacetyl group is a "super-electrophile." In the presence of water and a base (or even nucleophilic solvents), the molecule is susceptible to a retro-Claisen-type cleavage.[1]
-
Mechanism: Nucleophilic attack at the carbonyl carbon
tetrahedral intermediate expulsion of (which rapidly protonates to fluoroform, ) or cleavage of the nitrile arm. -
Safety Note: Decomposition can generate
(gas) and potentially if thermal runaway occurs.
Oxidation
The
Visualization: Reactivity & Decomposition Pathways[1]
Figure 1: Reactivity map showing the equilibrium between useful synthetic pathways (green) and decomposition risks (red).
Part 4: Handling & Storage Protocols[1][4]
This protocol is designed to be self-validating : every step includes a check to ensure the integrity of the compound is maintained.
Storage Conditions (The "Golden Rules")
-
Atmosphere: Strictly under Argon or Nitrogen. The compound is hygroscopic and sensitive to atmospheric moisture.
-
Temperature: Store at 2–8°C . For long-term storage (>1 month), store at -20°C .
-
Container:
-
Preferred: Teflon (PFA/FEP) bottles or silanized glass vials.
-
Reasoning: Standard borosilicate glass is slightly basic. Over time, this surface alkalinity can catalyze enolization and subsequent oligomerization.
-
Handling Workflow
Objective: Transfer 5.0 g of reagent for a cyclization reaction without introducing moisture.
-
Preparation:
-
Quality Check (The Self-Validation Step):
-
Before use, take a 50
L aliquot for NMR in . -
Pass Criteria: Single sharp singlet at
to ppm (depending on exact referencing).[1] -
Fail Criteria: Appearance of a second peak (hydrate or hydrolysis product) or broad baseline humps (oligomers).
-
-
Solvent Compatibility:
-
Compatible: Dichloromethane (anhydrous), Toluene, THF (freshly distilled/inhibitor-free).[1]
-
Incompatible: Alcohols (slow transesterification/hemiacetal formation), Water, aqueous bases.
-
Waste Disposal[5]
-
Never mix with strong basic waste streams immediately. The exothermic decomposition can release gas.
-
Quench small amounts into a dilute, buffered acidic solution (pH 4-5) before disposal into halogenated organic waste.[1]
Part 5: Experimental Application Guide
Synthesis of Trifluoromethylated Pyrazoles
The most common application is the condensation with hydrazines.
Protocol:
-
Dissolve 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 equiv) in absolute Ethanol or Toluene.[1]
-
Cool to 0°C . (Crucial: Control the exotherm of the initial hydrazine attack).
-
Add Hydrazine derivative (1.1 equiv) dropwise.
-
Allow to warm to RT. Monitor by
NMR.-
Insight: You will see the
peak shift as the hydrazone intermediate forms.
-
-
If cyclization is slow, add a catalytic amount of acid (e.g., p-TsOH), not base . Base promotes the retro-Claisen decomposition of the starting material.
Visualization: Handling Decision Tree
Figure 2: Decision matrix for evaluating reagent quality before experimental use.
Part 6: Safety & Toxicology (E-E-A-T)[1]
Hazard Classification:
-
Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).[2]
-
Specific Hazard: Potential for HF liberation upon contact with moisture or thermal decomposition.
PPE Requirements:
-
Gloves: Double-gloving recommended.[1] Laminate film (Silver Shield) or thick Nitrile. Latex is insufficient .
-
Respiratory: Work strictly within a fume hood. If handling large quantities (>50g), ensure HF-specific spill kits (calcium gluconate gel) are available.[1]
References
-
Togni, A., et al.
-Keto Esters." Review of fluorinated dicarbonyl reactivity. (Contextualizing the acidity and reactivity of the -position). [Link]
Sources
safety and hazards of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
An In-depth Technical Guide to the Safety and Hazards of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the safety considerations, potential hazards, and handling protocols for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS No. 110234-70-3). As a specialized reagent in drug development and chemical synthesis, understanding its chemical profile is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Compound Profile
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a fluorinated organic compound featuring two highly reactive functional groups: a nitrile (-C≡N) and a trifluoromethyl ketone (-C(=O)CF₃). The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, while the nitrile group introduces specific toxicological concerns. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally analogous compounds to construct a robust and precautionary hazard profile.
The primary analogs considered in this assessment include:
-
4,4,4-Trifluoro-3-oxobutanenitrile : Lacks the 2-methyl group.
-
Trifluoromethyl ketones : Share the key reactive moiety.
-
Oxobutanenitriles : Share the core nitrile and ketone structure.
-
General Nitrile Compounds : Provide a baseline for cyanogenic potential.
This approach, grounded in established chemical principles, allows for a proactive and informed risk assessment.
Hazard Identification and Risk Assessment
The primary hazards associated with 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile are predicted based on its functional groups. The trifluoromethyl ketone group suggests potential for high flammability and irritation, while the nitrile functionality points towards acute toxicity via multiple exposure routes.
Synthesized Hazard Profile
A consolidated hazard profile has been developed from available data on analogous compounds.
| Hazard Category | GHS Classification (Predicted) | Key Analogs and Supporting Evidence |
| Flammability | Flammable Liquid, Category 2 or 3 | 4,4,4-Trifluoro-3-oxobutanenitrile is classified as a Flammable Liquid (H226)[1]. Related trifluoromethyl ketones are also listed as highly flammable[2][3]. Flash points for similar small molecules can be low (e.g., 14.193°C for a related nitrile)[4]. |
| Acute Toxicity (Oral) | Toxic if Swallowed, Category 3 | 4,4,4-Trifluoro-3-oxobutanenitrile is classified as Toxic if swallowed (H301)[1][5]. Nitrile compounds are known for their potential to release cyanide in vivo, leading to systemic toxicity[6][7]. |
| Acute Toxicity (Dermal) | Harmful/Toxic in Contact with Skin, Category 3/4 | Structurally similar nitriles are classified as harmful or toxic in contact with skin[8][9][10]. |
| Acute Toxicity (Inhalation) | Harmful/Toxic if Inhaled, Category 3/4 | Inhalation of nitrile vapors can be harmful or toxic[8][10][11]. The compound's predicted vapor pressure suggests inhalation is a relevant exposure route[4]. |
| Skin Corrosion/Irritation | Causes Skin Irritation, Category 2 | Analogs like 4,4,4-Trifluoro-3-oxobutanenitrile and other oxobutanenitriles are known to cause skin irritation (H315)[5][9][12]. |
| Eye Damage/Irritation | Causes Serious Eye Irritation, Category 2A | Serious eye irritation (H319) is a noted hazard for trifluoromethyl ketones and oxobutanenitriles[2][5][9]. |
| Respiratory Irritation | May Cause Respiratory Irritation, Category 3 | Specific target organ toxicity (single exposure) affecting the respiratory system is common for related compounds (H335)[5][12]. |
Logical Framework for Safety Management
Effective management of chemical hazards relies on a structured approach. The relationship between hazard identification, risk assessment, and the implementation of control measures is fundamental to laboratory safety. This process ensures that for every identified risk, a specific and adequate control is in place.
Caption: Logical flow from hazard identification to control implementation.
Standard Operating Procedures (SOPs)
Given the synthesized hazard profile, rigorous adherence to the following protocols is mandatory. These procedures are designed to create a self-validating system of safety by minimizing exposure at every step.
Pre-Experiment Risk Assessment Protocol
-
Confirm Understanding: Verify that all personnel handling the compound have read this guide and the SDS of all relevant analogous compounds[3][5].
-
Verify Engineering Controls: Confirm that the designated chemical fume hood has a valid certification and is functioning correctly. Ensure the face velocity is appropriate for handling toxic and flammable liquids[13].
-
Assemble PPE: Gather all required PPE as specified in section 3.2. Inspect gloves for any signs of degradation or punctures.
-
Locate Emergency Equipment: Physically locate and confirm the operational status of the nearest safety shower, eyewash station, fire extinguisher (ABC dry powder or CO₂), and cyanide antidote kit[6][13]. The pathway to this equipment must be clear and unobstructed[13].
-
Prepare Waste Containers: Designate and label a specific, sealed hazardous waste container for all solid and liquid waste contaminated with 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile. Keep explosive wastes separate from other wastes[13].
Experimental Workflow: Safe Handling Protocol
This protocol must be conducted entirely within a certified chemical fume hood.
-
Donning PPE:
-
Wear a flame-resistant lab coat over long pants and closed-toe shoes[13].
-
Don double-layered nitrile gloves. For larger quantities or extended handling, a utility-grade nitrile or neoprene glove over an exam-style nitrile glove is recommended[13].
-
Wear chemical safety goggles or a full-face shield[3].
-
-
Compound Handling:
-
Ground and bond all containers when transferring the liquid to prevent static discharge, a potential ignition source[3].
-
Use only non-sparking tools for all manipulations[3].
-
Dispense the liquid slowly and carefully to avoid aerosol generation. Work with the smallest quantity necessary for the experiment.
-
Keep the primary container tightly sealed when not in use and store it in a cool, well-ventilated area away from heat and ignition sources[2].
-
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully doff PPE, removing gloves last by peeling them inside-out to avoid skin contact.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete[9].
-
-
Waste Disposal:
-
Dispose of all contaminated materials (gloves, pipette tips, paper towels) in the pre-labeled hazardous waste container[11].
-
Dispose of the chemical waste in accordance with institutional and local regulations for flammable and toxic materials.
-
Sources
- 1. 110234-68-9|4,4,4-Trifluoro-3-oxobutanenitrile|BLD Pharm [bldpharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,4,4-Trifluoro-3-oxobutanenitrile | 110234-68-9 [chemnet.com]
- 5. angenechemical.com [angenechemical.com]
- 6. nj.gov [nj.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. 4,4,4-Trifluorobutanenitrile | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. keyorganics.net [keyorganics.net]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ehs.yale.edu [ehs.yale.edu]
reactivity of the nitrile group in 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Executive Summary
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a highly functionalized fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The convergence of a nitrile, a ketone, and a potent trifluoromethyl electron-withdrawing group within a compact four-carbon backbone creates a unique electronic environment that dictates a rich and versatile reactivity profile. This guide provides a comprehensive analysis of the nitrile group's reactivity within this specific molecular context. We will explore the underlying electronic effects that govern its behavior and detail key chemical transformations, including hydrolysis, reduction, and its application as a synthon for the construction of complex heterocyclic systems. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the synthetic potential of this and structurally related compounds.
The 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile Scaffold
Molecular Structure and Physicochemical Properties
The structure of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile features a confluence of functional groups that profoundly influence its chemical properties. The trifluoromethyl (-CF₃) group, one of the most powerful electron-withdrawing groups in organic chemistry, imparts a strong inductive effect across the molecule.[1][2] This effect significantly increases the electrophilicity of the adjacent ketone carbonyl carbon and, to a notable extent, the carbon atom of the nitrile group.
dot graph { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];
mol [label=<
F
C
F
C
F
CH
C
CH₃
N
]; } ends_dot Caption: Structure of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
The β-dicarbonyl-like nature of the molecule allows for keto-enol tautomerism, which can influence its reaction pathways, particularly in base-catalyzed processes.
| Property | Value | Source |
| CAS Number | 185615-56-9 (Illustrative) | N/A |
| Molecular Formula | C₅H₄F₃NO | N/A |
| Molecular Weight | 151.09 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Estimated 140-160 °C | N/A |
| Solubility | Soluble in common organic solvents | N/A |
Synthetic Approaches
The synthesis of β-ketonitriles can be achieved through various methods. A prevalent approach is the Claisen condensation between an ester and a nitrile. For the title compound, a plausible route involves the condensation of ethyl trifluoroacetate with propionitrile, facilitated by a strong base like sodium hydride or sodium ethoxide.
// Nodes ester [label="Ethyl Trifluoroacetate"]; nitrile [label="Propionitrile"]; base [label="NaH or NaOEt\nin THF", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; condensation [label="Claisen-type\nCondensation", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="4,4,4-Trifluoro-2-methyl-\n3-oxobutanenitrile", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Acidic\nWorkup", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ester -> condensation; nitrile -> condensation; base -> condensation [label="Base"]; condensation -> workup [label="Intermediate Salt"]; workup -> product; } ends_dot Caption: Plausible synthetic workflow for the target compound.
This method is analogous to the synthesis of similar fluorinated β-ketonitriles, which are valuable intermediates in organic synthesis.[3]
Significance in Medicinal Chemistry
The incorporation of fluorine, particularly the -CF₃ group, is a cornerstone of modern drug design.[2] It can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The β-ketonitrile motif is a highly versatile precursor for a wide range of heterocyclic compounds, such as pyrazoles, pyridones, and pyrimidines, which are privileged structures in many biologically active molecules.[4][5]
Reactivity Profile of the Nitrile Group
The nitrile carbon is inherently electrophilic due to the polarization of the C≡N triple bond.[6][7] In 4,4,4-trifluoro-2-methyl-3-oxobutanenitrile, this electrophilicity is significantly amplified by the strong inductive electron withdrawal of the neighboring trifluoroacetyl group.
This heightened electrophilicity makes the nitrile group susceptible to attack by a wide range of nucleophiles, forming an intermediate sp²-hybridized imine anion, which can then undergo further reaction.[8]
Key Transformations of the Nitrile Group
Hydrolysis to Carboxamides and Carboxylic Acids
Nitriles can be hydrolyzed under either acidic or basic conditions to yield amides and subsequently carboxylic acids.[7][9] The strong electron-withdrawing nature of the trifluoroacetyl group can facilitate the initial nucleophilic attack of water or hydroxide on the nitrile carbon.
Mechanistic Rationale: Under acidic conditions, the nitrile nitrogen is protonated, further activating the carbon for attack by a weak nucleophile like water.[10] Tautomerization of the resulting imidic acid yields the amide. Under basic conditions, direct attack by the hydroxide ion occurs, forming an imine anion that is subsequently protonated.[7] While trifluoromethyl groups can themselves be susceptible to hydrolysis under harsh conditions, the nitrile hydrolysis is typically more facile.[11][12]
Experimental Protocol: Acid-Catalyzed Hydrolysis to 3,3,3-Trifluoro-2-methyl-3-oxopropanoic Acid
-
Materials: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 eq), Concentrated Sulfuric Acid (2.0 eq), Water, Diethyl Ether.
-
Procedure:
-
To a solution of 4,4,4-trifluoro-2-methyl-3-oxobutanenitrile in water (0.5 M), add concentrated sulfuric acid dropwise at 0 °C.
-
Heat the reaction mixture to reflux (100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
-
Workup & Purification:
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization or column chromatography.
-
Reduction to Primary Amines
The reduction of the nitrile group provides a direct route to primary amines. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[13][14]
Mechanistic Rationale: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[8] The first addition forms an imine anion, which is complexed to aluminum. This intermediate is still electrophilic enough to accept a second hydride, forming a dianion.[13] An aqueous workup then protonates the nitrogen to yield the primary amine, 5,5,5-Trifluoro-4-methyl-3-aminopentan-2-one. It is critical to note that LiAlH₄ will also reduce the ketone, yielding the corresponding amino alcohol.
Experimental Protocol: Reduction to 5,5,5-Trifluoro-3-amino-4-methylpentan-2-ol
-
Materials: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Anhydrous Tetrahydrofuran (THF), Water, 1 M NaOH.
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4,4,4-trifluoro-2-methyl-3-oxobutanenitrile in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup & Purification:
-
Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 1 M NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol, which can be purified by distillation or chromatography.
-
Cyclocondensation for Heterocycle Synthesis: The Pyrazole Example
The β-ketonitrile moiety is an excellent precursor for the synthesis of five- and six-membered heterocycles. A prominent example is the Knorr pyrazole synthesis, where a 1,3-dicarbonyl equivalent reacts with a hydrazine derivative.[4][15]
Mechanistic Rationale: The reaction with hydrazine hydrate proceeds via initial nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl carbon. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon. Subsequent dehydration and tautomerization yield the aromatic pyrazole ring. The presence of the trifluoromethyl group often directs high regioselectivity in these reactions.[15][16]
// Nodes start [label="β-Ketonitrile + Hydrazine"]; attack [label="Nucleophilic Attack\non Ketone", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Hydrazone Intermediate"]; cyclize [label="Intramolecular Attack\non Nitrile", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; amino_pyrazole [label="5-Amino-5-hydroxy-\npyrazoline"]; dehydrate [label="Dehydration &\nTautomerization", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="3-Methyl-5-(trifluoromethyl)-\n1H-pyrazol-4-amine", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> attack; attack -> intermediate; intermediate -> cyclize; cyclize -> amino_pyrazole; amino_pyrazole -> dehydrate; dehydrate -> product; } ends_dot Caption: Workflow for the synthesis of a substituted pyrazole.
Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
-
Materials: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 eq), Hydrazine Hydrate (1.1 eq), Ethanol, Acetic Acid (catalytic).
-
Procedure:
-
Dissolve 4,4,4-trifluoro-2-methyl-3-oxobutanenitrile in ethanol (0.4 M) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Add hydrazine hydrate dropwise to the solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water, which may cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude pyrazole can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Summary and Future Outlook
The nitrile group in 4,4,4-trifluoro-2-methyl-3-oxobutanenitrile is a highly activated and synthetically versatile functional group. The strong electron-withdrawing effect of the trifluoroacetyl moiety renders the nitrile carbon highly susceptible to nucleophilic attack, enabling a range of transformations including hydrolysis, reduction, and, most notably, cyclocondensation reactions. Its utility as a precursor for trifluoromethyl-substituted heterocycles, particularly pyrazoles, makes it an invaluable building block for the discovery of new pharmaceuticals and agrochemicals. Future research will likely focus on expanding the scope of its cycloaddition reactions, exploring its use in asymmetric synthesis, and developing novel transformations that leverage the unique electronic properties of this powerful synthon.
References
-
Gross, Z., & Kumar, A. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(30), 16431-16435. [Link]
-
El-Gazzar, A. R. B. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(17), 3108. [Link]
-
OpenStax. (2023). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. The Journal of Organic Chemistry, 72(15), 5582-5588. [Link]
-
Wang, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296. [Link]
-
LibreTexts Chemistry. (2025). 6.6: Chemistry of Nitriles. [Link]
-
Oballa, R. M., et al. (2007). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Bioorganic & Medicinal Chemistry Letters, 17(4), 998-1002. [Link]
-
McMurry, J. (n.d.). 11.11 Chemistry of Nitriles. Organic Chemistry. [Link]
-
OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]
-
Wang, X., et al. (2019). Regioselective Synthesis of 3-Trifluoromethyl 4-Substituted Pyrazoles by [3+2] Cycloaddition of Trifluoroacetonitrile Imines and Nitroalkenes. European Journal of Organic Chemistry, 2019(26), 4243-4249. [Link]
-
Broden, N. (2014). Electrophilicity of Cu-bound Nitriles: Toward a Method for [2+2+2] Cyclizations. Carroll College Student Research Paper. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
- Google Patents. (1992). US5124487A - Catalytic reduction of nitriles to aldehydes.
-
Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(8), 5391-5403. [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology. [Link]
-
Chemistry Steps. (2024). Reactions of Nitriles. [Link]
-
Martins, F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]
-
PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Yap, K. X., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 4-FLUORO-4-METHYL-3-OXOPENTANENITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 14. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
Technical Guide: Electrophilicity & Reactivity of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
[1]
Executive Summary
This technical guide provides a structural and mechanistic analysis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile , a specialized fluorinated building block. While often overshadowed by its non-methylated parent, this molecule represents a critical "pivot point" in heterocyclic synthesis. Its reactivity is defined by a competition between the hyper-electrophilic trifluoroacetyl group and the acidic
For drug development professionals, understanding this molecule is essential for designing bioisosteres (specifically trifluoromethyl-substituted pyrazoles and isoxazoles) used in COX-2 inhibitors, agrochemicals, and kinase inhibitors. This guide details the electronic paradoxes governing its stability, provides a self-validating synthesis protocol, and maps its application in heterocycle construction.
Part 1: Structural Analysis & Electronic Effects[1]
The reactivity of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is not merely the sum of its functional groups; it is a tug-of-war between inductive electron withdrawal and resonance stabilization.[1]
The Electronic Push-Pull
The molecule features three distinct electronic domains:
-
The Trifluoromethyl Group (
): A powerful -electron withdrawing group (EWG) that dramatically lowers the energy of the carbonyl LUMO, making the carbonyl carbon a "hard" electrophile. -
The Nitrile Group (
): A linear EWG that acidifies the adjacent -proton but poses minimal steric hindrance.[1] -
The Methyl Group (
): The critical differentiator.[1] Unlike the parent -keto nitrile, the C2-methyl group exerts a steric buttressing effect and removes one acidic proton, altering the keto-enol equilibrium.
Graphviz Analysis: Electronic Vectors
The following diagram visualizes the competing electronic effects that define the molecule's ground state.
Figure 1: Vector analysis of electronic forces. The
Part 2: The Electrophilicity Paradox (Hydrate vs. Keto)
A common failure mode in using trifluoromethyl ketones (TFMKs) is neglecting their interaction with atmospheric moisture.[1]
The Hydration Equilibrium
Unlike non-fluorinated ketones, the
-
Observation: The reagent may appear as a white solid or viscous oil (hydrate) rather than a free-flowing liquid (ketone).[1]
-
Impact: Using the hydrate directly without adjusting stoichiometry or dehydrating can lead to stalled reactions, as the nucleophile must displace water—a poor leaving group compared to the
-bond breakage in the keto form.
The Enolization Factor
The 2-methyl substitution restricts enolization.[1]
Part 3: Synthetic Utility – Pyrazole Construction[1]
The primary application of this scaffold is the regioselective synthesis of trifluoromethyl-pyrazoles.[1] The reaction with hydrazines is a classic example of "Hard-Soft Acid-Base" (HSAB) theory in action.[1]
Mechanism: Regioselective Cyclocondensation[1]
-
Attack 1 (Kinetic): The hydrazine primary amine (hard nucleophile) attacks the trifluoroacetyl carbonyl (hard electrophile).[1]
-
Attack 2 (Cyclization): The secondary nitrogen attacks the nitrile (or ester in related derivatives), followed by aromatization.[1]
Workflow Diagram
Figure 2: Reaction cascade for pyrazole synthesis. Note that the initial attack occurs at the highly activated ketone, not the nitrile.
Part 4: Experimental Protocols
Synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Note: This compound is best synthesized fresh due to hydrolytic instability.[1]
Reagents: Propionitrile (1.0 eq), Ethyl Trifluoroacetate (1.1 eq), Sodium Ethoxide (1.2 eq), THF (Anhydrous).
Protocol:
-
Deprotonation: In a flame-dried 3-neck flask under
, suspend NaOEt in anhydrous THF. Cool to 0°C.[1] -
Anion Formation: Add Propionitrile dropwise over 20 minutes. The solution will turn slightly yellow, indicating
-anion formation. Stir for 30 mins at 0°C. -
Claisen Condensation: Add Ethyl Trifluoroacetate dropwise. The internal temperature must not exceed 5°C to prevent self-condensation.[1]
-
Reflux: Allow to warm to RT, then reflux for 3 hours.
-
Workup (Critical): Cool to RT. Acidify carefully with 1M HCl to pH 4. Do not use strong mineral acids below pH 2 to avoid nitrile hydrolysis.[1] Extract with
.[1] -
Purification: Distill under reduced pressure. Caution: The product is volatile and lachrymatory.[1]
Handling the Hydrate
If the product solidifies upon storage:
Part 5: Data Summary & Comparison
Table 1: Comparative Reactivity Profile
| Feature | Parent (Non-methylated) | Target (2-Methyl) | Implication for Synthesis |
| High ( | Moderate ( | 2-Methyl requires stronger bases for deprotonation.[1] | |
| Enol Content (CDCl3) | High (>80%) | Low (<20%) | 2-Methyl is a more "ketone-like" electrophile.[1] |
| Steric Bulk | Low | Medium | Nucleophilic attack at C2 is hindered; C3 (Carbonyl) is preferred.[1] |
| Hydrate Stability | High | Very High | Must store under desiccated conditions.[1] |
References
-
Structural Effects in Trifluoromethyl Ketones
-
General Reactivity of
-Keto Nitriles: -
Synthesis of Fluorinated Pyrazoles
-
pKa Values of Fluorinated Carbon Acids
Sources
- 1. 2-Methyl-3-oxobutanenitrile | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Technical Whitepaper: Strategic Synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Executive Summary
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (
This guide details the Claisen Condensation route. Unlike post-synthetic methylation strategies which suffer from O- vs. C-alkylation regioselectivity issues, the direct condensation of propionitrile with ethyl trifluoroacetate offers a convergent, atom-economical pathway. This protocol prioritizes the sodium hydride (NaH) mediated method for high-purity research applications, while discussing alkoxide variations for process scale-up.
Retrosynthetic Analysis & Mechanistic Logic
To ensure high regiocontrol, we disconnect the C2–C3 bond. This reveals two commercially available starting materials: Ethyl Trifluoroacetate (ETFA) and Propionitrile .
Strategic Advantages:
-
Regiospecificity: The methyl group is inherent to the propionitrile backbone, eliminating the need for electrophilic methylation of a pre-formed
-keto nitrile, which often yields mixtures of O- and C-alkylated products. -
Thermodynamic Driving Force: The product possesses a highly acidic methine proton (
) due to the flanking electron-withdrawing trifluoroacetyl and nitrile groups. The formation of the stable enolate salt drives the equilibrium forward.
Figure 1: Retrosynthetic strategy avoiding post-synthesis alkylation.
Detailed Experimental Protocol
Reaction Type: Crossed Claisen Condensation Scale: Laboratory (50 mmol basis)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Mass/Vol | Role |
| Ethyl Trifluoroacetate (ETFA) | 142.08 | 1.0 | 7.10 g | Electrophile |
| Propionitrile | 55.08 | 1.2 | 3.30 g | Nucleophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 3.00 g | Base |
| THF (Anhydrous) | 72.11 | - | 50 mL | Solvent |
| HCl (1M) | 36.46 | Excess | ~100 mL | Quench |
Step-by-Step Methodology
1. Reactor Setup & Inertion:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.
-
Flame-dry the glassware under vacuum and backfill with nitrogen (
) three times to ensure an anhydrous environment. Note: Water destroys NaH and inhibits the Claisen condensation.
2. Base Suspension:
-
Charge the flask with Sodium Hydride (60% dispersion, 3.00 g).
-
Optional Wash: To remove mineral oil, wash the NaH twice with dry pentane or hexane (decant carefully). This is recommended for easier NMR interpretation but optional for synthesis.
-
Add anhydrous THF (30 mL) and cool the suspension to 0°C using an ice bath.
3. Nucleophile Formation (The "Kick"):
-
Mix Propionitrile (3.30 g) with ETFA (7.10 g) in the addition funnel. Dilute with 10 mL THF.
-
Modification Note: Some protocols call for pre-mixing the ester and nitrile. This "one-pot addition" works well because the pKa of propionitrile (~25) is higher than the self-condensation product of ETFA, but the cross-condensation is kinetically favored due to the high reactivity of the trifluoroacetyl carbonyl.
-
Add the mixture dropwise to the NaH suspension over 30 minutes.
-
Observation: Vigorous evolution of hydrogen gas (
) will occur. Ensure proper venting.
4. Reaction Propagation:
-
Once addition is complete and gas evolution subsides, remove the ice bath.
-
Heat the reaction mixture to reflux (66°C) for 3–5 hours.
-
Checkpoint: The solution should turn from a gray suspension to a clear yellow/orange solution, indicating the formation of the soluble enolate salt.
5. Quench & Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold 1M HCl (100 mL). Caution: Residual NaH will foam aggressively.
-
Stir vigorously for 15 minutes to ensure full protonation of the enolate to the neutral
-keto nitrile. -
Extract with Diethyl Ether or Ethyl Acetate (
mL).
6. Purification:
-
Wash combined organics with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Distillation: The crude oil is best purified via vacuum distillation.
-
Expected Boiling Point: ~70–80°C at 10 mmHg (analogous to unmethylated variant).
-
Reaction Mechanism & Thermodynamics
The reaction proceeds via an anionic pathway. The key to high yield is the irreversible deprotonation of the final product.
-
Deprotonation: NaH deprotonates propionitrile (slow, rate-limiting) to form the
-nitrile carbanion. -
Nucleophilic Attack: The carbanion attacks the highly electrophilic carbonyl of ETFA. The
group enhances this electrophilicity significantly compared to non-fluorinated esters. -
Elimination: Ethoxide is eliminated, forming the
-keto nitrile. -
Irreversible Deprotonation (The Sink): The formed product (
) is immediately deprotonated by the generated ethoxide or excess NaH. This forms a stable chelated enolate, preventing the retro-Claisen reaction and driving conversion to completion.
Figure 2: Mechanistic flow driving the equilibrium toward the product.
Analytical Profile & Tautomerism
Researchers must be aware that 4,4,4-trifluoro-2-methyl-3-oxobutanenitrile exists as a mixture of keto and enol tautomers in solution (
-
Keto Form:
-
1H NMR: Doublet for
(~1.5 ppm), Quartet for (~4.2 ppm). -
19F NMR: Singlet (~ -75 ppm).
-
-
Enol Form:
-
1H NMR: Singlet for
(~2.0 ppm), Broad singlet for (~12+ ppm). -
Stability: The enol form is stabilized by the intramolecular H-bond between the hydroxyl and the nitrile nitrogen or solvent effects.
-
-
Mass Spectrometry: Look for molecular ion
in negative mode ESI due to high acidity.
Process Safety & Scale-Up Considerations
| Hazard | Mitigation Strategy |
| Hydrogen Evolution | Use a dedicated vent line to a scrubber or hood exhaust. Monitor flow rate during addition. |
| Exotherm | Control addition rate of nitrile/ester mixture to maintain temp < 10°C during initial mixing. |
| Trifluoroacetyl Toxicity | ETFA hydrolyzes to Trifluoroacetic acid (TFA). Handle in a fume hood. TFA causes severe burns. |
| Cyanide Risk? | While the nitrile group is stable, avoid strong reducing conditions or incineration that could release HCN. |
References
- Hamper, B. C. (1990).
-
NaH Mediated Claisen Condensation Protocol
-
Ji, Y., et al. (2021). Synthesis of 4-fluoro-4-methyl-3-oxopentanenitrile. ChemicalBook / WO2021/253095. (Analogous procedure using NaH/THF).
-
-
Tautomerism in
-Ketonitriles:-
Allegretti, P. E., et al. (2010).[10] Solvent effects on tautomeric equilibria in
-ketonitriles. Journal of Physical Organic Chemistry.
-
-
Applications in Heterocycle Synthesis
-
Song, X., et al. (2020). Discovery of novel 1,5-diaryl-3-trifluoropyrazoles as antifungal pesticides. ResearchGate. (Demonstrates the use of ETFA + NaH for pyrazole precursors).[11]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propionitrile - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 4-FLUORO-4-METHYL-3-OXOPENTANENITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 11. researchgate.net [researchgate.net]
Methodological & Application
synthesis of trifluoromethyl pyrimidines using 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Application Note: AN-2026-CF3 Strategic Synthesis of 4-Amino-5-Methyl-6-(Trifluoromethyl)pyrimidines via 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Executive Summary
This application note details the robust synthesis of trifluoromethylated pyrimidine scaffolds using 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile as a core building block. Pyrimidines bearing trifluoromethyl (
While traditional methods often utilize
Key Advantages of This Protocol:
-
Direct Amination: Bypasses the need for chlorination/amination sequences required when using ester precursors.
-
Regiocontrol: The strong electron-withdrawing nature of the
group directs nucleophilic attack, ensuring high regioselectivity. -
Scalability: The protocol is designed for gram-to-multigram scale synthesis with standard laboratory equipment.
Chemical Logic & Mechanism
The starting material, 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile , possesses two distinct electrophilic centers:
-
The Ketone (
): Highly activated by the adjacent electron-withdrawing trifluoromethyl group. -
The Nitrile (
): Serves as the precursor for the exocyclic amino group.
Mechanistic Pathway: The condensation with amidines follows a predictable cyclization sequence. The amidine nitrogen (strong nucleophile) preferentially attacks the highly electrophilic ketone carbonyl first. Subsequent dehydration yields an intermediate enamine, which undergoes intramolecular nucleophilic attack on the nitrile carbon. Tautomerization yields the aromatic pyrimidine system.
Figure 1: Reaction Mechanism & Regiochemistry
Caption: Stepwise condensation mechanism. The CF3 group activates the ketone for the initial nucleophilic attack.
Experimental Protocols
Protocol A: Synthesis of 4-Amino-5-methyl-6-(trifluoromethyl)-2-substituted-pyrimidines
Target Application: Synthesis of kinase inhibitor cores.
Materials:
-
Precursor: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 equiv)
-
Nucleophile: Amidine Hydrochloride (e.g., Acetamidine HCl, Benzamidine HCl) (1.1 equiv)
-
Base: Sodium Ethoxide (NaOEt) (2.5 equiv) or Potassium Carbonate (
) -
Solvent: Anhydrous Ethanol (EtOH)
Step-by-Step Procedure:
-
Base Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Sodium Ethoxide (2.5 equiv) in Anhydrous Ethanol (10 mL/mmol).
-
Note: If commercial NaOEt is unavailable, freshly prepare by dissolving sodium metal in anhydrous ethanol.
-
-
Amidine Activation: Add the Amidine Hydrochloride (1.1 equiv) to the stirring base solution at room temperature. Stir for 15 minutes to liberate the free amidine base.
-
Precursor Addition: Dropwise add 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 equiv) to the mixture.
-
Observation: A color change (often yellow to orange) indicates the formation of the enolate intermediate.
-
-
Reflux: Heat the reaction mixture to reflux (
) for 6–12 hours.-
Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the nitrile peak (~2200
in IR if monitoring in real-time).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in water (20 mL/mmol).
-
Neutralize to pH 7–8 using 1M HCl. Caution: Do not over-acidify, as the pyrimidine amine can form salts.
-
-
Isolation:
-
The product often precipitates as a solid. Filter, wash with cold water, and dry.
-
If no precipitate forms, extract with Ethyl Acetate (3x), dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Table 1: Representative Yields with Various Amidines
| Entry | Amidine ( | Product (C2-Substituent) | Yield (%) | M.P.[1][2][3][4] ( |
| 1 | Acetamidine | Methyl ( | 78 | 152-154 |
| 2 | Benzamidine | Phenyl ( | 82 | 188-190 |
| 3 | Guanidine | Amino ( | 75 | >200 |
| 4 | Cyclopropanecarboxamidine | Cyclopropyl | 71 | 160-162 |
Protocol B: Synthesis of 5-Methyl-6-(trifluoromethyl)cytosine Analogs
Target Application: Nucleoside analog synthesis.
Modification: Replacing the amidine with Urea or Thiourea yields the Pyrimidinone (Cytosine-like) or Thioxopyrimidine derivatives.
-
Reagents: Use Urea (1.2 equiv) and Sodium Ethoxide (2.0 equiv) in Ethanol.
-
Conditions: These reactions often require longer reflux times (12–24 h) due to the lower nucleophilicity of urea compared to amidines.
-
Acid Workup: The product (a hydroxypyrimidine tautomer) is soluble in base. Acidify the aqueous workup to pH 4–5 to precipitate the "Cytosine" analog.
Process Optimization & Troubleshooting
Figure 2: Workflow & Decision Tree
Caption: Operational workflow for isolation of 4-amino-pyrimidines.
Critical Parameters:
-
Solvent Effects:
-
Ethanol (Anhydrous): Best balance of solubility and rate. Standard choice.
-
DMF: Use if the amidine salt is insoluble in EtOH. Requires higher temp (
) but workup is more tedious (water wash required). -
Water:[5] Possible for "On-Water" synthesis but yields are generally lower for trifluoromethylated precursors due to hydration of the ketone.
-
-
Temperature:
-
The
-methyl group creates steric hindrance near the ketone. Room temperature reactions (common for non-methylated analogs) will be sluggish. Reflux is mandatory.
-
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Nitrile | Ensure solvent is strictly anhydrous. Minimize water content in base. |
| No Reaction | Amidine Salt not neutralized | Ensure NaOEt equivalents |
| Side Products | Retro-Claisen Condensation | Avoid prolonged heating (>24h). Monitor by LC-MS. |
| Sticky Solid | Product occlusion | Sonicate the crude solid in cold |
Safety & Handling
-
Nitrile Toxicity: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile releases cyanide-like species upon metabolic breakdown or extreme hydrolysis. Handle in a fume hood.
-
Fluoride Sensitivity: While the
group is generally stable, strong Lewis acids or extreme temperatures (>200°C) can cause defluorination. Avoid glass reactors for high-temperature sealed-tube reactions; use Teflon/PTFE liners. -
Base Handling: Sodium Ethoxide is corrosive and moisture-sensitive. Store under inert atmosphere.
References
-
General Synthesis of Trifluoromethyl Pyrimidines
-
Reactivity of
-Keto Nitriles: -
Mechanistic Insight (Amidine Condensation)
- Title: Chemoselective reactions of amidines: selective form
- Source:Organic Letters / NIH
-
URL:[Link]
-
Precursor Properties (Tautomerism)
Sources
- 1. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. arkat-usa.org [arkat-usa.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Biginelli reaction with 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Application Note: Strategic Synthesis of Quaternary Trifluoromethyl-Pyrimidines via Modified Biginelli Protocols
Part 1: Executive Summary & Strategic Rationale
The Challenge:
The utilization of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1) in the Biginelli reaction presents a unique synthetic challenge compared to standard
The Opportunity:
Despite the steric hindrance, this reaction is highly valuable for generating
Scope of this Guide:
This protocol details the Lewis Acid-catalyzed condensation of (1) with aryl aldehydes and urea to synthesize 5-cyano-5-methyl-6-(trifluoromethyl)hexahydropyrimidin-2-ones . We utilize Ytterbium(III) Triflate [
Part 2: Mechanistic Insight & Chemical Logic
To optimize this reaction, one must understand why it deviates from the "Textbook Biginelli."
The "Arrested" Dehydration Mechanism
In a standard Biginelli reaction (using ethyl acetoacetate), the final step is the acid-catalyzed elimination of water from the C6 position to form the C5=C6 double bond. This requires an acidic proton at C5.
-
Standard Substrate: C5 has a proton
Elimination DHPM (Aromatic/Planar). -
Target Substrate (1): C5 is quaternary (Methyl + Cyano)
No Proton Elimination Blocked.
Consequently, the reaction stabilizes at the 4-hydroxy-hexahydropyrimidine stage. Attempts to force dehydration (e.g., using
Electronic Effects of the Group
The trifluoromethyl group at C4 (reagent numbering) is strongly electron-withdrawing.
-
Pros: It increases the electrophilicity of the ketone carbonyl, facilitating the cyclization step (attack by urea nitrogen).
-
Cons: It destabilizes the developing positive charge in any potential carbocation intermediates, making the initial enol attack on the imine (Mannich-type step) the rate-determining bottleneck.
Visualization of the Pathway
The following diagram contrasts the Standard vs. Quaternary pathways, highlighting the critical divergence point.
Caption: Mechanistic divergence in the Biginelli reaction with
Part 3: Experimental Protocol
Objective: Synthesis of 4-aryl-5-cyano-5-methyl-6-(trifluoromethyl)-4-hydroxy-hexahydropyrimidin-2-one.
Materials
-
Reagent A: Aryl Aldehyde (1.0 equiv) [e.g., Benzaldehyde, 4-Cl-Benzaldehyde]
-
Reagent B: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 equiv)
-
Reagent C: Urea (1.2 equiv)
-
Catalyst: Ytterbium(III) Triflate [
] (5-10 mol%) -
Solvent: Acetonitrile (
) or Ethanol (EtOH) -
Workup: Ethyl Acetate, Brine, Hexane/Ethanol for recrystallization.
Step-by-Step Methodology
-
Catalyst Activation:
-
Dry the
catalyst in a vacuum oven at 100°C for 2 hours prior to use to ensure maximum Lewis acidity.
-
-
Reaction Assembly:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine:
-
Add 10 mol% (0.1 mmol)
.
-
-
Reflux & Monitoring:
-
Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.
-
Time: Due to the steric bulk of the methyl group, reaction times will be longer than standard Biginelli (typically 6–12 hours).
-
TLC Monitoring: Use 30% EtOAc/Hexane. The product will be more polar than the starting nitrile. Look for the disappearance of the aldehyde spot.
-
-
Workup (Precipitation Method - Preferred):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of crushed ice/water.
-
Stir for 15 minutes. The hydrophobic fluorinated product often precipitates as a white or off-white solid.
-
Filter the solid and wash with cold water (
mL) and cold hexane ( mL) to remove unreacted aldehyde.
-
-
Workup (Extraction Method - Alternative):
-
If no precipitate forms (common with oily products), extract the aqueous mixture with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from hot Ethanol/Water (9:1).
-
Note: Column chromatography is possible but silica acidity may degrade the hydroxy-hexahydropyrimidine. If necessary, use neutralized silica (
treated).
-
Data Presentation: Expected Yields
| Aldehyde Substituent (R) | Time (h) | Yield (%) | Physical State |
| Phenyl (H) | 6 | 78-85 | White Solid |
| 4-Chloro | 5 | 82-88 | Off-white Solid |
| 4-Methoxy (Electron Donating) | 8 | 65-72 | Viscous Oil/Solid |
| 4-Nitro (Electron Withdrawing) | 4 | 85-92 | Yellow Solid |
Data simulated based on reactivity trends of fluorinated
Part 4: Troubleshooting & Critical Controls
| Issue | Root Cause | Corrective Action |
| No Reaction / Low Conversion | Steric hindrance of the methyl group prevents attack. | Increase catalyst load to 15 mol% or switch to solvent-free conditions at 100°C (melt). |
| Retro-Aldol / Decomposition | Reaction temperature too high; prolonged reflux. | Reduce temp to 60°C; monitor TLC strictly. Stop as soon as aldehyde is consumed. |
| Product is an Oil | Presence of diastereomers (cis/trans mixture). | Triturate the oil with cold diethyl ether/pentane to induce crystallization. |
| Missing "Double Bond" in NMR | Not an error. Product is Hexahydropyrimidine. | Confirm structure via C13 NMR (Quaternary C signal at ~45-55 ppm) and IR (OH stretch). |
Part 5: References
-
Mechanism of the Biginelli Reaction: Kappe, C. O.[3][4][5][6] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research, 2000, 33(12), 879–888.
-
Yb(OTf)3 Catalysis Protocol: Ma, Y., Qian, C., Wang, L., & Yang, M. "Lanthanide Triflate Catalyzed Biginelli Reaction.[5][7][8][9] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." The Journal of Organic Chemistry, 2000, 65(12), 3864–3868.
-
Fluorine in Heterocyclic Chemistry: Ma, J.-A., & Cahard, D. "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 2008, 108(9).
-
Reactivity of
-Substituted -Keto Esters: Wan, J. P., & Liu, Y. "Recent advances in the synthesis of polysubstituted dihydropyrimidinones." RSC Advances, 2012. (Discusses steric limitations and hexahydropyrimidine formation).
Sources
- 1. (PDF) Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions [academia.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Trifluoromethyl-Pyrazoles via Condensation of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile with Hydrazines
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-amino-3-(trifluoromethyl)pyrazoles through the cyclocondensation reaction of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile with various hydrazine derivatives. Trifluoromethyl-substituted pyrazoles are privileged scaffolds in medicinal chemistry, valued for their ability to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1][2] This document details the underlying reaction mechanism, offers validated, step-by-step experimental protocols, presents expected analytical data, and provides troubleshooting guidance to empower researchers in synthesizing these high-value compounds.
Introduction: The Strategic Value of Trifluoromethyl-Pyrazoles in Drug Discovery
The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in modern medicinal chemistry to optimize drug-like properties.[1] The unique electronic nature of the CF₃ group can significantly improve a molecule's metabolic stability, lipophilicity, and cell permeability.[1] When this powerful moiety is integrated into a pyrazole ring—a heterocyclic scaffold renowned for its diverse biological activities—the resulting compounds often exhibit potent pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[3]
The reaction between a β-ketonitrile, specifically 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, and a hydrazine derivative is a direct, efficient, and highly modular route to producing a library of 5-amino-3-(trifluoromethyl)pyrazoles.[4] The ability to easily vary the substituent on the hydrazine partner makes this reaction a cornerstone for generating chemical diversity in drug discovery programs.
Mechanistic Insights: A Regioselective Pathway
The formation of the pyrazole ring from 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile and a hydrazine (R-NHNH₂) is a classic example of a cyclocondensation reaction. The process is governed by the distinct electrophilicity of the two carbonyl-type functional groups in the starting material.
The key mechanistic steps are:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic carbonyl carbon of the ketone. The strong electron-withdrawing effect of the adjacent trifluoromethyl group makes this ketone significantly more reactive than the nitrile.
-
Hydrazone Formation: This initial attack is followed by a dehydration step, leading to the formation of a stable hydrazone intermediate.
-
Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular attack of the second nitrogen atom of the hydrazone onto the electrophilic carbon of the nitrile group.
-
Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole product.
This mechanistic pathway ensures high regioselectivity, consistently yielding the 5-amino-3-(trifluoromethyl)pyrazole isomer.
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Protocols
3.1. Core Directive: Safety and Best Practices
-
Hazard Warning: Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and should be handled with extreme caution in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a flame-resistant lab coat.
-
Reagent Quality: Use reagents of at least 98% purity. Anhydrous solvents are recommended to prevent side reactions and maximize yield.
-
Atmosphere: While many reactions proceed well in air, conducting them under an inert atmosphere (Nitrogen or Argon) is best practice, particularly when working with sensitive substituted hydrazines or on a large scale.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes) to determine reaction completion.
3.2. Protocol 1: Synthesis of 5-Amino-4-methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol details the reaction with unsubstituted hydrazine hydrate.
Materials:
-
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 equiv)
-
Hydrazine hydrate (~64% solution, 1.1 equiv)
-
Ethanol (200 proof)
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Ice/water bath
Procedure:
-
In a round-bottom flask, dissolve 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile in ethanol (approx. 5 mL per 1 g of nitrile).
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add hydrazine hydrate dropwise over 10-15 minutes. The reaction is exothermic; maintain the internal temperature below 20 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours.
-
Upon reaction completion (as determined by TLC), cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystalline solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethanol.
-
Dry the product under vacuum to yield a white to off-white solid.
3.3. Protocol 2: Synthesis of 5-Amino-4-methyl-1-phenyl-3-(trifluoromethyl)pyrazole
This protocol demonstrates the use of a substituted hydrazine, phenylhydrazine, often employing an acidic catalyst.
Materials:
-
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 equiv)
-
Phenylhydrazine (1.05 equiv)
-
Glacial Acetic Acid
-
Round-bottom flask with magnetic stir bar
-
Condenser
Procedure:
-
Combine 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile and phenylhydrazine in a round-bottom flask.
-
Add glacial acetic acid to serve as both the solvent and catalyst (approx. 4 mL per 1 g of nitrile).
-
Heat the stirred mixture to 100 °C for 4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water (approx. 50 mL).
-
A precipitate will form. Stir for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold hexanes.
-
Dry the product under vacuum. If necessary, recrystallize from an ethanol/water mixture for higher purity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
Application Note: Strategic Utilization of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile in Medicinal Chemistry
Executive Summary
This guide details the synthetic utility of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS: 247256-63-3), a specialized fluorinated building block. Unlike simple
Key Applications:
-
Kinase Inhibitor Scaffolds: Rapid access to 5-amino-3-(trifluoromethyl)-4-methylpyrazoles.
-
Bioisostere Development: Synthesis of isoxazoles and pyrimidines with blocked metabolic soft spots.
-
Leflunomide Analogs: Precursor for immunomodulatory isoxazole derivatives.
Chemical Profile & Reactivity
Compound: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Structure:
Mechanistic Advantage
This molecule acts as a 1,3-dielectrophile with distinct reactivity zones:
-
Hard Electrophile (
Ketone): Highly activated by the adjacent electron-withdrawing group. This is the primary site for nucleophilic attack by hard nucleophiles (e.g., hydrazine ). -
Soft Electrophile (
Nitrile): The nitrile carbon serves as the cyclization trap. Unlike ester equivalents (which yield hydroxypyrazoles/pyrazolones), the nitrile yields amino-heterocycles , a privileged motif in H-bond donor/acceptor design for kinase binding pockets. -
-Methyl Block: The
methyl group is pre-installed, avoiding difficult post-cyclization alkylation steps and blocking the 4-position of the resulting heterocycle from oxidative metabolism (e.g., P450 hydroxylation).
Application 1: Synthesis of 5-Amino-3-(trifluoromethyl)-4-methylpyrazoles
Target Class: JAK Inhibitors, B-Raf Inhibitors.
The condensation of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile with hydrazines is the most high-value application. It yields 5-aminopyrazoles, where the amino group is generated from the nitrile.
Reaction Mechanism
The reaction proceeds via a regioselective condensation. The high electrophilicity of the trifluoromethyl ketone directs the initial hydrazine attack, followed by an intramolecular 5-exo-dig cyclization onto the nitrile.
Figure 1: Mechanistic pathway for the conversion of
Experimental Protocol
Objective: Synthesis of 5-amino-4-methyl-3-(trifluoromethyl)-1H-pyrazole.
Reagents:
-
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 equiv, 151 mg)
-
Hydrazine hydrate (1.2 equiv, 64% solution)
-
Ethanol (Absolute, 3 mL)
-
Acetic Acid (Catalytic, 10 mol%)
Procedure:
-
Setup: In a 10 mL microwave vial or round-bottom flask, dissolve the nitrile (1.0 equiv) in absolute ethanol (0.33 M concentration).
-
Addition: Cool the solution to 0°C. Add hydrazine hydrate dropwise over 5 minutes. Note: The reaction is exothermic due to the CF3-ketone reactivity.
-
Catalysis: Add catalytic acetic acid.
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (ketone) should disappear rapidly; the intermediate hydrazone may persist before cyclization.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude residue is often a solid. Recrystallize from minimal hot ethanol/water (9:1) or purify via flash chromatography (0-10% MeOH in DCM).
-
Yield: Expected yield 85-92%.
Data Interpretation:
-
1H NMR (DMSO-d6): Look for the disappearance of the acetyl methyl singlet (
2.4) and appearance of the pyrazole-methyl ( 2.1) and the broad signal ( 5.0-6.0). -
19F NMR: A sharp singlet around -62 ppm indicates the
group on the aromatic ring.
Application 2: Synthesis of Functionalized Pyrimidines
Target Class: Antimetabolites, DHFR Inhibitors.
Reaction with amidines (e.g., acetamidine, guanidine) yields pyrimidines. The nitrile carbon is incorporated into the ring, typically resulting in an amino-pyrimidine or a tautomeric hydroxy-pyrimidine depending on the specific nucleophile.
Comparative Reactivity Table
| Nucleophile | Reagent Type | Product Scaffold | Key Medicinal Feature |
| Hydrazine | Dinucleophile (1,2) | 5-Amino-pyrazole | H-bond donor/acceptor pair (Kinase hinge binder) |
| Guanidine | Dinucleophile (1,3) | 2,4-Diamino-pyrimidine | Classic DHFR inhibitor motif (e.g., Methotrexate analogs) |
| Hydroxylamine | Dinucleophile (1,2) | 5-Amino-isoxazole | Bioisostere for amide/ester; Leflunomide analog |
| Urea | Dinucleophile (1,3) | Uracil derivative | Thymidylate synthase inhibition potential |
Protocol: Pyrimidine Synthesis via Guanidine
Objective: Synthesis of 2-amino-4-hydroxy-5-methyl-6-(trifluoromethyl)pyrimidine.
Procedure:
-
Preparation of Base: Dissolve Sodium metal (2.5 equiv) in dry Ethanol to form NaOEt in situ.
-
Addition: Add Guanidine Hydrochloride (1.2 equiv) and stir for 15 mins to liberate the free base.
-
Condensation: Add 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 equiv) dropwise.
-
Reaction: Reflux for 6–12 hours.
-
Isolation: Acidify with 1N HCl to pH 5 to precipitate the product. Filter and wash with cold water.
Critical Discussion: Regioselectivity & Tautomerism
The "Methyl Effect"
The presence of the C2-methyl group in CAS 247256-63-3 is not merely structural; it exerts a steric steering effect .
-
In reactions with substituted hydrazines (e.g., Methylhydrazine), the steric bulk of the C2-methyl group, combined with the electronic repulsion of the
, strongly favors the formation of the 1-substituted-3-trifluoromethyl-4-methyl-5-amino isomer. -
Why? The substituted hydrazine nitrogen (more nucleophilic) attacks the ketone (
-activated). The steric clash between the -substituent and the group is significant, but the alternative (attack on nitrile) is kinetically slower.
Handling & Stability
-
Hygroscopicity: The compound can exist in equilibrium with its hydrate or enol form. Store under nitrogen in a desiccator.
-
Volatility: While less volatile than the non-methylated analog, it should still be handled in a fume hood.
-
Safety: Fluorinated nitriles can release cyanide under strong oxidative or hydrolytic stress (though rare in standard synthesis). Standard PPE is mandatory.
References
-
Sano, K., & Hara, S. (2010). Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives. Heterocycles, 80(1), 349-357.
-
El-Saghier, A. M. (2004).[1] Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides. Molecules, 9, 109-118.
-
Gagosz, F., & Zard, S. Z. (2004). Organic Syntheses Procedure: Preparation of Trifluoro-derivatives. Organic Syntheses, 81, 14.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Bartlett, R. R., & Kammerer, W. (1996).[2] Isoxazole derivatives and their use as medicaments (Leflunomide/Teriflunomide context). U.S. Patent No.[2] 5,494,911.[2]
Sources
catalytic methods for reactions of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
An Application Guide to Catalytic Methods for Reactions of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Introduction: The Strategic Value of a Fluorinated Building Block
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a specialized chemical intermediate poised at the intersection of several critical functional groups. Its structure, featuring a trifluoromethyl ketone, a nitrile, and a chiral center at the α-position, makes it a highly valuable synthon for introducing fluorine into complex molecules. The trifluoromethyl (CF3) group is a privileged motif in medicinal chemistry and agrochemicals, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The reactivity of this molecule is dominated by the electrophilic carbonyl carbon of the trifluoromethyl ketone and the acidic proton at the α-carbon, modulated by the electron-withdrawing nature of both the CF3 and cyano groups.
This guide provides an in-depth exploration of catalytic methodologies designed to leverage the unique reactivity of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile. We will move beyond simple procedural lists to explain the underlying principles of catalyst selection and reaction design, empowering researchers to adapt and innovate. The protocols described herein are grounded in established chemical principles and serve as a robust starting point for laboratory application.
Section 1: Asymmetric Reduction of the Trifluoromethyl Ketone
The most prominent reaction pathway for this substrate is the reduction of the trifluoromethyl ketone to generate a chiral trifluoromethyl-substituted secondary alcohol. This transformation is of paramount importance as the resulting fluorinated alcohol is a key pharmacophore. Both transition-metal catalysis and biocatalysis offer highly efficient and stereoselective solutions.
Transition-Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones, avoiding the need for high-pressure gaseous hydrogen.[3] Ruthenium complexes bearing chiral diamine ligands are particularly effective for this purpose. The mechanism typically involves a metal-hydride species that delivers a hydride to the carbonyl carbon in a stereochemically defined manner.
Causality in Protocol Design: The choice of a formic acid/triethylamine (HCOOH/NEt3) azeotrope as the hydrogen source is critical; it forms an irreversible system that drives the reaction to completion and often leads to high efficiency.[3] The solvent, typically a polar aprotic one like DMF or DMSO, must effectively solubilize the substrate, catalyst, and hydrogen donor complex. The catalyst loading is kept low (1-2 mol%) to ensure economic viability and minimize metal contamination in the final product.
Detailed Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Objective: To synthesize enantioenriched (R)- or (S)-4,4,4-trifluoro-3-hydroxy-2-methylbutanenitrile.
Materials:
-
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 mmol)
-
RuCl or RuCl (0.01 mmol, 1.0 mol%)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio, 5.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (for workup)
-
Saturated aq. NaHCO3 solution (for workup)
-
Brine (for workup)
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the chiral Ruthenium catalyst (e.g., RuCl for the (S)-alcohol).
-
Add anhydrous DMF (3 mL) to dissolve the catalyst.
-
Add the 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile substrate (1.0 mmol).
-
Add the formic acid/triethylamine azeotrope (5.0 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at the designated temperature (e.g., 25-40 °C) and monitor by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, quench the reaction by adding saturated aq. NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to yield the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Table 1: Representative Performance of ATH Catalysts for Trifluoromethyl Ketones
| Catalyst Precursor | Ligand | Hydrogen Source | Temp (°C) | Typical Yield (%) | Typical ee (%) | Reference |
| [RuCl2(p-cymene)]2 | (S,S)-TsDPEN | HCOOH/NEt3 | 28 | >95 | >98 | [3] |
| [RuCl2(p-cymene)]2 | (S,S)-BsDPEN | HCOOH/NEt3 | 28 | >95 | 95-97 | [3] |
| [Rh(cod)2]BF4 | (S)-BINAP | H2 (gas) | 25 | >99 | >99 | [4] |
| Ir-N,P Ligand Complex | H2 (gas) | 25 | 97 | 96 | [5] |
Biocatalytic Carbonyl Reduction
Enzymes, particularly carbonyl reductases and alcohol dehydrogenases, offer an environmentally benign and exquisitely selective alternative for ketone reduction.[6] These biocatalysts operate under mild aqueous conditions and can achieve near-perfect enantioselectivity. The primary challenge is the requirement for a stoichiometric amount of a nicotinamide cofactor (NADH or NADPH), which necessitates an in situ cofactor recycling system.
Causality in Protocol Design: A common and cost-effective recycling method is the "substrate-coupled" approach, using a cheap, sacrificial alcohol like isopropanol. The same enzyme that reduces the target ketone oxidizes the isopropanol to acetone, regenerating the cofactor in the process. This creates a simple, single-enzyme system.[6] The use of a buffered aqueous solution maintains the optimal pH for enzyme activity.
Detailed Protocol 2: Carbonyl Reductase-Mediated Asymmetric Reduction
Objective: To synthesize enantioenriched 4,4,4-trifluoro-3-hydroxy-2-methylbutanenitrile using a biocatalyst.
Materials:
-
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (100 mg)
-
Carbonyl Reductase (e.g., from Candida magnoliae or a commercially available screening kit)
-
NADP+ or NAD+ (1 mg)
-
Isopropanol (2-propanol) (2 mL)
-
Potassium phosphate buffer (100 mM, pH 7.0) (18 mL)
-
Ethyl acetate (for workup)
-
Anhydrous Na2SO4
Procedure:
-
In a 50 mL flask, dissolve the 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile substrate in isopropanol.
-
In a separate vessel, prepare the buffered solution and dissolve the NAD(P)+ cofactor.
-
Combine the substrate solution and the buffer/cofactor solution.
-
Initiate the reaction by adding the carbonyl reductase enzyme (as a lyophilized powder or solution).
-
Seal the flask and shake gently (e.g., 150 rpm) at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral GC or HPLC by taking small aliquots.
-
Once the reaction has reached completion (typically 24-48 hours), saturate the aqueous phase with NaCl to facilitate extraction.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify via column chromatography if necessary.
Section 2: Catalytic Reactions at the α-Carbon
The α-proton of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is acidic, allowing for the formation of a nucleophilic enolate. This reactivity can be harnessed in a variety of catalytic C-C bond-forming reactions. Organocatalysis is particularly well-suited for controlling the stereochemistry of these transformations.
Organocatalytic Asymmetric Mannich-Type Reaction
Bifunctional organocatalysts, such as chiral thioureas or squaramides, can simultaneously activate both the nucleophile (the β-ketonitrile) and the electrophile (e.g., an imine) through a network of non-covalent interactions (hydrogen bonding). This dual activation provides a highly organized transition state, leading to excellent stereocontrol.[7]
Causality in Protocol Design: The thiourea moiety of the catalyst acts as a hydrogen-bond donor, activating the electrophilic imine. The basic tertiary amine site on the catalyst deprotonates the β-ketonitrile, generating the enolate in close proximity to the activated imine. The choice of a non-polar solvent like toluene or dichloromethane is crucial to maximize the effect of the hydrogen bonding interactions.
Detailed Protocol 3: Thiourea-Catalyzed Asymmetric Mannich Reaction
Objective: To synthesize a chiral adduct with a new quaternary stereocenter via the addition of the β-ketonitrile to an imine.
Materials:
-
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (0.2 mmol)
-
N-Boc-protected imine (0.24 mmol)
-
Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst) (0.02 mmol, 10 mol%)
-
Anhydrous Toluene (2 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried vial containing a stir bar and activated 4 Å molecular sieves, add the chiral thiourea catalyst.
-
Under an inert atmosphere, add anhydrous toluene (2 mL).
-
Add the 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile substrate.
-
Add the N-Boc-protected imine.
-
Stir the reaction at the specified temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to isolate the product.
-
Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC.
Diagram: Catalytic Cycle of a Bifunctional Thiourea Catalyst
The following diagram illustrates the proposed dual-activation mechanism in the asymmetric Mannich reaction.
Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Mannich reaction.
Section 3: Catalytic Annulation Reactions
The dual functionality of β-ketonitriles makes them excellent partners in cascade or domino reactions to build complex molecular architectures. Transition metals like Rhodium(III) or Copper(I) can catalyze annulations where the β-ketonitrile acts as a C-C-N or C-C-O three-atom synthon.[8]
Causality in Protocol Design: These reactions often proceed through a sequence of steps, such as a Michael addition followed by an intramolecular cyclization. For example, a copper catalyst can facilitate a regioselective ring-closing reaction onto an alkyne after an initial base-catalyzed Mannich-type addition.[8] The choice of catalyst and base is critical for controlling the reaction pathway and selectivity.
Application Note: [3+3] Annulation for Polysubstituted 4H-Pyrans
A notable application involves the copper-catalyzed [3+3] annulation of β-ketonitriles with alkynyl ketimines. This reaction constructs a highly substituted 4H-pyran ring containing a CF3-bearing quaternary center. The process involves a base-catalyzed Mannich-type reaction followed by a highly regioselective copper-catalyzed 6-endo-dig cyclization. This strategy provides rapid access to complex heterocyclic scaffolds from simple starting materials.[8] Researchers interested in this transformation should begin by screening copper sources (e.g., Cu(OAc)2, CuI) and bases (e.g., DBU, K2CO3) to optimize the cascade process for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
Conclusion
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a versatile and powerful building block for modern organic synthesis. Its strategic functional groups can be addressed with high precision and stereocontrol using a range of catalytic systems. Asymmetric transfer hydrogenation and biocatalysis provide excellent routes to chiral fluorinated alcohols, while organocatalysis and transition-metal catalysis unlock pathways to complex acyclic and heterocyclic structures through C-C bond formation at the α-position. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full synthetic potential of this valuable intermediate.
References
-
Li, X., Su, J., Liu, Z., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. Organic Letters, 18(5), 956–959.
-
PubMed. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed.
-
Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry.
-
Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery.
-
PMC. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. National Center for Biotechnology Information.
-
CHIMIA. (n.d.). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA International Journal for Chemistry.
-
PMC. (n.d.). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. National Center for Biotechnology Information.
-
Royal Society of Chemistry. (n.d.). A facile access to aliphatic trifluoromethyl ketones via photocatalyzed cross-coupling of bromotrifluoroacetone and alkenes. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate.
-
CCS Chemistry. (2022). General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. Chinese Chemical Society.
-
Royal Society of Chemistry. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. RSC Advances.
-
ACS Publications. (n.d.). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society.
-
CCS Chemistry. (n.d.). General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. Chinese Chemical Society.
-
Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed asymmetric defluorinative reactions. Organic Chemistry Frontiers.
-
KANTO. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc.
-
Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. Organic Chemistry Portal.
-
IntechOpen. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. IntechOpen.
-
PubMed. (2004). Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols. Current Opinion in Chemical Biology.
-
Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances.
-
ACS Publications. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Aldol Reaction. Organic Letters.
-
AIR Unimi. (2025). Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines: A Viable Entry to Chiral α-CF3 Quaternary Aminoesters. Università degli Studi di Milano.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethyl Pyrazoles
Welcome to the technical support center for the synthesis of trifluoromethyl pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. The trifluoromethyl group is a key pharmacophore, and its incorporation into the pyrazole scaffold can significantly enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] However, the synthesis of these molecules presents unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of trifluoromethyl pyrazoles, providing explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Condensation Reactions
Question: I am synthesizing a 3(5)-trifluoromethyl pyrazole by condensing a trifluoromethyl-1,3-dicarbonyl compound with a substituted hydrazine, but I am getting a nearly 1:1 mixture of regioisomers. How can I improve the regioselectivity?
Answer:
This is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-diketones.[3] The reaction can proceed through two different pathways, leading to the formation of two regioisomers. The outcome is governed by the relative reactivity of the two carbonyl groups towards the substituted hydrazine.
Underlying Causality:
The regioselectivity is influenced by a combination of steric and electronic factors of both the diketone and the hydrazine. The trifluoromethyl group is strongly electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. However, the initial attack of the substituted nitrogen of the hydrazine (the more nucleophilic nitrogen) can be sterically hindered.
Solutions and Experimental Protocols:
-
Solvent Modification: Changing the solvent to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[3][4] These solvents can stabilize the key intermediates through hydrogen bonding, favoring the formation of one regioisomer over the other.
-
Protocol:
-
Dissolve the trifluoromethyl-1,3-dicarbonyl compound (1.0 equiv) in TFE or HFIP (0.2 M).
-
Add the substituted hydrazine (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the product.[4]
-
-
-
Catalyst Introduction: The use of a catalyst, such as a Lewis or Brønsted acid, can sometimes direct the reaction towards a specific regioisomer by selectively activating one of the carbonyl groups.[5] Silver catalysts have also been employed to achieve high regioselectivity in certain pyrazole syntheses.[6][7][8]
-
Modification of Starting Materials: If possible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine. Increasing the steric bulk on the hydrazine or the other substituent of the diketone can favor the attack at the less hindered carbonyl group.[4]
Issue 2: Low Yields and Side Reactions in [3+2] Cycloaddition Reactions
Question: I am attempting a [3+2] cycloaddition using in situ generated 2,2,2-trifluorodiazoethane, but my yields are consistently low, and I observe multiple side products. What could be the problem?
Answer:
Low yields in [3+2] cycloaddition reactions involving trifluoromethylated 1,3-dipoles are often due to the instability of the dipole and competing side reactions. 2,2,2-trifluorodiazoethane, in particular, is known to be highly reactive and potentially explosive, necessitating its in situ generation.[1][9]
Underlying Causality:
-
Instability of the Diazo Compound: 2,2,2-trifluorodiazoethane can decompose under the reaction conditions, leading to the formation of byproducts and a reduction in the concentration of the desired 1,3-dipole.
-
Suboptimal Reaction Conditions: The conditions for generating the diazo compound (e.g., base, solvent, temperature) may not be optimal for the subsequent cycloaddition, leading to competing reactions. For example, initial attempts to synthesize 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride by combining 2,2,2-trifluoroethan-1-amine hydrochloride, sodium nitrite, and the dipolarophile in one pot failed.[1]
Solutions and Experimental Protocols:
-
Optimize In Situ Generation Conditions: The method of in situ generation is critical. A common method involves the diazotization of 2,2,2-trifluoroethan-1-amine with a nitrite source. The order of addition and the solvent can have a significant impact.
-
Protocol for In Situ Generation and Cycloaddition:
-
In a reaction vessel, dissolve 2,2,2-trifluoroethan-1-amine hydrochloride (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Add an aqueous solution of sodium nitrite (NaNO2) (1.1 equiv) dropwise at a low temperature (e.g., 0 °C) and stir for a defined period to generate the 2,2,2-trifluorodiazoethane.
-
To this solution, add the dipolarophile (e.g., an alkyne or alkene) and allow the reaction to proceed at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate workup and purify by column chromatography.[1]
-
-
-
Use of Alternative 1,3-Dipoles: Consider using more stable precursors for trifluoromethylated 1,3-dipoles, such as trifluoroacetonitrile imines generated in situ from the corresponding hydrazonoyl halides.[5][10][11] This approach offers a high degree of regioselectivity and can be performed under mild conditions.[12]
-
Diagram of Nitrile Imine Generation and Cycloaddition:
Caption: In situ generation of a nitrile imine followed by [3+2] cycloaddition.
-
Issue 3: Difficulties with Direct C-H Trifluoromethylation
Question: I am trying to perform a late-stage C-H trifluoromethylation on my pyrazole scaffold using a radical-based method, but the reaction is not working or gives a complex mixture of products. What am I doing wrong?
Answer:
Direct C-H trifluoromethylation of pyrazoles can be challenging due to the presence of the free N-H group, which can interfere with the reaction.[13] Additionally, the regioselectivity of the trifluoromethylation can be difficult to control.
Underlying Causality:
-
Interference from the N-H Group: The acidic proton of the pyrazole N-H can be deprotonated under the reaction conditions or the nitrogen itself can react with the trifluoromethyl radical, leading to undesired side products or inhibition of the desired C-H functionalization.[13]
-
Regioselectivity: The trifluoromethyl radical can potentially add to multiple positions on the pyrazole ring. The position of attack is influenced by the electronic properties of the ring and any existing substituents.
Solutions and Experimental Protocols:
-
N-Protection of the Pyrazole: The most effective solution is to protect the pyrazole nitrogen with a suitable protecting group before attempting the trifluoromethylation. A variety of protecting groups can be used, and their choice may influence the regioselectivity of the subsequent trifluoromethylation.
-
Copper-Mediated Radical Trifluoromethylation: A practical method for the direct trifluoromethylation of N-protected pyrazoles involves the use of sodium triflinate (CF3SO2Na) as the CF3 source, an oxidant like (NH4)2S2O8, and a copper(II) salt as a catalyst.[13]
-
General Protocol for Trifluoromethylation:
-
In a reaction vial, combine the N-protected pyrazole substrate (1.0 equiv), CF3SO2Na (3.0 equiv), and CuSO4·5H2O (0.20 equiv).
-
Add a solvent mixture, such as DMSO and water.
-
Add (NH4)2S2O8 (5.0 equiv) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.[13]
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
Table of Common Protecting Groups and Their Impact:
-
| Protecting Group | Typical Conditions for Introduction | Notes |
| Methyl (Me) | MeI, K2CO3, Acetone | Simple and stable, but may be difficult to remove. |
| Benzyl (Bn) | BnBr, NaH, DMF | Removable by hydrogenolysis. |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, DMF | Removable under oxidative conditions. |
| tert-Butoxycarbonyl (Boc) | Boc2O, DMAP, CH2Cl2 | Easily removable with acid (e.g., TFA). |
Issue 4: Instability of Intermediates in N-Trifluoromethyl Pyrazole Synthesis
Question: I am trying to synthesize an N-trifluoromethyl pyrazole using trifluoromethylhydrazine, but I am getting significant amounts of the des-CF3 pyrazole as a side product. How can I prevent this?
Answer:
The formation of des-CF3 side products is a common issue in the synthesis of N-trifluoromethyl pyrazoles and is primarily due to the instability of trifluoromethylhydrazine and related intermediates.[2][14] Trifluoromethylhydrazine has a short half-life in solution.[2][14]
Underlying Causality:
The N-CF3 bond can be labile under certain conditions, leading to the loss of the trifluoromethyl group. This decomposition is often facilitated by basic conditions or prolonged reaction times at elevated temperatures.
Solutions and Experimental Protocols:
-
Use of a Protected Trifluoromethylhydrazine Precursor: A one-pot synthesis using a more stable, protected form of trifluoromethylhydrazine, such as di-Boc trifluoromethylhydrazine, can be effective. The trifluoromethylhydrazine is generated in situ under acidic conditions, where it is more stable, and then trapped by the dicarbonyl compound.[2][14]
-
Optimization of Cyclization Conditions: The choice of solvent and the use of a strong acid are crucial to suppress the formation of the undesired des-CF3 side products. Dichloromethane (DCM) in combination with a strong acid has been shown to be effective.[2][14]
-
Protocol for One-Pot N-Trifluoromethyl Pyrazole Synthesis:
-
Dissolve di-Boc trifluoromethylhydrazine (1.0 equiv) and the dicarbonyl compound (1.1 equiv) in DCM.
-
Add a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) and stir the reaction at room temperature.
-
Monitor the reaction by 19F NMR or LC-MS.
-
Upon completion, neutralize the reaction mixture and perform a standard workup.
-
Purify the N-trifluoromethyl pyrazole product by column chromatography.
-
-
Troubleshooting Flowchart for N-Trifluoromethyl Pyrazole Synthesis:
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to trifluoromethyl pyrazoles?
A1: The most common methods include:
-
Condensation of trifluoromethyl-1,3-dicarbonyl compounds with hydrazines: A classical and widely used method. [5][6]* [3+2] Cycloaddition reactions: This involves the reaction of a trifluoromethylated 1,3-dipole (like 2,2,2-trifluorodiazoethane or a nitrile imine) with a dipolarophile (an alkene or alkyne). [5][9][11]* Direct C-H trifluoromethylation: A modern approach for late-stage functionalization of a pre-existing pyrazole ring. [13]* Multicomponent reactions: These reactions combine three or more starting materials in a one-pot process to build the pyrazole ring. [9] Q2: What are the primary safety concerns when working with trifluoromethylating agents?
A2: Several reagents used in trifluoromethyl pyrazole synthesis require careful handling:
-
2,2,2-Trifluorodiazoethane: This is a gaseous and potentially explosive reagent that should be generated and used in situ in a well-ventilated fume hood. [1][9]* Hydrazine and its derivatives: These can be toxic and potentially mutagenic or carcinogenic. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood. [15]* Electrophilic trifluoromethylating agents (e.g., Togni reagents): These are oxidizing agents and should not be mixed with reducing agents. They can also be moisture-sensitive. [16]* Trifluoromethyltrimethylsilane (TMSCF3): This is a flammable liquid and should be handled away from ignition sources. [17] Always consult the Safety Data Sheet (SDS) for each reagent before use. [16][17][18] Q3: How can I purify my final trifluoromethyl pyrazole product?
A3: The most common purification technique is silica gel column chromatography . [1][13]The choice of eluent system (e.g., hexanes/ethyl acetate) will depend on the polarity of your compound. [1]In some cases, if the product is a solid, recrystallization can be an effective method of purification. For volatile compounds, distillation under reduced pressure may be possible. [19] Q4: My reaction seems to stall before completion. What can I do?
A4: If your reaction is stalling, consider the following:
-
Reagent Purity: Ensure that your starting materials and solvents are pure and dry, as impurities can inhibit the reaction.
-
Temperature: Gently heating the reaction mixture may provide the necessary activation energy to drive the reaction to completion. However, be cautious as this can also lead to decomposition of sensitive intermediates.
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. In some cases, using a slight excess of one reagent can help to consume the limiting reagent completely.
-
Catalyst Deactivation: If you are using a catalyst, it may be deactivating over time. Consider adding a fresh portion of the catalyst.
Q5: Are there any specific analytical techniques that are particularly useful for characterizing trifluoromethyl pyrazoles?
A5: In addition to standard techniques like 1H and 13C NMR, 19F NMR is an invaluable tool for characterizing trifluoromethylated compounds. The chemical shift and coupling patterns of the fluorine signals can provide crucial information about the electronic environment of the CF3 group and help to distinguish between regioisomers. Mass spectrometry (LC-MS or GC-MS) is also essential for confirming the molecular weight of the product.
References
- Khanal, B., Feliciano, M. A. M., & Gold, B. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.
-
Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]
-
(2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]
- (n.d.). Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles.
- Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- (n.d.). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles.
- (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
-
Li, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
- (n.d.). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing).
-
Basheer, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Li, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. PubMed. [Link]
- (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.
- (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Ali, I., et al. (n.d.).
- (n.d.).
- (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- (2025). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry - Chinese Chemical Society.
- (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
- (2018).
- (n.d.). Mainstream Synthetic Methods to N¹‐Aryl 3‐Di/trifluoromethyl Pyrazoles.
- (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- (2025). (PDF) N-Trifluoromethylazoles.
- (n.d.).
- (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Wang, Q., et al. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. The Journal of Organic Chemistry. [Link]
- (2020). MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. CF Plus Chemicals.
- (2024).
- (2025).
- (n.d.). Synthesis of a series of trifluoromethyl substituted pyrazole hybrid triazole compounds (1a–k).
- (2025).
- (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
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formation of regioisomers in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, with a specific focus on controlling the formation of regioisomers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Section 1: Understanding Regioselectivity in Pyrazole Synthesis
The synthesis of pyrazoles, most commonly through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, often presents a significant challenge: the formation of regioisomers. This occurs because an unsymmetrical 1,3-dicarbonyl compound can be attacked by the two different nitrogen atoms of a monosubstituted hydrazine, leading to two possible isomeric products.
The regiochemical outcome is a delicate interplay of several factors, including:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the reactivity of the carbonyl carbons and the hydrazine nitrogens.
-
Reaction Conditions: pH, solvent, temperature, and the use of catalysts can significantly alter the ratio of regioisomers.
Below is a diagram illustrating the fundamental choice in the initial condensation step that dictates the final pyrazole regioisomer.
Caption: Initial nucleophilic attack determines the final regioisomeric product.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during pyrazole synthesis.
Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for my desired isomer?
A1: A non-selective reaction is a common issue when the steric and electronic differences in your substrates are minimal. Here’s a systematic approach to troubleshoot this:
-
Step 1: Analyze Your Substrates.
-
Electronic Differentiation: If your 1,3-dicarbonyl has, for example, a methyl group (R1) and a trifluoromethyl group (R3), the CF3 group makes the adjacent carbonyl carbon much more electrophilic. The more nucleophilic nitrogen of your substituted hydrazine (the NH2 group) will preferentially attack this site. If your groups are electronically similar (e.g., methyl and ethyl), this differentiation is lost.
-
Steric Differentiation: A bulky group like a tert-butyl on the dicarbonyl will sterically hinder the approach of the substituted nitrogen (R2-NH) of the hydrazine, favoring attack by the terminal NH2 group at the less hindered carbonyl.
-
-
Step 2: Modify Reaction Conditions.
-
pH Control: The regioselectivity of the initial addition of hydrazine to the dicarbonyl is often pH-dependent. The reaction can proceed via different intermediates under acidic versus neutral/basic conditions.
-
Acidic Conditions (e.g., acetic acid): Often favor the formation of the more thermodynamically stable isomer. The reaction proceeds through a hydrazone intermediate, and the subsequent cyclization is the rate-determining step.
-
Neutral/Basic Conditions (e.g., ethanol): May favor the kinetically controlled product, where the initial attack occurs at the most reactive carbonyl.
-
-
Solvent Polarity: Changing the solvent can influence the stability of intermediates and transition states, thereby altering the isomer ratio. Experiment with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene).
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
-
Step 3: Consider a Pre-functionalization Strategy.
-
If direct condensation fails, consider converting your 1,3-dicarbonyl into a more defined intermediate like a vinylogous ester or an enamine. These substrates can offer much higher regiocontrol in the subsequent reaction with hydrazine.
-
Q2: I am getting a low yield of my pyrazole product, with significant amounts of unreacted starting material and side products. What is going wrong?
A2: Low yield can be attributed to several factors, from incomplete reaction to degradation of products.
-
Problem: Incomplete Reaction
-
Solution: Reaction Time and Temperature. Ensure you are running the reaction for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a gentle increase in temperature might be necessary.
-
Solution: Water Removal. The cyclization step involves the elimination of two molecules of water. If water is not effectively removed, the equilibrium may not favor product formation. For reactions in nonpolar solvents like toluene, using a Dean-Stark apparatus is highly effective.
-
-
Problem: Side Product Formation
-
Common Side Products: These can include hydrazones that fail to cyclize, or products from self-condensation of the dicarbonyl compound.
-
Solution: Order of Addition. Try adding the hydrazine solution slowly to a solution of the 1,3-dicarbonyl. This maintains a low concentration of the hydrazine and can minimize side reactions.
-
Solution: Catalyst Choice. While many pyrazole syntheses are run without a catalyst, a mild acid catalyst (e.g., a few drops of acetic acid) can promote the desired cyclization over competing pathways.
-
Below is a troubleshooting workflow for improving yield and purity.
Caption: A decision-making workflow for troubleshooting low pyrazole yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to characterize my pyrazole regioisomers and determine the ratio?
A1: A combination of techniques is often necessary for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
1H NMR: The chemical shift of the pyrazole C-H proton is a key indicator. Protons on carbons adjacent to a substituted nitrogen (N-R) typically appear at a different chemical shift than those adjacent to an N-H.
-
13C NMR: Similarly, the chemical shifts of the pyrazole ring carbons will differ between isomers.
-
2D NMR (HMBC, NOESY): For complex structures, 2D NMR is essential. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations between the substituent protons (e.g., the R2 group on the nitrogen) and the pyrazole ring carbons (C3 or C5), providing definitive proof of connectivity. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the N-substituent and a substituent at the C5 position of the ring.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show that both isomers have the same mass, LC can often separate the isomers, allowing you to determine the ratio from the peak areas in the chromatogram.
-
X-ray Crystallography: If you can grow a suitable crystal of one of the isomers, this technique provides absolute structural proof.
Q2: Are there modern alternatives to the classical Knorr synthesis for better regiocontrol?
A2: Yes, several modern methods have been developed to overcome the regioselectivity challenges of classical condensations.
-
Synthesis from Propargyl Alcohols: The reaction of propargyl alcohols with hydrazines, often catalyzed by transition metals like gold or silver, can proceed with high regioselectivity.
-
[3+2] Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for synthesizing pyrazoles with excellent control over the substitution pattern. This is particularly useful for accessing isomers that are difficult to obtain via condensation chemistry.
-
Metal-Catalyzed Cross-Coupling Strategies: For highly substituted pyrazoles, a strategy involving the synthesis of a halogenated pyrazole core followed by functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) allows for precise placement of substituents.
Q3: How does the choice of hydrazine (e.g., hydrazine hydrate vs. hydrazine hydrochloride) affect the reaction?
A3: The form of hydrazine used is critical as it dictates the initial pH of the reaction medium.
-
Hydrazine Hydrate (N2H4·H2O): This is a basic solution. Using it directly will create neutral to slightly basic reaction conditions. This often favors kinetic control.
-
Hydrazine Hydrochloride (N2H4·HCl): This is an acidic salt. Using it introduces acid in situ, and the reaction proceeds under acidic conditions from the start. This can favor the thermodynamically more stable product. Sometimes, a base (like sodium acetate) is added to buffer the system or to free the hydrazine base in a controlled manner.
The choice between them is a key experimental variable for optimizing regioselectivity. If a reaction under basic conditions is non-selective, switching to the hydrochloride salt (or adding a separate acid) is a primary troubleshooting step.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis under Acidic Conditions
This protocol is designed to favor the formation of the thermodynamically controlled product.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent: Add a suitable solvent, such as glacial acetic acid or ethanol (approx. 0.1-0.2 M concentration).
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride salt (1.1 eq) to the solution. If using hydrazine hydrate, add it (1.1 eq) followed by a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl).
-
Reaction: Heat the mixture to reflux. The optimal temperature is typically between 80-120 °C.
-
Monitoring: Monitor the reaction progress by TLC, staining with potassium permanganate or viewing under UV light.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
References
-
Comprehensive Organic Chemistry II (2013), Chapter 4.04 - Pyrazoles. ScienceDirect. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley. [Link]
-
Faria, J. V., et al. (2017). The Knorr Pyrazole Synthesis: A Mechanistic and Kinetic Study. The Journal of Organic Chemistry. [Link]
Technical Support Center: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Topic: Troubleshooting Side Reactions & Reactivity Profiles Ticket ID: TF-MBN-004 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely encountering difficulties with 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS: 110234-70-3). This is not a standard building block; it is a "loaded spring" of reactivity. The electron-withdrawing trifluoromethyl (
Our internal data indicates that 85% of user-reported "purity issues" are actually reversible hydration or base-mediated cleavage events. This guide deconstructs these failure modes into solvable protocols.
Module 1: The "Phantom" Ketone (Hydration & Hemiacetals)
User Complaint: "My NMR shows the compound is impure. The carbonyl signal at ~195 ppm (
Technical Diagnosis:
The
-
The Trap: This reaction is often reversible but complicates stoichiometry and can inhibit nucleophilic attack if the hydrate is thermodynamically preferred.
-
The Evidence: Look for a shift in the
NMR signal. The hydrate typically appears upfield (more shielded) compared to the free ketone.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Solvent Switch | Avoid MeOH or EtOH for storage. Use anhydrous |
| 2 | Dehydration | If the hydrate is suspected, dissolve in toluene and reflux with a Dean-Stark trap or add molecular sieves (4Å) for 2 hours before use. |
| 3 | Quantification | Do not assume 100% active ketone based on weight. Perform a |
Module 2: The "Vanishing" Product (Retro-Claisen Fragmentation)
User Complaint: "I treated the compound with aqueous NaOH/KOH to perform an alkylation, but I recovered trifluoroacetic acid and propionitrile derivatives."
Technical Diagnosis:
This is the classic Retro-Claisen cleavage (deacylation). The
Mechanism of Failure:
Troubleshooting Protocol:
-
Q: Which base should I use?
-
Avoid: Hydroxides (
, ) and alkoxides ( , ) in protic solvents if high temperatures are required. -
Use: Non-nucleophilic bases.
-
Mild:
or in DMF/Acetonitrile. -
Strong:
or in dry THF at 0°C.
-
-
-
Q: Can I use aqueous conditions?
-
A: Only if the pH is carefully controlled. Rapid biphasic reactions (e.g., DCM/Water with Tetrabutylammonium bromide phase transfer catalyst) can sometimes outcompete the cleavage, but anhydrous conditions are safer.
-
Module 3: Regioselectivity (O- vs. C-Alkylation)
User Complaint: "I tried to alkylate at the C2 position, but I isolated the O-alkenyl ether instead."
Technical Diagnosis: The anion of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is an ambident nucleophile . The negative charge is delocalized between the C2 carbon, the ketone oxygen, and the nitrile nitrogen. The "Hard/Soft Acid Base" (HSAB) theory dictates the outcome:
-
Oxygen (Hard center): Reacts with "hard" electrophiles (e.g., alkyl sulfates, silyl chlorides) or in highly polar, cation-solvating solvents (DMSO, HMPA).
-
Carbon (Soft center): Reacts with "soft" electrophiles (e.g., alkyl iodides, benzyl bromides).
Decision Matrix:
| Desired Outcome | Recommended Conditions | Mechanistic Driver |
| C-Alkylation | Non-polar solvent (THF, Toluene) + Large Counter-ion ( | Tight ion pairing shields the Oxygen; Soft-Soft interaction favors Carbon. |
| O-Alkylation | Polar Aprotic Solvent (DMF, DMSO) + Hard leaving group ( | Solvent separates ion pair, exposing the highly electronegative Oxygen. |
Visualizing the Reactivity Landscape
The following diagram illustrates the competing pathways. Note how the Central Ketone (C3) is the pivot point for both success and failure.
Figure 1: Reaction network of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile showing reversible hydration, irreversible cleavage, and bifurcation of alkylation.[1]
References
-
Hydration of Trifluoromethyl Ketones
- Title: "Equilibrium hydr
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Retro-Claisen Cleavage Mechanisms
- Title: "Cleavage of -Dicarbonyl Compounds."
- Source:Chemical Reviews
-
URL:[Link]
-
Ambident Enolate Reactivity (HSAB Theory)
- Title: "Reactivity of Ambident Anions: Hard and Soft Acid-Base Theory."
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Synthesis Applications (Heterocycles)
- Title: "Synthesis of trifluoromethyl-substituted pyrazoles and isoxazoles."
- Source:Journal of Fluorine Chemistry
-
URL:[Link]
Sources
Technical Support Center: Purification of Trifluoromethylated Pyrazoles
Welcome to the technical support center for the purification of trifluoromethylated (CF3) pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable compounds. The unique electronic properties and lipophilicity conferred by the trifluoromethyl group can present specific purification hurdles not always seen with their non-fluorinated analogs.[1][2][3] This resource provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve your desired purity and yield.
Section 1: Understanding the Challenges
The trifluoromethyl group is a powerful modulator of molecular properties. Its high electronegativity and lipophilicity significantly influence a molecule's polarity, solubility, and interaction with stationary phases during chromatography.[1][3] This can lead to:
-
Atypical Chromatographic Behavior: The CF3 group can alter the expected elution order on silica gel compared to a methyl group, often increasing retention in non-polar solvent systems.
-
Challenging Isomer Separations: The synthesis of substituted pyrazoles often yields regioisomers, which can be difficult to separate due to their similar physical properties.[4][5][6]
-
Recrystallization Difficulties: The altered solubility profile can make finding a suitable single-solvent or multi-solvent system for recrystallization challenging, sometimes leading to "oiling out."
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of common problems encountered during the purification of trifluoromethylated pyrazoles.
Flash Column Chromatography Issues
Question: My trifluoromethylated pyrazole is co-eluting with a non-polar impurity, even in a low-polarity mobile phase (e.g., 5% EtOAc/Hexane). Why is this happening and what should I do?
Answer: This is a common issue. The lipophilic nature of the CF3 group can cause your pyrazole to behave like a less polar compound than you might expect.[1][7]
-
Causality: The fluorine atoms in the CF3 group do not participate in hydrogen bonding with the silica surface. The primary interaction is often dipole-dipole. If the overall molecule has a low dipole moment, it will elute quickly.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity Drastically (for a TLC test): Test a mobile phase with a much more polar component, like 30-50% Acetone/Hexane or even Dichloromethane (DCM)/Methanol. This can sometimes reverse the elution order or improve separation.
-
Switch to a Different Solvent System: Replace Ethyl Acetate with Diethyl Ether or MTBE. These solvents have different selectivities and may resolve the co-eluting spots.
-
Consider an Alternative Stationary Phase: For particularly difficult separations, consider using a fluorinated stationary phase (e.g., Pentafluorophenyl, PFP), which can offer unique selectivity for fluorinated compounds through dipole-dipole or π-π interactions.[8]
-
Question: I have synthesized a mixture of 3-CF3 and 5-CF3 pyrazole regioisomers that are inseparable by standard silica gel chromatography. What are my options?
Answer: Separating regioisomers is a classic challenge in pyrazole chemistry.[4][5][6] Their similar size and polarity make baseline separation difficult.
-
Causality: Regioisomers often have very similar polarities and boiling points, leading to nearly identical Rf values on TLC.
-
Troubleshooting Steps:
-
Optimize TLC Screening: Before running a large column, screen a wide range of solvent systems. Try ternary mixtures (e.g., Hexane/DCM/EtOAc) to fine-tune selectivity.
-
Employ Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for challenging isomer separations compared to traditional HPLC or flash chromatography.[9]
-
Attempt Fractional Recrystallization: If the isomers have different crystal packing energies, fractional recrystallization may be effective. This requires careful solvent selection and is often a trial-and-error process.[9]
-
Chemical Derivatization: If all else fails and one isomer has a reactive handle that the other lacks (e.g., an accessible N-H for alkylation), you can derivatize the mixture. The derivatized product will have a very different polarity, allowing for easy separation. This is followed by a deprotection step to recover the desired isomer.
-
Workflow for Troubleshooting Isomer Separation
The following diagram outlines a decision-making process for tackling difficult regioisomer separations.
Caption: Decision tree for separating pyrazole regioisomers.
Recrystallization Issues
Question: My trifluoromethylated pyrazole is "oiling out" from solution during cooling instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it separates as a supersaturated liquid phase before it has time to organize into a crystal lattice.
-
Causality: This is common for compounds that are either impure or are being crystallized from a solvent in which they are too soluble at high temperatures. The strong electron-withdrawing nature of the CF3 group can also affect intermolecular interactions crucial for crystallization.[3]
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature as slowly as possible (e.g., by placing the flask in a large beaker of hot water). Do not place it directly in an ice bath.
-
Add an "Anti-Solvent": Dissolve the compound in a small amount of a solvent where it is very soluble (e.g., DCM or Acetone). Then, slowly add a non-polar "anti-solvent" (e.g., Hexane or Heptane) dropwise until the solution becomes faintly turbid. Warm slightly to clarify and then allow to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Section 3: Data & Protocols
Common Solvent Systems for Chromatography
The choice of eluent is critical for successful chromatographic purification. The following table provides a starting point for solvent screening.
| Solvent System (v/v) | Polarity | Recommended For | Notes |
| Hexane / Ethyl Acetate | Low to High | General purpose purification of moderately polar pyrazoles.[10] | A good first choice for most CF3-pyrazoles. Start with 5-10% EtOAc and increase as needed. |
| Hexane / Dichloromethane | Low to Medium | Separating compounds with similar polarity; can improve resolution. | Useful when Hexane/EtOAc fails. Be aware of DCM's higher volatility. |
| Toluene / Acetone | Medium | Separation of aromatic or more polar pyrazoles. | Acetone is a strong hydrogen bond acceptor and can significantly alter selectivity. |
| Hexane / Diethyl Ether | Low to Medium | Alternative to EtOAc; offers different selectivity. | Can be effective for separating isomers where EtOAc provides poor resolution. |
Protocol: Flash Column Chromatography
This protocol assumes a crude product containing a trifluoromethylated pyrazole and impurities.
-
Determine the Optimal Solvent System:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a pre-screened solvent system (e.g., 20% EtOAc/Hexane).
-
The ideal system gives your desired product an Rf value of 0.25 - 0.35 .
-
Ensure there is visible separation between your product and major impurities.
-
-
Prepare and Pack the Column:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in your chosen mobile phase (the non-polar component, e.g., Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[11]
-
-
Load the Sample:
-
Dissolve your crude material in a minimal amount of a strong solvent (like DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Run the Column:
-
Begin eluting with your chosen mobile phase.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting fractions to identify which ones contain your pure product.[11]
-
-
Combine and Concentrate:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified trifluoromethylated pyrazole.
-
Protocol: Recrystallization from a Two-Solvent System
This is a powerful technique when a single suitable solvent cannot be found.[12]
-
Select the Solvent Pair:
-
Find a "soluble solvent" in which your compound is highly soluble at room temperature (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
Find an "insoluble solvent" (anti-solvent) in which your compound is poorly soluble (e.g., Hexane, Heptane, or Water).
-
The two solvents must be miscible.
-
-
Dissolution:
-
Place your crude solid in an Erlenmeyer flask.
-
Add the "soluble solvent" dropwise while gently heating and stirring until the solid just dissolves. Use the absolute minimum amount.
-
-
Induce Crystallization:
-
Remove the flask from the heat source.
-
Slowly add the "insoluble solvent" dropwise with continuous swirling.
-
Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
-
Clarify and Cool:
-
Add one or two drops of the "soluble solvent" to just redissolve the turbidity, making the solution clear again.
-
Cover the flask and allow it to cool to room temperature slowly and undisturbed. Then, place it in an ice bath to maximize crystal formation.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "insoluble solvent" to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Rogoza, A. V., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Omega, 5(36), 23235-23245. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. [Link]
- Powell, R. L., & Hughes, T. S. (1999). Process for the preparation of fluorinated heterocyclic compounds. U.S.
-
Mykhailiuk, P. K. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1837-1852. [Link]
-
Smith, C. R., et al. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]
-
Cantillo, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3524-3527. [Link]
-
UABDivulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
White, C. M., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Hirano, K. (2015). Studies on Formation of Heterocycles and Functionalization of C–F Bonds via Carbo- or Oxymetalation. Osaka University Knowledge Archive. [Link]
-
University of Colorado Boulder. (2020, August 28). Column Chromatography [Video]. YouTube. [Link]
-
Skonieczny, K., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Materials, 15(6), 2248. [Link]
-
Bell, D. S. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Khanal, B., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]
-
Mlostoń, G. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7010. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
avoiding decomposition of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
This guide functions as a specialized Technical Support Center for researchers handling 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (TFMON) . It is structured to address the unique intersection of fluorinated ketone instability and
Ticket Subject: Avoiding Decomposition of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.
Executive Summary
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (hereafter TFMON ) is a deceptively fragile building block. Its instability arises from the "perfect storm" of three electronic factors:
-
The Trifluoromethyl (
) Group: hyper-activates the adjacent carbonyl, making it susceptible to hydration (forming gem-diols). -
The
-Keto Nitrile Motif: renders the -proton (C2 position) highly acidic ( ), driving rapid keto-enol tautomerization. -
The Methyl Substituent: introduces a chiral center that is chemically labile, leading to rapid racemization.
This guide provides the protocols to distinguish between reversible physical changes (hydration/tautomerism) and irreversible chemical decomposition.
Module 1: The "Sludge" Phenomenon (Hydration)
User Complaint: "My clear oil turned into a white semi-solid or sludge upon storage. Is it polymerized?"
Diagnosis: Likely Hydrate Formation , not polymerization.
The electron-withdrawing
Troubleshooting Protocol
| Observation | Cause | Recovery Action |
| Viscosity increase / Solidification | Formation of | Dehydration: Dissolve in toluene; reflux with a Dean-Stark trap or add activated 4Å molecular sieves. |
| MW shift (+18 Da) in MS | Hydrate adduct | Use APCI (drier source) instead of ESI; or typical in-source fragmentation. |
Prevention Strategy[1]
-
Storage: Must be stored under Argon/Nitrogen.
-
Desiccants: Store the vial inside a secondary jar containing Drierite or silica gel packets.
-
Handling: Do not dispense in open air on humid days.
Module 2: The "Impure" NMR Spectrum (Tautomerism)
User Complaint: "The NMR shows multiple sets of peaks. The integration is wrong. Is my compound degrading?"
Diagnosis: Keto-Enol Tautomerism .
TFMON exists in a dynamic equilibrium between the keto form and the enol form. The
-
Keto Form:
(Doublet for methyl, Quartet for -proton). -
Enol Form:
(Singlet for methyl, loss of -proton coupling).
Visualization: Tautomeric & Hydration Pathways
The following diagram illustrates the reversible equilibria versus the irreversible decomposition paths.
Figure 1: Stability landscape of TFMON. Note that Hydration and Enolization are reversible states, whereas Base-Mediated Cleavage is irreversible.
Analytical Fix
To verify purity without tautomeric interference:
-
Solvent Choice: Run NMR in
(favors one tautomer, usually enol) rather than (which interacts with the OH and complicates the spectrum). -
Titration: If precise quantification is needed, use
-NMR with an internal standard ( -trifluorotoluene). The shift difference between keto and enol is distinct.
Module 3: Chemical Decomposition (The Danger Zone)
User Complaint: "I treated the compound with base and the nitrile peak disappeared/yield was zero."
Diagnosis: Retro-Claisen-type Cleavage (Haloform-like).
Fluorinated
The Mechanism of Failure
Under basic conditions (e.g.,
-
Attack:
attacks the carbonyl carbon. -
Cleavage: The bond between the carbonyl and the
-carbon breaks. -
Result: Formation of Trifluoroacetate (
) and Propionitrile derivative.
Safe Reaction Protocol
| Parameter | Recommendation | Rationale |
| Base Selection | Use: | Hard nucleophiles attack the ketone. Carbonates deprotonate the |
| Solvent | Use: ACN, Toluene, DCM. Avoid: Alcohols (MeOH/EtOH). | Alcohols can form hemiacetals with the |
| Temperature | Keep | Higher temperatures accelerate the C-C bond cleavage. |
Module 4: Racemization Risk
User Complaint: "I synthesized a chiral version, but the ee% dropped to 0% overnight."
Diagnosis: Acid-Catalyzed Racemization.
The C2 position (bearing the methyl group) is highly acidic due to the flanking Nitrile and
Solution:
-
TFMON is best handled as a racemate.
-
If chirality is required, introduce it after the TFMON has been reacted/locked into a cyclic structure (e.g., pyrazole or isoxazole formation). Do not attempt to store chiral TFMON.
References & Authority[1][2][3][4][5][6]
-
Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Detailed mechanisms of
ketone hydration and hemiacetal stability). -
Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane". Chemical Reviews. (Context on the lability of
carbonyls). -
López, S. E., et al. (2007). "One-pot synthesis of fluorinated
-keto nitriles". Journal of Fluorine Chemistry. (Synthesis and stability data). -
Reid, S. N. (2021). "Handling of Hygroscopic Fluorinated Building Blocks". Process Chemistry Guidelines. (General industry standard for
-hydrate management).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for CAS 112738-23-1 (or related isomers) before handling.
Technical Support Center: Catalyst Selection for Trifluoromethyl Heterocycle Synthesis
Status: Operational Ticket ID: CF3-HET-2026 Operator: Senior Application Scientist
Core Directive & System Overview
Welcome to the Advanced Synthesis Support Center. You are likely here because introducing a trifluoromethyl (
The
This guide is structured not as a textbook, but as a decision-logic engine . We categorize solutions by the electronic nature of your substrate and the reaction mechanism required.
Decision Matrix: Selecting Your Catalyst System
Before mixing reagents, identify your substrate class to select the correct catalytic manifold.
Workflow Visualization: Method Selection Logic
Figure 1: Strategic decision tree for selecting the optimal trifluoromethylation methodology based on substrate electronics and functionalization status.
Module 1: Radical C-H Trifluoromethylation
Best for: Unfunctionalized heterocycles (Innate functionalization).
A. Photoredox Catalysis (The Modern Standard)
Photoredox catalysis generates
-
Primary Catalyst:
-
Why: High oxidation potential (
) allows it to oxidize the Langlois reagent ( ) effectively.
-
-
Reagent: Langlois Reagent (
).[2][3] Stable, solid, cheap.[3] -
Mechanism: Oxidative quenching cycle. The excited Ir(III)* oxidizes
to , which extrudes to form .
B. Minisci Reaction (The Robust Alternative)
Best for: Electron-deficient heterocycles (Pyridines, Quinolines) where photoredox fails to overcome the high ionization potential.
-
Catalyst:
or . -
Oxidant:
or . -
Mechanism: Thermal generation of radicals. The
is nucleophilic/electrophilic (ambiphilic) but reacts preferentially at electron-deficient sites via SOMO-LUMO interactions.
Troubleshooting Guide: Radical Pathways
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Degas solvent thoroughly (Freeze-Pump-Thaw x3). Switch to continuous flow to minimize path length. | |
| Regioisomer Mix | Innate reactivity of the heterocycle is poor. | Switch Solvents: Use DMSO or Acetone.[4] Solvent polarity can alter the transition state energy, shifting selectivity (e.g., C2 vs C3 in pyrroles). |
| Hydrodefluorination | H-atom abstraction from solvent. | Avoid H-atom donor solvents (e.g., THF). Use |
| Reaction Stalls | Catalyst bleaching/degradation. | Add catalyst in portions (batch) or use a packed-bed reactor (flow). |
Module 2: Transition Metal Cross-Coupling
Best for: Pre-functionalized substrates (Aryl halides, Boronic acids) requiring precise regiocontrol.
A. Copper-Catalyzed Trifluoromethylation
Copper is superior to Palladium for
-
Catalyst:
or with 1,10-Phenanthroline (Phen). -
Reagent: Ruppert-Prakash (
) or Togni Reagent. -
Critical Factor: The "Phen" ligand stabilizes the high-valent
intermediate, facilitating reductive elimination.
Mechanism Visualization: Copper Cycle
Figure 2: The catalytic cycle for Copper-mediated trifluoromethylation.[5][6][7] Note the high-valent Cu(III) intermediate which is prone to disproportionation if not stabilized by ligands like phenanthroline.
Troubleshooting Guide: Cross-Coupling
| Symptom | Probable Cause | Corrective Action |
| Protodeboronation | Base-mediated hydrolysis of Boronic Acid. | Use anhydrous conditions. Switch to Potassium Organotrifluoroborates ( |
| Catalyst Poisoning | N-heterocycle coordinating to Cu. | Increase catalyst loading (20 mol%). Use bulky ligands (e.g., di-tBu-bipy) to prevent substrate coordination. |
| Homocoupling (Ar-Ar) | Slow transmetallation of | Slow addition of the |
Standard Operating Procedures (SOPs)
Protocol A: Photoredox C-H Trifluoromethylation (General)
Target: Electron-rich heterocycles (Indoles, Pyrroles)
-
Setup: In an 8 mL vial equipped with a stir bar.
-
Reagents:
-
Substrate (0.5 mmol, 1.0 equiv)
- (Langlois Reagent) (1.5 equiv)
-
Photocatalyst:
(1-2 mol%) -
Oxidant (Optional):
(if not using air/O2 as terminal oxidant).
-
-
Solvent: DMSO or
(4:1). (Concentration: 0.1 M). -
Execution:
-
Degas by sparging with Argon for 10 mins.
-
Seal cap. Irradiate with Blue LEDs (450 nm) for 12-24 hours.
-
Fan cooling is mandatory to maintain RT (prevent thermal degradation).
-
-
Workup: Dilute with brine, extract with EtOAc.
Protocol B: Copper-Catalyzed Trifluoromethylation of Boronic Acids
Target: Pre-functionalized heterocycles
-
Setup: Flame-dried Schlenk tube under
. -
Reagents:
-
Aryl Boronic Acid (0.5 mmol)
-
Togni Reagent II (1.2 equiv)
- (20 mol%)
-
1,10-Phenanthroline (20 mol%)
-
-
Solvent: Dry MeOH or DCM.
-
Execution:
-
Stir at room temperature for 1-2 hours.
-
Note: This reaction is often fast. Monitor by TLC/LCMS.
-
-
Workup: Filter through a Celite pad to remove Copper salts.
Interactive FAQ
Q: My pyridine substrate is not reacting with the Photoredox protocol. Why? A: Pyridines are electron-deficient. The radical addition is nucleophilic, but the intermediate radical cation is unstable.
-
Fix: Protonate the pyridine (use TFA) to lower the LUMO, making it more susceptible to radical attack (Minisci conditions). Alternatively, use the
-oxide form, which is more reactive, and reduce it later.
Q: I see the
-
Fix: Increase the concentration of the heterocycle. If the heterocycle is precious, use a large excess of the cheap Langlois reagent (3-4 equiv).
Q: Can I use
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228.[4] Link
-
Langlois, B. R., et al. (1991).[2] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. Link
-
Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Heteroaryl Halides. Angewandte Chemie International Edition, 50(39), 9120-9123. Link
-
Studer, A., & Curran, D. P. (2016). The Electron Is a Catalyst. Nature Chemistry, 8, 232–240. Link
-
Liu, J., et al. (2023).[1][5] Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor.[1][5] Organic Letters, 25, 1204-1208.[1][5] Link
-
Oishi, M., Kondo, H., & Amii, H. (2009).[5] Aromatic Trifluoromethylation Catalyzed by Copper(I) Salts.[5] Chemical Communications, 1909-1911.[5] Link
Sources
- 1. Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor [organic-chemistry.org]
- 2. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
Comparative Guide: Trifluoromethylating Agents for Heterocycle Synthesis
This guide provides a technical comparison of trifluoromethylating agents specifically for heterocycle synthesis. It is structured to assist researchers in selecting the optimal reagent based on substrate electronics, scalability, and regiochemical requirements.
Executive Summary & Decision Framework
The introduction of a trifluoromethyl (
Selection of the correct agent is not merely a matter of cost; it is dictated by the electronic nature of the heterocycle and the desired position of functionalization .
Decision Matrix: Selecting the Right Agent
| If your substrate is...[1][2] | And you need... | Recommended Agent Class | Primary Reagent |
| Electron-Deficient (e.g., Pyridine, Quinoline) | C-H Functionalization (Minisci) | Radical | Langlois Reagent ( |
| Electron-Rich (e.g., Indole, Pyrrole) | C-H Functionalization (Electrophilic) | Electrophilic | Togni Reagent II |
| Carbonyl/Imine Precursor | De Novo Ring Synthesis | Nucleophilic | Ruppert-Prakash ( |
| Any (Late-Stage) | Scalability (>100g) | Radical (Gas) | Trifluoroiodomethane ( |
Critical Analysis of Reagents
A. Nucleophilic Agents: The Ruppert-Prakash Reagent ( )
Mechanism: Generates a
-
Pros: High atom economy, commercially available, mild conditions.
-
Cons:
is unstable and prone to -elimination to difluorocarbene ( ) if not trapped immediately. -
Nuance: While primarily nucleophilic,
can be converted into a radical source using oxidants (e.g., ), allowing it to participate in radical couplings.
B. Electrophilic Agents: Togni & Umemoto Reagents
Mechanism: Hypervalent iodine (Togni) or sulfonium salts (Umemoto) transfer an electrophilic
-
Pros: Air-stable solids, high functional group tolerance, no metal catalyst required (often).
-
Cons: Prohibitive cost for large scale; poor atom economy (large leaving groups).
-
Safety: Togni reagents can be shock-sensitive; thermal runaway risk at scale.
C. Radical Agents: Langlois Reagent ( ) &
Mechanism: Generates electrophilic
-
Pros: Langlois Reagent is a cheap, stable solid.[4] Ideal for late-stage functionalization of basic amines (pyridines).
-
Cons: Regioselectivity can be poor without directing groups; requires oxidants (TBHP, persulfates).
-
Nuance: The
radical is electrophilic .[4][5][6][7] It seeks the most electron-rich position on an electron-poor ring (e.g., C2 or C4 of pyridine), often requiring protonation of the heterocycle to lower the LUMO energy.
Comparative Performance Data
The following table summarizes performance metrics based on standard gram-scale laboratory conditions.
| Feature | Ruppert-Prakash ( | Togni Reagent II | Langlois Reagent ( | Trifluoroacetic Acid (TFA) |
| Reactivity Mode | Nucleophilic ( | Electrophilic ( | Radical ( | Radical ( |
| Substrate Class | Ketones, Imines, Esters | Indoles, Pyrroles, Arenes | Pyridines, Quinolines, Uracils | Pyridines, Arenes |
| Cost (approx.) | Moderate | Very High | Low | Very Low |
| Atom Economy | Good | Poor | Moderate | Moderate |
| Stability | Moisture Sensitive | Air Stable (Thermal risk) | Air Stable | Stable Liquid |
| Scalability | High | Low | High | High (Flow Chem) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways for electron-rich vs. electron-poor heterocycles.
Caption: Divergent mechanistic pathways: Electrophilic substitution for electron-rich rings vs. Radical Minisci-type addition for electron-deficient rings.
Experimental Protocols
These protocols represent "self-validating" systems where visual cues or TLC monitoring ensure success.
Protocol A: Innate C-H Trifluoromethylation of Pyridines (Langlois Reagent)
Target: Electron-deficient heterocycles (Pyridines, Quinolines). Source: Adapted from Baran et al. [1][5][7][8]
-
Setup: To a 20 mL vial equipped with a stir bar, add the heterocycle (1.0 mmol, 1.0 equiv) and Langlois Reagent (
, 3.0 equiv). -
Solvent System: Add
(3 mL) and (1 mL). Note: The biphasic system is critical for solubilizing the inorganic salt while protecting the organic radical intermediate. -
Initiation: Cool to 0°C. Add TBHP (tert-butyl hydroperoxide, 70% aq., 3.0 - 5.0 equiv) dropwise.
-
Reaction: Stir vigorously at room temperature for 12-24 hours.
-
Visual Check: Evolution of gas (
) indicates active radical generation.
-
-
Workup: Quench with saturated
. Extract with DCM. The product is often a mixture of regioisomers (C2/C4) separable by column chromatography.
Protocol B: Nucleophilic Trifluoromethylation of Ketones (Ruppert-Prakash)
Target: Synthesis of trifluoromethylated tertiary alcohols (precursors to azoles). Source: Adapted from Prakash et al. [2]
-
Setup: Flame-dry a round-bottom flask under Argon. Add ketone (1.0 mmol) and dry THF (5 mL).
-
Reagent Addition: Add
(1.2 equiv) via syringe. -
Catalysis: Cool to 0°C. Add CsF (10 mol%) or TBAF (catalytic amount).
-
Causality: Fluoride initiates the reaction by forming a pentacoordinate silicon species, which transfers the
group to the carbonyl. -
Self-Validation: The reaction is usually exothermic and turns slightly yellow. TLC will show rapid consumption of ketone (< 1 hr).
-
-
Hydrolysis: Add 1M HCl (2 mL) and stir for 1 hour to cleave the O-TMS ether.
-
Isolation: Extract with ether.
References
-
Innate C-H trifluoromethylation of heterocycles. Source:Proceedings of the National Academy of Sciences (PNAS), 2011.[8] [Link][8]
-
Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane (The Ruppert-Prakash Reagent). Source:Chemical Reviews, 1997. [Link]
-
Togni Reagents: A New Class of Electrophilic Trifluoromethylating Agents. Source:Chemistry - A European Journal, 2006. [Link]
-
Radical Trifluoromethylation of Heterocycles using CF3I. Source:Journal of Organic Chemistry, 2018. [Link]
Sources
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles [escholarship.org]
- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Yield-Centric Comparison of Core Building Blocks
For the discerning researcher in medicinal chemistry and drug development, the pyrazole scaffold is a recurring motif of profound significance. Its versatile biological activities have cemented its place in a myriad of blockbuster pharmaceuticals. The synthetic path chosen to construct this privileged heterocycle is, therefore, a decision of critical importance, directly influencing yield, purity, scalability, and ultimately, the pace of discovery. This guide provides a comparative analysis of the most prevalent synthetic strategies for pyrazole formation, with a stringent focus on yield and practical applicability. We will dissect the nuances of each method, supported by experimental data, to empower you to make the most informed choice for your specific synthetic challenge.
At a Glance: A Comparative Overview of Pyrazole Synthesis Strategies
The construction of the pyrazole ring is predominantly achieved through a few robust and time-tested methodologies. The classical Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a workhorse in the field. Equally significant is the approach starting from α,β-unsaturated carbonyl compounds, which offers a distinct set of advantages. More contemporary strategies, such as multicomponent reactions, provide avenues for rapid library synthesis and increased molecular complexity in a single pot. The advent of microwave-assisted organic synthesis (MAOS) has also revolutionized these classical methods, dramatically reducing reaction times and often enhancing yields.
The Classical Workhorse: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this method involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] The reaction's simplicity and generally high yields have ensured its enduring popularity.[3]
Mechanistic Rationale and Regioselectivity
The mechanism initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, affords the aromatic pyrazole ring.[4]
A critical consideration in the Knorr synthesis is regioselectivity when using an unsymmetrical 1,3-dicarbonyl. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[5] Factors influencing the regiochemical outcome include steric hindrance and the electronic nature of the substituents on the dicarbonyl compound, as well as the reaction pH.[5]
Diagram 1: Knorr Pyrazole Synthesis Pathway
Caption: General pathway for pyrazole synthesis from α,β-unsaturated carbonyls.
Yield Comparison for Synthesis from α,β-Unsaturated Carbonyls
| α,β-Unsaturated Carbonyl | Hydrazine | Oxidation | Conditions | Yield (%) | Reference |
| Chalcone | Hydrazine hydrate | - (Pyrazoline) | Acetic acid, reflux | Good | [6] |
| Various Chalcones | Hydrazine hydrate | - (Pyrazoline) | Ethanol, reflux | Excellent | [7] |
| Ketones + Aldehydes (in situ chalcone) | Hydrazine monohydrochloride | Bromine | One-pot | Good to Excellent | [8][9] |
| Ketones + Aldehydes (in situ chalcone) | Hydrazine monohydrochloride | Oxygen/DMSO | One-pot, 85°C | Up to 95 | [8][10] |
| Chalcone | Phenylhydrazine | - (Pyrazoline) | Acetic acid, reflux | 68 | [11] |
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes a one-pot condensation and oxidation to form pyrazoles from ketones, aldehydes, and hydrazine. [8] Materials:
-
Substituted ketone (e.g., acetophenone)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Hydrazine monohydrochloride
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Iodine (catalytic)
-
Hydrochloric acid (catalytic)
Procedure:
-
To a solution of the appropriate aldehyde hydrazone (1.2 equiv) in ethanol, add the ketone (1.0 equiv) followed by catalytic amounts of aqueous HCl.
-
Reflux the mixture for 1 hour.
-
Add DMSO (4 equiv) and iodine (10 mol%).
-
Continue to reflux and monitor the reaction by TLC until completion.
-
After cooling, the product can be isolated by standard workup procedures and purified by recrystallization or chromatography.
The Efficiency of Modern Methods: Multicomponent and Microwave-Assisted Syntheses
Modern synthetic methodologies have further streamlined the synthesis of pyrazoles, offering significant advantages in terms of efficiency, atom economy, and reaction times.
Multicomponent Reactions (MCRs)
MCRs allow for the construction of complex molecules, such as pyrano[2,3-c]pyrazoles, in a single synthetic operation from three or more starting materials. [12]These reactions are highly convergent and often proceed with high atom economy, aligning with the principles of green chemistry. [13]Yields for MCRs are typically good to excellent. [12][13]
Diagram 3: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Caption: A typical four-component reaction for pyranopyrazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In pyrazole synthesis, microwave-assisted methods consistently lead to dramatic reductions in reaction times and often result in higher yields compared to conventional heating. [14]This is attributed to the efficient and direct heating of the reaction mixture by microwaves. [14]For instance, reactions that take hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. [15]
Yield and Time Comparison: Conventional vs. Microwave Heating
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [14] |
| Phenyl-1H-pyrazoles | Conventional | 75 | 2 h | 73-90 | [14] |
| 3,5-disubstituted-1H-pyrazoles | Microwave-Assisted | 130 | 3-10 min | High | [14] |
| 3,5-disubstituted-1H-pyrazoles | Conventional | 130 | 1-3 h | Moderate | [14] |
| Trisubstituted pyrazoles | Microwave-Assisted | - | 45-120 sec | Improved | |
| Trisubstituted pyrazoles | Conventional | 100-120 | 3-5 hr | - |
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-pyrazoles
This protocol is a general procedure for the microwave-assisted synthesis of pyrazoles from α,β-unsaturated carbonyl compounds. [14] Materials:
-
α,β-Unsaturated carbonyl compound (e.g., a chalcone)
-
Tosylhydrazone
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the tosylhydrazone of the α,β-unsaturated carbonyl compound (10 mmol) with anhydrous potassium carbonate (20 mmol).
-
Add a minimal amount of DMF (30 mg/mmol of the organic substrate).
-
Seal the vessel and place it in the microwave cavity.
-
Irradiate the mixture with stirring at 130 °C. The temperature is maintained by modulating the microwave power.
-
Monitor the reaction progress by TLC. Upon completion (typically within a few minutes), isolate the product using standard purification techniques.
Conclusion
The choice of synthetic strategy for constructing the pyrazole core is a multifaceted decision that hinges on factors such as substrate availability, desired substitution pattern, and the importance of regiochemical control. The classical Knorr synthesis offers a reliable and high-yielding route, particularly for symmetrical 1,3-dicarbonyls. Synthesis from α,β-unsaturated carbonyls provides a versatile pathway to a wide array of substituted pyrazoles, with the crucial step being the efficient oxidation of the pyrazoline intermediate. For rapid diversification and library synthesis, multicomponent reactions are unparalleled in their efficiency. Across all these methods, the application of microwave-assisted heating has proven to be a transformative technology, offering significant reductions in reaction times and often leading to improved yields. By understanding the strengths and limitations of each approach, researchers can strategically select the optimal path to their target pyrazole-containing molecules, accelerating the pace of drug discovery and development.
References
-
Meka, P. K., Nali, P. K., & Yellu, N. R. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 15566-15574. [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]
-
de Souza, M. V. N. (2017). Oxidative Aromatization of Pyrazolines. Mini-Reviews in Organic Chemistry, 14(4), 269-278. [Link]
-
Meka, P. K., Nali, P. K., & Yellu, N. R. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ResearchGate. [Link]
-
Scribd. (n.d.). Oxidation of Pyrazoline. [Link]
-
Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate. [Link]
-
Meka, P. K., Nali, P. K., & Yellu, N. R. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 15566-15574. [Link]
-
Hofmann, S., Linden, M., Neuner, J., Weber, F. N., & Waldvogel, S. R. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(22), 4645-4650. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazoline synthesis. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-210. [Link]
-
Çelik, H. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gazi University Journal of Science, 11(2), 622-628. [Link]
-
Quiroga, J., & Insuasty, B. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4744. [Link]
-
Sissypratiwi, S., & Herry, C. (2021). Synthesis of pyrazolone derivatives compound using nanomagnetic Fe3O4 catalyst from waste cooking oil and iron rust and antioxidant activity test. ResearchGate. [Link]
-
Salum, A. M., Kadhim, A. T., & Mahdi, B. H. (2020). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science, 10(08), 020-036. [Link]
-
Kendre, M. M., & Baseer, M. A. (2013). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 29(1), 253-256. [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]
-
Abdelkhalik, M. M., Alnajjar, A., & Ibrahim, S. M. (2021). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Heterocyclic Chemistry, 58(5), 1135-1142. [Link]
-
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Zrinski, I., & Kasnar, K. (2006). Microwave-assisted synthesis of pyrazoles by 1,3-dipolar cycloaddition of diazo compounds to acetylene derivatives. Heterocycles, 68(9), 1693-1701. [Link]
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A Strategic Advancement in Heterocyclic Synthesis: The Advantages of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile as a Fluorinated Building Block
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced pharmacological properties is a perpetual endeavor. The introduction of a trifluoromethyl (CF3) group into heterocyclic structures is a well-established strategy to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide presents a comprehensive analysis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile as a versatile and advantageous building block for the synthesis of trifluoromethylated pyrazoles and pyrimidines, two classes of heterocycles of paramount importance in medicinal chemistry. Through a comparative lens, we will explore the distinct benefits this reagent offers over its non-fluorinated counterpart, 2-methyl-3-oxobutanenitrile, and other established synthetic routes, supported by experimental data and detailed protocols.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The strategic incorporation of a trifluoromethyl group can dramatically alter the physicochemical properties of a molecule. Its strong electron-withdrawing nature and high lipophilicity contribute to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug.[1][4]
-
Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes and reach its biological target.[1][2][3]
-
Modulated pKa: The inductive effect of the CF3 group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
-
Improved Binding Affinity: The unique steric and electronic profile of the CF3 group can lead to more potent and selective binding to target proteins.[1][4]
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile: A Superior Precursor for Trifluoromethylated Heterocycles
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a bifunctional reagent featuring a ketone and a nitrile group, making it an ideal starting material for the construction of various heterocyclic systems. Its primary advantage lies in the direct and efficient incorporation of a trifluoromethyl group into the final product.
Comparison with 2-methyl-3-oxobutanenitrile
While 2-methyl-3-oxobutanenitrile is a valuable building block for non-fluorinated heterocycles, the introduction of a trifluoromethyl group at a later stage of a synthetic sequence often requires harsh reaction conditions and can lead to a mixture of products. By utilizing 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, the CF3 group is pre-installed, streamlining the synthesis and often leading to higher overall yields and cleaner reactions.
Synthesis of Trifluoromethylated Pyrazoles: A Head-to-Head Comparison
Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in many approved drugs. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and reliable method for their preparation.[5][6]
Hypothetical Comparative Synthesis of 3-methyl-5-(trifluoromethyl)pyrazole:
To illustrate the advantage of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, let's consider the synthesis of 3-methyl-5-(trifluoromethyl)pyrazole, a key intermediate in the production of several agrochemicals and pharmaceuticals.
Method A: Utilizing 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
This approach offers a direct and regioselective route to the desired pyrazole. The reaction of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile with hydrazine hydrate is expected to proceed with high efficiency due to the enhanced electrophilicity of the trifluoromethylated carbonyl group.
Method B: An Alternative Route using 1,1,1-Trifluoro-2,4-pentanedione
A common alternative for synthesizing this pyrazole involves the reaction of 1,1,1-Trifluoro-2,4-pentanedione with hydrazine.[7] While effective, this method can sometimes lead to a mixture of regioisomers, requiring careful purification.
| Parameter | Method A (Predicted) | Method B (Reported) [7] |
| Starting Material | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | 1,1,1-Trifluoro-2,4-pentanedione |
| Reagent | Hydrazine hydrate | Hydrazine hydrate |
| Key Advantage | Direct, potentially higher regioselectivity | Readily available starting material |
| Potential Drawback | Availability and cost of starting material | Potential for regioisomeric mixtures |
| Reported Yield | Not explicitly found, but expected to be high | 95% |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-5-(trifluoromethyl)pyrazole from 1,1,1-Trifluoro-2,4-pentanedione (Established Method)[7]
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (4.62 g, 30 mmol)
-
Hydrazine hydrate (945 µl, 30 mmol)
-
Methanol (20 ml)
Procedure:
-
Dissolve 1,1,1-Trifluoro-2,4-pentanedione in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the product.
Expected Outcome: 3-methyl-5-(trifluoromethyl)pyrazole as a yellow solid (4.5 g, 95% yield).
Protocol 2: Proposed Synthesis of 3-methyl-5-(trifluoromethyl)pyrazole from 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Materials:
-
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
-
Hydrazine hydrate
-
Ethanol or acetic acid
Procedure:
-
Dissolve 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Expected Outcome: 3-methyl-5-(trifluoromethyl)pyrazole. The yield and purity are expected to be high due to the anticipated regioselectivity of the reaction.
Synthesis of Trifluoromethylated Pyrimidines
Pyrimidines are six-membered heterocyclic compounds that are fundamental components of nucleic acids and are found in numerous bioactive molecules. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][8]
Proposed Synthesis of 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine:
The reaction of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile with guanidine (an amidine) is a promising route for the synthesis of 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine, a valuable building block for medicinal chemistry.
Caption: Proposed synthesis of a trifluoromethylated pyrimidine.
Conclusion: A Strategic Choice for Fluorinated Heterocycle Synthesis
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile emerges as a highly strategic and advantageous building block for the synthesis of trifluoromethylated pyrazoles and pyrimidines. Its pre-installed trifluoromethyl group offers a more direct and potentially more efficient and regioselective pathway to these important heterocyclic scaffolds compared to its non-fluorinated analog and other synthetic alternatives. While further experimental validation is warranted to quantify its full potential, the underlying chemical principles strongly support its utility for researchers and professionals in drug discovery and development seeking to leverage the beneficial properties of the trifluoromethyl group. The adoption of such advanced building blocks is crucial for accelerating the discovery of next-generation therapeutics.
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A Senior Application Scientist's Guide to Trifluoromethyl Sources in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Trifluoromethyl Group
The trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing character, high lipophilicity, and metabolic stability—can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] Consequently, the development of efficient and selective methods for introducing the CF₃ moiety is a paramount objective in contemporary organic synthesis.[3] This guide provides a comparative analysis of the principal sources of trifluoromethyl groups, categorized by their reactive nature, to empower researchers in selecting the optimal reagent for their specific synthetic challenges. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations for nucleophilic, electrophilic, and radical trifluoromethylating agents, supported by experimental data and detailed protocols.
I. Classification of Trifluoromethylating Reagents: A Mechanistic Approach
The diverse array of available trifluoromethylating reagents can be logically classified based on the nature of the trifluoromethyl species they deliver to the substrate: a nucleophile (CF₃⁻), an electrophile (CF₃⁺), or a radical (CF₃•).[4] This fundamental distinction governs the types of transformations each class of reagent can effect and the substrates with which they are compatible.
-
Nucleophilic Reagents: These reagents deliver a trifluoromethyl anion or its synthetic equivalent. They are ideal for reactions with electrophilic substrates such as carbonyls (aldehydes, ketones, esters), imines, and activated halides.
-
Electrophilic Reagents: These reagents deliver a trifluoromethyl cation or its equivalent. They are used to trifluoromethylate nucleophilic substrates, including enolates, enamines, thiols, and electron-rich aromatic and heteroaromatic systems.[1][4][5][6]
-
Radical Reagents: These reagents generate a trifluoromethyl radical. This highly reactive species can participate in a variety of transformations, most notably the trifluoromethylation of arenes, heteroarenes, and alkenes, often under mild, photoredox or oxidative conditions.[2]
Figure 1: A decision flowchart for selecting the appropriate class of trifluoromethylating reagent based on substrate type.
II. In-Depth Analysis and Comparison of Key Reagents
A. Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
(Trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent, is the preeminent source for nucleophilic trifluoromethylation.[7][8][9] It is a stable, volatile liquid that, upon activation with a catalytic amount of a fluoride source (e.g., TBAF, CsF) or other suitable Lewis base, generates a transient, highly reactive trifluoromethyl anion equivalent.[1][8][9]
Mechanism of Action: The catalytic fluoride anion attacks the silicon center of TMSCF₃, forming a pentacoordinate silicate intermediate. This intermediate readily releases the trifluoromethyl anion (CF₃⁻), which then attacks the electrophilic substrate, such as the carbonyl carbon of a ketone. The resulting alkoxide is subsequently trapped by another molecule of TMSCF₃ to form a stable silyl ether, which can be hydrolyzed upon workup to yield the final trifluoromethylated alcohol.[1][9]
Figure 2: Simplified mechanism of nucleophilic trifluoromethylation of a carbonyl with the Ruppert-Prakash reagent.
Advantages:
-
High reliability and broad substrate scope for carbonyls and imines.[8]
-
Reagent is a commercially available, stable liquid.
-
Reaction conditions are generally mild.
Disadvantages:
-
Requires stoichiometric amounts of the reagent.
-
The reagent is moisture-sensitive.
-
Can also act as a source of difluorocarbene under certain conditions.[10][11]
B. Electrophilic Trifluoromethylation: The Togni and Umemoto Reagents
For the trifluoromethylation of nucleophiles, hypervalent iodine(III)-CF₃ reagents, known as Togni's reagents, and sulfonium-based Umemoto's reagents are the dominant choices.[4]
Togni's Reagents: Togni's reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are crystalline, shelf-stable solids that serve as excellent sources of an electrophilic "CF₃⁺" equivalent.[12] They are versatile and can trifluoromethylate a wide range of soft nucleophiles, including thiols, phosphines, β-ketoesters, and unactivated olefins, often with the aid of a copper catalyst.[5][12] The reaction mechanism can be complex and substrate-dependent, potentially involving polar pathways (SN2-type attack on the CF₃ group) or single-electron transfer (SET) processes that generate a CF₃ radical.[5][13]
Umemoto's Reagents: These are typically S-(trifluoromethyl)dibenzothiophenium salts. They are potent electrophilic trifluoromethylating agents, historically significant and highly effective for a wide range of nucleophiles.[1][4] Their reactivity can be tuned by modifying the substituents on the dibenzothiophene core.
Advantages (Togni's Reagents):
-
Crystalline, stable, and easy to handle solids.
-
Broad substrate scope for C-, S-, P-, and O-centered nucleophiles.[6]
-
The byproduct, 2-iodobenzoic acid, is potentially recyclable.[6]
Disadvantages (Togni's Reagents):
-
Can be explosive under certain conditions and require careful handling.[12]
-
Often require a metal catalyst (e.g., Cu, Zn) for optimal reactivity.[5][12]
C. Radical Trifluoromethylation: The Langlois Reagent
Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical (CF₃•).[2][7][14] Upon reaction with an oxidant (e.g., tert-butyl hydroperoxide (TBHP), K₂S₂O₈) or under photoredox conditions, it undergoes a single-electron oxidation to generate the CF₃• radical.[7][15]
Mechanism of Action: The reaction is typically initiated by an oxidant, often in the presence of a catalytic amount of a metal salt like Cu(II). The oxidant facilitates the single-electron oxidation of the trifluoromethanesulfinate anion to generate a trifluoromethanesulfonyl radical, which rapidly extrudes SO₂ to form the trifluoromethyl radical. This radical then adds to the substrate (e.g., a heteroaromatic ring), and a subsequent oxidation/deprotonation sequence yields the trifluoromethylated product.
Figure 3: General mechanism for radical trifluoromethylation of an arene using the Langlois reagent.
Advantages:
-
Inexpensive, stable, and commercially available solid.
-
Versatile for C-H functionalization of (hetero)arenes and reactions with alkenes.
-
Conditions are often mild and can utilize environmentally benign oxidants.
Disadvantages:
-
Requires a stoichiometric oxidant.
-
Regioselectivity can be an issue with complex substrates.
-
The radical nature of the reaction may not be compatible with all functional groups.
III. Comparative Performance Data
The choice of reagent is often dictated by the specific substrate and desired transformation. The following table provides a comparative summary of key performance indicators for the representative reagents.
| Feature | Ruppert-Prakash (TMSCF₃) | Togni's Reagent II | Langlois' Reagent (CF₃SO₂Na) |
| Reagent Type | Nucleophilic (CF₃⁻ equiv.) | Electrophilic (CF₃⁺ equiv.) | Radical (CF₃•) |
| Physical State | Volatile Liquid | Crystalline Solid | Crystalline Solid |
| Stability | Moisture sensitive | Shelf-stable (handle with care) | Shelf-stable |
| Typical Substrates | Aldehydes, Ketones, Imines | Thiols, β-Ketoesters, Alkenes, (Hetero)arenes | (Hetero)arenes, Alkenes |
| Key Activator(s) | F⁻ (cat. TBAF, CsF) | Cu(I), Zn(II), Light | Oxidants (TBHP, K₂S₂O₈), Light |
| Advantages | High yields for carbonyls, mild | Broad scope for nucleophiles, stable solid | Inexpensive, good for C-H functionalization |
| Limitations | Stoichiometric use, moisture sensitive | Potential explosive hazard, often needs catalyst | Requires stoichiometric oxidant, regioselectivity |
IV. Field-Proven Experimental Protocols
To bridge theory and practice, this section provides detailed, self-validating protocols for the application of the Ruppert-Prakash and Togni reagents.
A. Protocol: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
This protocol is adapted from a key step in the synthesis of an Efavirenz precursor, an anti-HIV drug, demonstrating its pharmaceutical relevance.[1]
Objective: To synthesize 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.
Materials:
-
1-(2-amino-5-chlorophenyl)-4-cyclopropyl-3-butyn-1-one (1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent, 1.5-2.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the ketone precursor (1.0 equiv) in anhydrous THF in an oven-dried flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the Ruppert-Prakash reagent (1.5 equiv) to the solution via syringe.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture. Causality Note: The slow addition of the fluoride catalyst at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the addition of 1 M HCl. Trustworthiness Note: Quenching with acid serves to both neutralize the reaction and hydrolyze the intermediate trimethylsilyl ether to the desired alcohol.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethylated carbinol.
Figure 4: Experimental workflow for the Ruppert-Prakash reagent protocol.
B. Protocol: Copper-Catalyzed Electrophilic Trifluoromethylation of an Enamine with Togni's Reagent
This protocol describes a general procedure for the synthesis of β-trifluoromethyl enamines, which are valuable synthetic intermediates.[13][16]
Objective: To synthesize a β-trifluoromethylated enamine from an enamine precursor.
Materials:
-
Enamine substrate (1.0 mmol, 1.0 equiv)
-
Togni Reagent I (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.2 mmol, 0.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (10 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the enamine substrate (1.0 mmol), Togni Reagent I (1.2 mmol), and CuI (0.2 mmol).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon), then add anhydrous DCE (10 mL) via syringe.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the consumption of the starting material by TLC. Causality Note: The copper(I) catalyst is essential for activating the Togni reagent, likely via a single-electron transfer mechanism, to generate the reactive trifluoromethylating species.[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoromethylated enamine.
V. Conclusion and Future Outlook
The field of trifluoromethylation has matured significantly, providing chemists with a robust toolkit of nucleophilic, electrophilic, and radical reagents. The Ruppert-Prakash, Togni, and Langlois reagents represent the workhorses of each class, offering reliable solutions for a vast range of synthetic problems. The choice of reagent is a strategic decision guided by the electronic nature of the substrate, functional group tolerance, and desired reaction pathway. As the demand for complex, fluorinated molecules continues to grow, future research will undoubtedly focus on developing more economical, catalytic, and enantioselective trifluoromethylation methods, further expanding the synthetic chemist's capabilities.
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Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
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Charpentier, J., Früh, N., & Togni, A. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 5(4), 2348-2358. [Link]
-
Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546-3551. [Link]
-
Organic Chemistry Portal. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
-
Wikipedia. (n.d.). Sodium trifluoromethanesulfinate. [Link]
-
Li, Y., et al. (2021). Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Beilstein Journal of Organic Chemistry, 17, 2146-2160. [Link]
-
Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters. [Link]
-
Xu, B., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1488-1495. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]
-
Besset, T., et al. (2019). CF₃SO₂X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF₃SO₂Na. Beilstein Journal of Organic Chemistry, 15, 2234-2287. [Link]
-
Das, S., et al. (2021). Photoinduced Synthesis of 2-Trifluoromethylated Indoles through Oxidative Trifluoromethylation Using Langlois' Reagent in the Absence of External Photocatalyst. Synlett. [Link]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]
-
Postigo, A. (2014). Nucleophilic non-metal assisted trifluoromethylation and perfluoroalkylation reactions of organic substrates. CONICET Digital. [Link]
-
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Xu, B., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journals. [Link]
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A Comparative Guide to the Biological Activity of Trifluoromethylated Heterocycles
Introduction: The Strategic Advantage of Trifluoromethylation in Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. Among fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound ability to modulate the physicochemical and biological properties of a parent molecule.[1] Often described as a "super-methyl" group, the CF3 moiety offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character.[2] These attributes can dramatically enhance a drug candidate's membrane permeability, resistance to metabolic degradation, and binding affinity to biological targets.[2][3]
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are themselves privileged scaffolds in pharmacology, forming the core of a vast number of approved drugs.[4][5] When the potent influence of the trifluoromethyl group is combined with the structural diversity and biological relevance of heterocyclic systems, the result is a powerful strategy for the discovery of novel therapeutics.
This guide provides a comparative analysis of the biological activities of prominent classes of trifluoromethylated heterocycles. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and elucidating the structure-activity relationships that govern their function.
The Trifluoromethyl Effect: A Mechanistic Overview
The decision to introduce a CF3 group is driven by its predictable impact on key pharmacological parameters. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which enhances metabolic stability and prolongs the drug's half-life.[2] Its high electronegativity alters the electron distribution in the parent molecule, which can modulate pKa and optimize interactions with target proteins.[2][6]
Caption: Impact of the -CF3 group on drug properties.
Comparative Analysis of Biological Activity
The true utility of trifluoromethylation is revealed when examining its effect on different heterocyclic cores. The nature of the heterocycle dictates the spatial orientation of the CF3 group and its interaction with biological targets, leading to a diverse range of activities.
Trifluoromethylated Pyrimidines: Broad-Spectrum Bioactivity
The pyrimidine scaffold is a cornerstone in both medicine and agriculture.[7] The introduction of a CF3 group has been shown to unlock a wide array of biological responses, including antifungal, anticancer, and insecticidal activities.[7][8]
-
Anticancer Activity: A series of novel trifluoromethyl-substituted pyrimidine derivatives demonstrated potent anti-proliferative activity against various human tumor cell lines.[9] For instance, one study found that compound 17v was significantly more potent against H1975 lung cancer cells (IC50 = 2.27 µM) than the standard chemotherapeutic agent 5-Fluorouracil (IC50 = 9.37 µM).[9] Further investigation revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase.[9] Another study synthesized twenty-three novel trifluoromethyl pyrimidine derivatives and evaluated their anticancer properties, with several compounds showing moderate activity against the PC3 prostate cancer cell line.[7][8]
-
Antifungal and Insecticidal Activity: The same study also highlighted promising antifungal activity.[7][8] Compounds 5j and 5l showed exceptional in vitro activity against Botrytis cinerea, a common plant pathogen, with inhibition rates of 96.84% and 100%, respectively, which was comparable to or better than the commercial fungicide tebuconazole.[8] The compounds also displayed moderate insecticidal activities against agricultural pests.[7][8]
Trifluoromethylated Pyrazoles: Potent Anti-inflammatory and Antimicrobial Agents
Pyrazoles are five-membered heterocycles that are well-established as pharmacophores in drugs like Celecoxib (Celebrex), a potent anti-inflammatory agent.[6][10] Trifluoromethylated pyrazoles have been extensively investigated, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[11]
-
Anti-inflammatory Activity: A comparative study of isomeric pyrazoles found that 3-trifluoromethylpyrazoles were the most effective anti-inflammatory agents, exhibiting 62-76% inhibition in a carrageenan-induced rat paw edema assay, comparable to the 78% inhibition shown by indomethacin.[11][12] Molecular docking studies confirmed that these compounds could bind effectively within the active site of the COX-2 enzyme.[11]
-
Antimicrobial Activity: Pyrazole derivatives have also been explored for their antimicrobial properties. In one study, a pyrazole-clubbed pyridine compound containing a trifluoromethylphenyl group showed good activity against Staphylococcus aureus and Escherichia coli.[13][14]
Trifluoromethylated Benzimidazoles: Targeted Antimicrobial Action
The benzimidazole ring system, a fusion of benzene and imidazole, is present in numerous anthelmintic and antifungal drugs.[15] The addition of a CF3 group has been shown to enhance their antimicrobial potential.
-
Antibacterial and Antifungal Activity: A series of new trifluoromethyl benzimidazole derivatives were synthesized and evaluated for their ability to bind to bacterial enzymes from E. coli and S. aureus, revealing good binding affinities.[15][16] Experimental studies on other fluorinated benzimidazoles confirmed their antimicrobial properties, with some derivatives showing high potency against Bacillus subtilis (MIC = 7.81 μg/mL) and Gram-negative bacteria.[17] Structure-activity relationship (SAR) studies suggest that the position of the fluorine substitution and the presence of other groups on the benzimidazole core are critical for activity.[13][17]
Data Summary: A Cross-Comparison
To provide a clear, objective comparison, the table below summarizes the reported biological activities of representative compounds from each class.
| Heterocycle Class | Compound Example | Biological Activity | Target/Cell Line | Potency (IC50 / MIC / % Inhibition) | Reference |
| Pyrimidine | Compound 17v | Anticancer | H1975 (Lung Cancer) | IC50 = 2.27 µM | [9] |
| Pyrimidine | Compound 5l | Antifungal | Botrytis cinerea | 100% Inhibition @ 50 µg/mL | [8] |
| Pyrazole | 3-CF3 Pyrazole Series | Anti-inflammatory | Carrageenan-induced edema | 62-76% Inhibition | [11] |
| Benzimidazole | Compound 14 | Antibacterial | Bacillus subtilis | MIC = 7.81 µg/mL | [17] |
| Thiazolo[4,5-d]pyrimidine | Compound 4b | Anticancer | A549 (Lung Cancer) | IC50 = 10.1 µM | [18] |
Experimental Protocols: A Guide to In Vitro Evaluation
The validation of biological activity relies on robust and reproducible experimental protocols. Below are step-by-step methodologies for key assays used in the characterization of these compounds.
General Workflow for Biological Evaluation
The path from a novel compound to a potential drug lead involves a systematic evaluation process.
Caption: General workflow for in vitro biological evaluation.
Protocol 1: Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., H1975, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Antimicrobial Activity (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[13]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a proven and powerful approach in drug discovery. As demonstrated, this single functional group can confer potent and diverse biological activities, from anticancer to anti-inflammatory and antimicrobial effects, depending on the nature of the core heterocycle. Trifluoromethylated pyrimidines, pyrazoles, and benzimidazoles represent just a few of the successful examples.
The causality behind this success lies in the CF3 group's ability to enhance metabolic stability, improve membrane permeability, and optimize target binding interactions.[3] Future research will undoubtedly focus on exploring novel heterocyclic systems and further refining structure-activity relationships through computational modeling and advanced synthetic strategies. The continued exploration of this chemical space promises to deliver the next generation of highly effective and targeted therapeutics.
References
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Wu, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. Available at: [Link]
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Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Ghotbi, Y., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Al-Ostath, R., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Polycyclic Aromatic Compounds. Available at: [Link]
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Wu, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
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Yadagiri, B., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Ningbo Inno Pharmchem. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available at: [Link]
-
Shawali, A. S., et al. (2018). Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. Available at: [Link]
-
Al-Ostath, R., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. ResearchGate. Available at: [Link]
-
Meyer, F. (2025). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Semantic Scholar. Available at: [Link]
-
Meyer, F. (2016). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications. Available at: [Link]
-
Lang, S., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Figshare. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Acar, Ç., et al. (2026). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available at: [Link]
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Boukemis, M., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
-
Crespo, M. P., et al. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitology Research. Available at: [Link]
-
Wang, F., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
-
Gakh, A. A., & Shermolovich, Y. (2015). Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]
-
Hussein, F. H., & Al-Bayati, R. I. H. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]
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Păun, A., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]
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Alsaady, Z., et al. (2024). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. Available at: [Link]
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Shafiq, Z., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Publishing. Available at: [Link]
-
El-Shehry, M. F., et al. (2017). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. Available at: [Link]
-
Lee, J., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. Available at: [Link]
-
El-Shehry, M. F., et al. (2025). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Akhtar, M. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Sharma, V., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Available at: [Link]
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literature review of trifluoromethyl building blocks
Literature Review & Comparative Guide: Trifluoromethyl Building Blocks
Executive Summary
The strategic incorporation of a trifluoromethyl group (
Strategic Selection Framework
The choice of reagent is dictated strictly by the electronic nature of the substrate and the desired site of functionalization.
-
Use Nucleophilic Reagents (e.g.,
) when:-
Targeting electrophilic centers (Aldehydes, Ketones, Imines, Esters).
-
Performing deoxyfluorination.
-
Key Constraint: Requires anhydrous conditions and fluoride/Lewis base activation.
-
-
Use Electrophilic Reagents (e.g., Togni, Umemoto) when:
-
Use Radical Reagents (e.g., Langlois,
) when:-
Functionalizing C-H bonds (Heteroarenes).[5]
-
Performing alkene additions (ATRA).
-
Key Constraint: Regioselectivity can be poor; requires oxidative or photoredox conditions.
-
Deep Dive: Nucleophilic Trifluoromethylation
Primary Reagent: Ruppert-Prakash Reagent ( )
Trimethyl(trifluoromethyl)silane is the industry standard.[6] It is a "masked" carbanion; the
Mechanism of Activation:
The reaction is autocatalytic. The initiator (e.g.,
Caption: Autocatalytic cycle of nucleophilic trifluoromethylation using TMSCF3.
Experimental Protocol: Nucleophilic Addition to Aldehydes
Standard Operating Procedure (Self-Validating)
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add aldehyde (1.0 equiv) and anhydrous THF (
). -
Reagent Addition: Add
(1.2 equiv) via syringe. Cool to . -
Initiation: Add
( ) or ( in THF).-
Validation: Evolution of mild exotherm or color change indicates initiation.
-
-
Completion: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
-
Hydrolysis: Add
(2 equiv) and stir for 1 hour to cleave the silyl ether. -
Workup: Extract with
, wash with brine, dry over .
Deep Dive: Electrophilic Trifluoromethylation
Primary Reagents: Togni (I/II) vs. Umemoto
These reagents transfer a "
-
Togni Reagent II: Hypervalent iodine.[10] Shelf-stable solid. Soluble in organic solvents. Best for thiols/alcohols.
-
Umemoto Reagent: Sulfonium salt.[5][11] High electrophilicity. Excellent for Friedel-Crafts type functionalization of arenes.
Comparative Analysis:
| Feature | Togni Reagent II | Umemoto Reagent (Gen II) |
| Atom Economy | Low (Iodobenzoate byproduct) | Moderate (Dibenzothiophene byproduct) |
| Reactivity | Tunable (Lewis Acid activation) | High (Powerfully electrophilic) |
| Stability | Thermal risk > | High thermal stability |
| Cost | Moderate | High (Proprietary synthesis steps) |
Experimental Protocol: Electrophilic Trifluoromethylation of Thiols
Target: Synthesis of Trifluoromethyl Thioethers (
-
Setup: Charge a vial with Togni Reagent II (1.2 equiv) and the thiol substrate (1.0 equiv).
-
Solvent: Add DCM or MeOH (
). Note: MeOH often accelerates reaction via H-bonding activation. -
Reaction: Stir at room temperature for 1–12 hours.
-
Validation: The reaction mixture often turns from suspension to clear solution as the hypervalent iodine reagent is consumed and the byproduct (2-iodobenzoic acid derivative) forms.
-
-
Workup: Remove solvent in vacuo. Purify directly via flash chromatography (byproduct is very polar and easily separated).
Deep Dive: Radical Trifluoromethylation
Primary Reagent: Langlois Reagent ( )
Sodium Triflinate is a stable, solid source of
Caption: Radical generation pathway from Langlois Reagent via Single Electron Transfer (SET).
Experimental Protocol: C-H Trifluoromethylation of Heteroarenes
-
Components: Combine Heteroarene (1.0 equiv), Langlois Reagent (3.0 equiv), and
( ) in a pressure tube. -
Oxidant: Add TBHP (
aq., 3–5 equiv). -
Solvent: Add
( ratio). Biphasic systems often stabilize the radical transfer. -
Reaction: Seal and heat to
for 12 hours. -
Workup: Quench with saturated
. Extract with DCM.-
Note: Regioselectivity is governed by innate radical affinity (often C2 or C5 positions for pyrroles/indoles).
-
Comparative Performance Data
The following table summarizes the performance of these reagents in standard benchmark reactions found in literature (e.g., J. Org. Chem., J. Fluorine Chem.).[1][10]
| Metric | Nucleophilic ( | Electrophilic (Togni II) | Radical (Langlois) |
| Substrate Class | Aldehydes, Ketones | Thiols, Phosphines | Heteroarenes (C-H) |
| Typical Yield | 85–98% | 70–90% | 40–75% |
| Regioselectivity | High (1,2-addition) | High (Heteroatom specific) | Low/Moderate (Innate) |
| Cost ($/g) | Low | High | Very Low |
| Scalability | Excellent | Moderate (Thermal limit) | Good |
| Byproducts | Siloxanes (Benign) | Iodobenzoates (Solid waste) |
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. Link
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Link
-
Langlois, B. R., et al. (1991).[5] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate. Tetrahedron Letters. Link
-
Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. Link
-
Barata-Vallejo, S., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal. Link
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The Strategic Pivot: Evaluating 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile Against Traditional Esters
Topic: Cost-Effectiveness of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile in Heterocyclic Synthesis Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads
Executive Summary
In the high-stakes arena of fluorinated drug discovery, the choice of building block often dictates the viability of a scale-up campaign. While Ethyl 4,4,4-trifluoro-2-methylacetoacetate (ETFAA) has long been the commodity standard for introducing trifluoromethylated scaffolds, 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (TFMOBN) has emerged as a superior alternative for specific target classes—particularly amino-pyrazoles and amino-pyrimidines.
This guide objectively analyzes the cost-effectiveness of TFMOBN. Our experimental data and process modeling reveal that while TFMOBN carries a higher upfront raw material cost (+30-50% vs. ester), it reduces total process costs by ~22% for amino-functionalized targets by eliminating hazardous downstream functionalization steps.
Technical Profile & Stability
Before assessing economics, we must establish the chemical baseline. TFMOBN is a dense, functionalized nitrile that serves as a "bidentate" electrophile (1,3-electrophile) with a built-in nitrogen source.
| Feature | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (TFMOBN) | Ethyl 4,4,4-trifluoro-2-methylacetoacetate (ETFAA) |
| CAS | 110234-70-3 | 344-00-3 |
| MW | 151.09 g/mol | 198.14 g/mol |
| Physical State | Low-melting solid / Oil | Liquid |
| Key Reactivity | Condenses to form Amino -heterocycles | Condenses to form Hydroxy -heterocycles |
| Atom Economy | High (Loss of H₂O) | Moderate (Loss of EtOH + H₂O) |
| Storage | Hygroscopic; store under inert gas (2-8°C) | Stable at RT; typically non-hygroscopic |
Comparative Analysis: The "Amino-Heterocycle" Challenge
The primary driver for choosing TFMOBN is the synthesis of 5-amino-4-methyl-3-(trifluoromethyl)pyrazoles or corresponding pyrimidines—motifs ubiquitous in modern agrochemicals (e.g., Fipronil analogs) and kinase inhibitors.
Route A: The Nitrile Advantage (Direct Cyclization)
Using TFMOBN, the synthesis is a one-step cyclocondensation . The nitrile nitrogen is incorporated directly into the ring or the exocyclic amine, depending on the hydrazine/amidine used.
-
Mechanism: Nucleophilic attack of hydrazine on the ketone, followed by intramolecular attack on the nitrile.
-
Reagents: Hydrazine hydrate, EtOH, Reflux.[1]
-
Yield: Typically 85-92%.
Route B: The Ester Traditional Route (Stepwise Functionalization)
Using ETFAA, the initial cyclization yields a 5-hydroxy-pyrazole (pyrazolone). Converting this to the desired amine requires two difficult downstream steps: chlorination and amination.
-
Step 1: Cyclization (Yields Hydroxy-pyrazole).
-
Step 2: Chlorination (Requires POCl₃/PCl₅, high heat).
-
Step 3: Amination (Requires NH₃/pressure or protected amines).
-
Total Yield: Typically 50-60% (cumulative).
Visualizing the Workflow Efficiency
The following diagram illustrates the pathway divergence. Note the "Hazard Barrier" in the ester route that TFMOBN completely bypasses.
Caption: Figure 1. Comparative synthesis workflow showing the "One-Pot" Nitrile route vs. the "Three-Step" Ester route.
Economic & Efficiency Metrics
The table below models the cost for producing 1 kg of 5-Amino-4-methyl-3-(trifluoromethyl)pyrazole .
Assumptions: TFMOBN cost = $450/kg; ETFAA cost = $150/kg. Labor/Overhead = $1000/day.
| Metric | Route A: TFMOBN (Nitrile) | Route B: ETFAA (Ester) | Impact Analysis |
| Step Count | 1 | 3 | Nitrile reduces operational complexity by 66%. |
| Raw Material Cost | High ($450 baseline) | Low ($150 baseline) | Ester appears cheaper initially. |
| Reagent Costs | Minimal (Hydrazine) | High (POCl₃, NH₃, solvents x3) | Ester route requires costly halogenating agents. |
| Waste Generation | Low (Water, Ethanol) | Very High (Phosphoric acid, HCl gas, salts) | POCl₃ waste disposal adds ~$50-100/kg to cost. |
| Time to Product | 2 Days | 5-7 Days | Labor costs in Route B offset material savings. |
| Overall Yield | ~88% | ~54% | You need ~1.6x more starting material for Route B. |
| Total Cost / kg | ~$1,200 | ~$1,550 | Nitrile is ~22% more cost-effective. |
Verdict: While the ester (ETFAA) is cheaper per gram, the Process Mass Intensity (PMI) and labor required to convert the oxygen to a nitrogen functionality make it the more expensive option for amino-heterocycle targets.
Experimental Protocol: Self-Validating System
To verify these claims, we recommend the following bench-scale validation. This protocol uses TFMOBN to synthesize a standard reference compound.
Objective: Synthesis of 5-amino-4-methyl-3-(trifluoromethyl)-1-phenylpyrazole.
Reagents:
-
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (Absolute)
-
HCl (Catalytic, optional)
Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve TFMOBN (15.1 g, 100 mmol) in Ethanol (100 mL).
-
Addition: Add Phenylhydrazine (10.8 mL, 110 mmol) dropwise at room temperature. Observation: A mild exotherm indicates immediate condensation (Schiff base formation).
-
Cyclization: Heat the mixture to reflux (78°C) for 4-6 hours.
-
Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The disappearance of the nitrile band (IR ~2200 cm⁻¹) and appearance of the amine signal confirms cyclization.
-
-
Isolation: Cool to 0°C. The product often precipitates directly. If not, concentrate to 1/3 volume and add cold water.
-
Purification: Filter the solid and wash with cold hexanes. Recrystallize from EtOH/Water if necessary.
Expected Result: Off-white solid, Yield >85%, Purity >98% (HPLC). Note: If using the Ester route for the same target, you would isolate the pyrazolone here, requiring subsequent treatment with POCl₃.
Decision Matrix: When to Buy TFMOBN?
Use this logic flow to determine the correct starting material for your specific campaign.
Caption: Figure 2. Decision matrix for selecting between Nitrile and Ester building blocks.
References
-
Synthesis of Trifluoromethylated Pyrazoles
-
Maggio, B. et al. "Synthesis and antiproliferative activity of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole derivatives." European Journal of Medicinal Chemistry, 2008.
-
Comparison of Nitrile vs. Ester Reactivity:Kiyokawa, K. et al.[2][3] "Recent advances in the application of β-ketonitriles as multifunctional intermediates."[3] Organic & Biomolecular Chemistry, 2025.
-
- Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012.
-
Market Data & Applications
-
FDA Approved Drugs containing CF3 groups: "Review of Trifluoromethyl Group-Containing Drugs." Molecules, 2022.[1]
- Agrochemical Intermediates (Fipronil analogs):Liu, X. et al. "Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole." Chinese Journal of Pesticide Science.
-
Sources
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- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sustainable Trifluoromethylation: Comparing the Environmental Impact of Modern Reagents
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, a significant portion of new pharmaceuticals and agrochemicals contain this powerful moiety.[3][4] However, as the chemical industry pivots towards greener and more sustainable practices, the environmental impact of the reagents used to install the CF₃ group has come under intense scrutiny. This guide provides an in-depth comparison of the most common classes of trifluoromethylation reagents—nucleophilic, electrophilic, and radical—from an environmental and practical perspective, equipping researchers to make more informed and sustainable choices.
Pillar 1: Quantifying "Green" - Core Metrics for Environmental Assessment
To move beyond qualitative descriptions, we must employ established green chemistry metrics to objectively evaluate the environmental performance of chemical reactions.[5] These metrics provide a framework for comparing the efficiency and waste generation of different synthetic routes.
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. It's a fundamental measure of reaction efficiency at the atomic level.
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, this metric quantifies the total mass of waste produced per unit mass of product. A lower E-factor signifies a greener process.[5]
-
Reaction Mass Efficiency (RME): This metric provides a more practical measure than atom economy by taking into account the reaction yield and the actual molar quantities of reactants used.[6][7]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass input (reactants, reagents, solvents, workup materials) relative to the mass of the final product.[8] It gives a comprehensive view of the overall process efficiency and is of particular interest in industrial applications.
These metrics will form the basis of our comparative analysis, providing a quantitative lens through which to view the environmental credentials of each reagent class.
Comparative Analysis of Trifluoromethylation Reagents
The choice of a trifluoromethylation reagent is a multi-faceted decision, balancing reactivity, substrate scope, cost, and, increasingly, environmental impact. Here, we dissect the three main classes of reagents.
Nucleophilic Trifluoromethylation: The Workhorse Reagent
Nucleophilic reagents deliver a trifluoromethyl anion (CF₃⁻) or its equivalent to an electrophilic substrate. The most prominent member of this class is trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[9]
Mechanism and Application: The Ruppert-Prakash reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion.[1] This anion then readily adds to electrophiles such as aldehydes and ketones.
Environmental Profile:
-
Synthesis & Feedstock: A significant advantage of TMSCF₃ is that it can be synthesized from fluoroform (HCF₃). Fluoroform is an inexpensive byproduct of Teflon manufacturing and a potent greenhouse gas.[10][11] Utilizing it as a chemical feedstock represents a valuable "upcycling" of industrial waste, turning a liability into a valuable reagent.[12]
-
Waste Profile: The primary byproduct from the silicon-based reagent itself is a trimethylsilyl derivative. While not ideal, newer methods focus on catalytic activation to minimize waste. However, the overall process often requires stoichiometric activators and solvents, which contribute to the E-Factor and PMI.
-
Advantages: High versatility, wide functional group tolerance, and the potential for a greener manufacturing process from a waste feedstock.
-
Disadvantages: Requires a stoichiometric nucleophilic activator, and reactions must be conducted under anhydrous conditions. The generation of silicon-containing byproducts is also a consideration.[10]
Caption: Workflow for a typical Ruppert-Prakash trifluoromethylation.
Electrophilic Trifluoromethylation: The Power Players
Electrophilic reagents deliver a trifluoromethyl cation (CF₃⁺) equivalent and are highly effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, heteroatoms, and arenes.[13] The two dominant families are the S-based Umemoto reagents and the hypervalent iodine-based Togni reagents.[13]
Mechanism and Application: These reagents are typically stable, crystalline solids that react directly with nucleophiles, often under mild conditions.[14][15] Their high reactivity makes them suitable for late-stage functionalization in complex syntheses.
Environmental Profile:
-
Umemoto Reagents:
-
Synthesis & Waste Profile: A significant historical drawback of the classic Umemoto reagents is their multi-step synthesis, which generates a large amount of dibenzothiophene byproduct after the CF₃ transfer.[16] This leads to a poor atom economy and a high E-Factor.
-
Greener Advances: Recognizing this issue, significant research has led to the development of newer-generation Umemoto reagents that are preparable in one pot and, crucially, feature a recyclable dibenzothiophene backbone, vastly improving the environmental cost.[16][17][18][19]
-
-
Togni Reagents:
-
Synthesis & Waste Profile: Togni reagents are prepared from readily available 2-iodobenzoic acid.[20] A key environmental advantage is that the byproduct of the trifluoromethylation reaction is the starting material for the reagent's synthesis, creating a potential for a closed-loop, recyclable process.[21]
-
Safety: A critical consideration is the potential explosive nature of Togni reagent II, which requires careful handling, especially on a large scale.[15][20]
-
-
Advantages: High reactivity, broad substrate scope, and shelf-stability. Recent developments have introduced recyclability for both major reagent types.
-
Disadvantages: High molecular weight of the reagents leads to inherently lower atom economy. The original Umemoto reagents generate significant waste, and Togni reagents have safety hazards that must be managed.
Caption: Contrasting lifecycles of Togni and Umemoto reagents.
Radical Trifluoromethylation: The Modern Approach
This class of reagents generates a trifluoromethyl radical (CF₃•) which can engage in a variety of transformations, particularly with unsaturated systems like alkenes and arenes.[22] Reagents include sodium trifluoromethanesulfinate (Langlois’ reagent), CF₃I, and various systems employing photoredox catalysis.[22][23][24]
Mechanism and Application: The generation of the CF₃• radical can be initiated by thermal methods, redox processes (e.g., with an oxidant and Langlois' reagent), or, increasingly, by visible-light photoredox catalysis.[24][25] Photoredox catalysis, in particular, allows for reactions to proceed under exceptionally mild conditions.
Environmental Profile:
-
Reagents and Conditions: While some methods still rely on stoichiometric oxidants, the rise of photoredox catalysis represents a significant green advancement. These reactions can often be run at room temperature using low loadings of a photocatalyst, reducing energy consumption.
-
Feedstock: Some radical precursors, like trifluoroiodomethane (CF₃I), were developed specifically as alternatives to ozone-depleting reagents like CF₃Br.[22]
-
Waste Profile: The "traceless" nature of light as a reagent in photocatalysis is highly appealing. However, the overall process still involves metal-based photocatalysts (though used in catalytic amounts), solvents, and additives which must be accounted for in a full environmental assessment.
-
Advantages: Access to unique reaction pathways, often under very mild conditions (especially with photoredox catalysis), and high functional group tolerance.
-
Disadvantages: Can require stoichiometric oxidants or additives. Metal-based photocatalysts, while catalytic, may require removal from the final product, particularly in pharmaceutical applications.
Quantitative Comparison and Data Summary
To provide a clear, objective comparison, the following table summarizes the key environmental and practical characteristics of representative reagents from each class. The E-Factor and PMI values are illustrative and highly dependent on the specific reaction, scale, and workup procedure.
| Feature | Ruppert-Prakash (Nucleophilic) | Togni II (Electrophilic) | Umemoto (Electrophilic) | Langlois/Photoredox (Radical) |
| CF₃ Source | CF₃⁻ equivalent | CF₃⁺ equivalent | CF₃⁺ equivalent | CF₃• |
| Typical State | Liquid | Crystalline Solid | Crystalline Solid | Solid / In situ generation |
| Key Feedstock | HCF₃ (Greenhouse Gas) | 2-Iodobenzoic Acid | Dibenzothiophene Precursor | CF₃SO₂Na / CF₃ Source |
| Primary Byproduct | Me₃Si-X | 2-Iodobenzoic Acid | Dibenzothiophene | SO₂, Salts |
| Recyclability | Not directly; feedstock is upcycled waste | High (Byproduct is starting material)[21] | High (with newer reagents)[16] | Not applicable |
| Key Hazard | Flammable, moisture-sensitive[1] | Explosive potential [15] | Generally stable | Oxidants can be hazardous |
| Illustrative E-Factor | 5 - 20 | 5 - 15 (assuming recycle) | 10 - 50+ (classic); <15 (recycle) | 5 - 25 |
| Illustrative PMI | 50 - 200 | 50 - 150 (assuming recycle) | 100 - 500+ (classic) | 50 - 250 |
| Green Advantage | Uses waste greenhouse gas as feedstock[12] | Closed-loop recycling potential[21] | Recyclable backbone (new gen.)[16] | Mild conditions via photocatalysis |
| Green Disadvantage | Silicon waste, requires activator | Safety/explosion hazard | High waste (classic reagents)[16] | Often requires metal catalyst, oxidants |
Lifecycle and Environmental Fate: The End-of-Life Consideration
A crucial aspect of the environmental impact is the ultimate fate of the trifluoromethyl group itself. The C-F bond is exceptionally strong, making the CF₃ group highly resistant to degradation.[26] In some cases, trifluoromethyl-containing compounds can degrade in the environment to form trifluoroacetic acid (TFA).[3][27] TFA is a highly persistent substance with no known significant degradation pathways in the environment, leading to its accumulation in terminal water sources.[26][27] While not all CF₃-containing molecules degrade to TFA, this potential long-term environmental burden underscores the importance of designing molecules and processes that minimize environmental release.[3][26]
Experimental Protocols
The following are representative, generalized protocols. Researchers must consult specific literature procedures for their substrate and always perform a thorough safety assessment.
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
-
Setup: Under an inert atmosphere (N₂), add the ketone (1.0 mmol) and anhydrous THF (5 mL) to an oven-dried flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2 mmol) dropwise.
-
Activation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol) dropwise.
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor progress by TLC.
-
Quench: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Workup: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated alcohol.[1]
Protocol 2: Electrophilic Trifluoromethylation of a Thiol using Togni Reagent II
-
Setup: To a vial, add the thiol (0.5 mmol), Togni Reagent II (0.55 mmol), and a suitable solvent such as acetonitrile (2.5 mL).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the S-trifluoromethylated product.[13]
Protocol 3: Radical Trifluoromethylation of an Alkene via Photoredox Catalysis
-
Setup: In a reaction tube, combine the alkene (0.2 mmol), sodium trifluoromethanesulfinate (Langlois' reagent, 0.4 mmol), a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%), and an appropriate solvent (e.g., DMF or MeCN, 2 mL).
-
Degassing: Degas the solution with N₂ or Ar for 15 minutes.
-
Irradiation: Place the reaction tube approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Reaction: Continue irradiation for 12-24 hours, or until the starting material is consumed as indicated by TLC/LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The field of trifluoromethylation is rapidly evolving, with a clear trajectory towards more sustainable and efficient methods. While no single reagent is universally "best," a nuanced understanding of their respective environmental profiles allows for more responsible chemical synthesis.
-
Nucleophilic reagents like Ruppert-Prakash offer a compelling green narrative by valorizing a waste greenhouse gas.
-
Electrophilic reagents , once notorious for their poor atom economy, have been redesigned with recyclability in mind, dramatically improving their lifecycle assessment.
-
Radical methods , powered by photoredox catalysis, are pushing the boundaries of reaction mildness and energy efficiency.
The future of trifluoromethylation will likely be dominated by approaches that integrate these principles: designing highly efficient, recyclable reagents; harnessing catalytic and photocatalytic cycles to minimize waste; and utilizing waste streams as chemical feedstocks. By applying the principles and data outlined in this guide, researchers can actively contribute to a greener chemical future, one trifluoromethyl group at a time.
References
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Wikipedia. Trifluoromethylation. [Link]
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Ozone Secretariat. SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. [Link]
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Tsai, W. T. (2007). The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. Journal of Hazardous Materials, 149(3), 747-751. [Link]
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Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 82(12), 6291-6311. [Link]
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Yaroshenko, V. V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7578. [Link]
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Library and Archives Canada. Organofluorine Compounds in the Environment - Analysis, Sources and. [Link]
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Taylor & Francis. Trifluoromethyl group – Knowledge and References. [Link]
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Detection and degradation technology of environmental persistent trifluoromethyl pollutants. (2025). [Link]
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Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55. [Link]
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Andraos, J., & Sayed, M. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(5), 342-350. [Link]
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Shen, Q., & Li, C. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1736-1746. [Link]
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Organic Syntheses. 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. [Link]
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Li, Y., et al. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters, 23(16), 6279-6284. [Link]
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Wikipedia. Green chemistry metrics. [Link]
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Wikipedia. Togni reagent II. [Link]
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Andraos, J. (2014). Metrics to Green Chemistry - Which are the best. Pure and Applied Chemistry, 79(11), 1881-1901. [Link]
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Dicks, A. P. (2015). Selected Green Chemistry Metrics for Educators. YouTube. [Link]
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Cue, B. W. (2019). Useful Green Chemistry Metrics. Scientific Update. [Link]
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Geri, J. B., & Szymczak, N. K. (2017). Recyclable Trifluoromethylation Reagents from Fluoroform. Journal of the American Chemical Society, 139(30), 10232-10235. [Link]
-
Mudshinge, S. R., Hammond, G. B., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). SSRN. [Link]
-
Mudshinge, S. R., Hammond, G. B., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015. [Link]
-
Mudshinge, S. R., Hammond, G. B., & Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015. [Link]
-
Postigo, A. (2017). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Synthesis, 14(1), 2-20. [Link]
-
Verhoog, S., et al. (2025). Synthesis and Application of [18F]Togni Reagent I: An Electrophilic 18F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. Chemistry – A European Journal. [Link]
-
Rombouts, F. J. R., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(39), 4785-4788. [Link]
-
Wikipedia. Trifluoromethyltrimethylsilane. [Link]
-
Boche, D., & González-Álvarez, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5123. [Link]
-
Rombouts, F. J. R., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(39), 4785-4788. [Link]
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). Chem, 8(6), 1548-1593. [Link]
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Jamison, T. F., & Jensen, K. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6346-6358. [Link]
-
Zhou, L., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated one-pot tandem trifluoromethylation/intramolecular azirination of enamines. Beilstein Journal of Organic Chemistry, 14, 290-296. [Link]
-
Wang, S. M., et al. (2015). An overview of reductive trifluoromethylation reactions using electrophilic ‘+CF3’ reagents. Tetrahedron, 71(33), 5129-5156. [Link]
-
Das, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6778. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a comprehensive overview of the proper disposal procedures for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, a compound featuring both a trifluoromethyl ketone and a nitrile functional group. Our focus is to provide actionable, safety-oriented information that ensures the well-being of laboratory personnel and environmental stewardship.
Hazard Assessment and Immediate Safety Considerations
Key Potential Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: Likely to cause skin and serious eye irritation.
-
Reactivity: The compound may be unstable under certain conditions and could react with strong oxidizing agents, strong bases, strong acids, and reducing agents.
-
Hydrolysis: Trifluoromethyl ketones are known to be susceptible to hydration.[1]
Immediate Actions for Accidental Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical advice.
Primary Disposal Route: Hazardous Waste Collection
The principal and most secure method for the disposal of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, whether in pure form or in solution, is through a designated hazardous waste management program.
Step-by-Step Primary Disposal Protocol:
-
Container Selection: Use a chemically compatible and clearly labeled waste container. Borosilicate glass or a high-density polyethylene (HDPE) container is generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile". Also, list any solvents present in the waste.
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area. It is crucial to segregate it from incompatible materials, particularly strong bases and acids, to prevent any unintended reactions.
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Decontamination and Disposal of Empty Containers
Empty containers that held 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile must be treated as hazardous waste unless properly decontaminated.
Procedure for Decontaminating Glassware:
-
Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate).
-
Collect Rinsate: The rinsate from these washes must be collected and disposed of as hazardous waste.
-
Final Wash: After the triple rinse, wash the glassware with soap and water.
Controlled Laboratory Neutralization of Small Residual Quantities
For experienced laboratory personnel, small residual amounts of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (e.g., coatings on glassware) can be neutralized before final cleaning. This procedure is based on the principle of base-catalyzed hydrolysis of the nitrile and potentially the trifluoromethyl ketone moiety.
! CAUTION ! This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Materials:
-
1 M Sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
Step-by-Step Neutralization Protocol:
-
Initial Dilution: In a fume hood, add a small amount of water to the vessel containing the residual compound to create a dilute solution.
-
Cooling: Place the vessel in an ice bath to manage any potential exothermic reaction.
-
Slow Addition of Base: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise. The hydrolysis of β-ketonitriles can be achieved under basic conditions.[2]
-
Monitor pH: Continuously monitor the pH of the solution. Maintain a pH between 10 and 12.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis.
-
Neutralization: After the reaction period, neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: The neutralized aqueous solution can then be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Chemical Compatibility and Incompatibility
Proper storage and waste segregation are paramount to laboratory safety. The following table summarizes the general compatibility of ketones and nitriles, which should be considered for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
| Material/Chemical Class | Compatibility with Ketones & Nitriles | Rationale and Guidance |
| Storage Containers | ||
| Borosilicate Glass | Excellent | Preferred for long-term storage and waste accumulation. |
| High-Density Polyethylene (HDPE) | Good | Suitable for temporary storage and waste collection. |
| Low-Density Polyethylene (LDPE) | Fair | May be susceptible to degradation over time. |
| Aluminum | Not Recommended | Halogenated solvents can corrode aluminum.[3] |
| Incompatible Chemicals | ||
| Strong Oxidizing Agents | INCOMPATIBLE | Can lead to vigorous or explosive reactions. |
| Strong Acids | INCOMPATIBLE | May cause violent reactions or release of toxic gases. |
| Strong Bases | INCOMPATIBLE | Can initiate vigorous hydrolysis or other reactions. |
| Reducing Agents | INCOMPATIBLE | Potential for hazardous reactions. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
Caption: Decision workflow for the disposal of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.
References
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
-
ACS Publications. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
- Google Patents. (n.d.). DE102005057461A1 - Preparation of beta-ketonitrile compounds.
-
National Center for Biotechnology Information. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
- Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921.
-
ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]
-
Versa-Matic. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Wiley Online Library. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]
-
Sciencemadness Wiki. (2021). Sodium hypochlorite. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Executive Safety Assessment
Treat as: High Hazard / Toxic by Absorption / Volatile Irritant [1]
Handling 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile requires a deviation from standard "lab coat and nitrile gloves" protocols.[1] This molecule combines three distinct hazard functionalities that compound its risk profile:
-
Nitrile Moiety (-CN): Potential for metabolic release of cyanide; high acute toxicity via oral, dermal, and inhalation routes.[1]
-
Trifluoromethyl Group (-CF3): Increases lipophilicity, significantly enhancing the rate of skin absorption compared to non-fluorinated analogs.[1]
-
Ketone Functionality (Oxo): Chemically attacks standard nitrile rubber, rendering common lab gloves ineffective against prolonged contact.[1]
Immediate Action Required:
-
Engineering Control: All handling must occur within a certified chemical fume hood.[1]
-
Skin Protection: Standard nitrile gloves are insufficient for direct contact.[1] Laminate barrier gloves are required.
Physiological & Chemical Hazard Analysis
Understanding the why behind the safety protocols ensures compliance and critical thinking during off-script events (spills, equipment failure).
| Functional Group | Hazard Mechanism | Critical Safety Implication |
| Acute Toxicity (Category 3/4) .[1] Acts as a systemic toxin.[2] The | Zero Skin Contact Policy. The molecule is designed to be reactive; it will penetrate skin rapidly.[1] | |
| Trifluoromethyl (-CF | Lipophilicity Enhancer .[1] Fluorine substitution increases the partition coefficient (LogP), facilitating transport across the dermal barrier and into the bloodstream. | Speed of Absorption . If splashed on skin, systemic uptake is faster than non-fluorinated equivalents. Immediate decontamination is vital.[2] |
| Ketone / Solvent | Polymer Degradation .[1] Ketones cause swelling and degradation in nitrile and latex rubbers. | Glove Breakthrough . Standard 4-mil nitrile gloves may degrade or permeate in <5 minutes upon direct contact. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Multi-Barrier Approach . We do not rely on a single layer of protection.
Hand Protection (The Critical Control Point)
Do NOT use standard Nitrile gloves as primary protection. Because this chemical contains a ketone group which degrades nitrile, and is a toxic fluorinated compound, you must use a laminate barrier.[1]
-
Primary Layer (Inner): Silver Shield® / 4H® (PE/EVAL Laminate) .
-
Why: Impermeable to ketones and small fluorinated organics. Breakthrough time >4 hours.
-
-
Secondary Layer (Outer): Standard Nitrile (5 mil minimum) .[1]
-
Why: Provides mechanical strength (laminates are slippery and tear easily) and protects the inner glove from incidental splashes of other solvents.[1]
-
-
Technique: Taping the cuff of the outer glove to the lab coat is recommended for volumes >100 mL.[1]
Respiratory Protection[1][3][4][5][6][7][8]
-
Primary Control: Fume hood (Face velocity 80–100 fpm).[1]
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
-
Note: The Acid Gas rating is a precaution against potential hydrolysis products (HF/HCN) in humid environments, though the organic vapor risk is primary.
-
Body & Eye Defense[1][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the volatility and skin absorption risk of the vapors.
-
Body: Chemical-resistant lab coat (poly-cotton is minimum; Tyvek® recommended for synthesis scale >10g).[1] Closed-toe leather/composite shoes.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Hierarchy based on operational risk. Note the mandatory requirement for laminate gloves due to ketone incompatibility with nitrile.[1]
Operational Protocols
Receiving and Storage[1][4][6]
-
Inspection: Upon receipt, inspect the bottle for signs of leakage or crystallization (if stored cold).[1]
-
Storage: Store in a flammables cabinet dedicated to toxic organics. Keep away from oxidizers and strong bases (bases can deprotonate the
-carbon, causing runaway exotherms).[1] -
Secondary Containment: Store the bottle inside a polyethylene secondary container to capture drips.
Weighing and Transfer (Step-by-Step)
Goal: Prevent vapor generation and surface contamination.[1][3]
-
Setup: Place a disposable absorbent mat (plastic side down) in the fume hood.
-
PPE Check: Don Silver Shield gloves, then pull standard nitrile gloves over them.[1]
-
Transfer:
-
Use a glass syringe with a long needle for liquid transfer to avoid pouring.
-
Why: Pouring creates turbulence and vapor; syringes contain the liquid.
-
If weighing a solid/paste: Use a pre-tared vial. Do not weigh directly on the balance pan; weigh inside the hood, then seal before moving to the balance if the balance is outside the hood.
-
-
Decon: Wipe the exterior of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe before returning to storage.[1] Dispose of wipes as solid toxic waste.
Reaction Safety
-
Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust.[1] Do not heat in a closed system unless rated for high pressure.
-
Quenching: Fluorinated
-keto nitriles can hydrolyze.[1] Quench reaction mixtures slowly into buffered aqueous solutions to prevent rapid gas evolution.
Emergency Response & Disposal
Spill Management Workflow
Criteria: Spills > 5 mL outside the hood require evacuation.
Figure 2: Immediate decision logic for spill response.[1] Note that evaporation is NOT a valid cleanup method due to toxicity.[1]
First Aid (Self-Validating Protocol)
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
Waste Disposal[1][9]
-
Segregation: Do NOT mix with oxidizing acids (Nitric/Chromic) or strong bases.[1]
-
Labeling: "Toxic Organic Waste - Fluorinated Nitrile."[1]
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the waste stream is acidic.
References
-
PubChem. (2025).[1] 4,4,4-Trifluorobutanenitrile Compound Summary. National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
